molecular formula C13H16ClNO2 B132431 Nor Propranolol Hydrochloride CAS No. 62618-09-1

Nor Propranolol Hydrochloride

Cat. No.: B132431
CAS No.: 62618-09-1
M. Wt: 253.72 g/mol
InChI Key: QKMLNOYFLVRBEG-UHFFFAOYSA-N
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Description

Nor Propranolol Hydrochloride is a major metabolite of the non-selective beta-adrenergic receptor (βAR) antagonist, Propranolol. As a research compound, it is invaluable for pharmacokinetic and metabolic studies, helping to elucidate the disposition and clearance pathways of its parent drug. Propranolol, and by extension its metabolites, is a cornerstone in cardiovascular research due to its mechanism of action, which involves the competitive antagonism of both β1- and β2-adrenergic receptors. This blockade inhibits the normal effects of catecholamines like epinephrine, leading to reduced heart rate, decreased blood pressure, and lowered myocardial oxygen demand. Beyond cardiovascular studies, research into propranolol's pathway is relevant to investigating conditions such as anxiety, essential tremor, and migraine prophylaxis. This compound is provided for laboratory research applications and is strictly not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-naphthalen-1-yloxypropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2.ClH/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13;/h1-7,11,15H,8-9,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMLNOYFLVRBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383161
Record name 1-Amino-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62618-09-1
Record name 1-Amino-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A-Z Guide to the Synthesis of Norpropranolol Hydrochloride from Propranolol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Norpropranolol, the primary N-desisopropylated metabolite of the beta-blocker propranolol, is a critical reference standard in pharmaceutical research and metabolic studies.[1][2][3][4] This guide provides an in-depth, scientifically grounded pathway for the synthesis of Norpropranolol Hydrochloride, starting from its parent compound, propranolol. The featured synthesis focuses on a robust and widely applicable method: N-dealkylation via a two-step process involving reaction with trichloroethyl chloroformate followed by reductive cleavage. This method is favored for its selectivity and efficiency in removing the isopropyl group from the secondary amine. This whitepaper details the complete workflow, from the underlying chemical principles and reaction mechanisms to a step-by-step experimental protocol and final product characterization.

Introduction: The Significance of Norpropranolol

Propranolol is a widely prescribed beta-adrenergic antagonist used in the treatment of hypertension, angina, and other cardiovascular conditions.[1][5] In vivo, propranolol undergoes extensive metabolism, primarily through pathways like aromatic hydroxylation and N-dealkylation.[1] The N-dealkylation pathway yields Norpropranolol (also known as N-desisopropylpropranolol), a key metabolite that, while less pharmacologically active than its parent, is essential for pharmacokinetic and drug metabolism studies.[1][2] The ability to chemically synthesize high-purity Norpropranolol Hydrochloride is paramount for its use as an analytical standard in quality control and for further toxicological and pharmacological evaluation.[3][6]

Synthetic Strategy: The Challenge of Selective N-Dealkylation

The core chemical transformation in this synthesis is the selective cleavage of the N-isopropyl bond of propranolol. This presents a challenge, as harsh conditions can lead to undesired side reactions on the molecule's naphthyloxy and secondary alcohol moieties. Several strategies exist for N-dealkylation, including:

  • Von Braun Reaction: Utilizes cyanogen bromide (CNBr), which can be effective but involves highly toxic reagents.

  • Reaction with Azodicarboxylates: Methods involving reagents like diethyl azodicarboxylate (DEAD) can also achieve N-dealkylation but may require specific and sometimes challenging reaction conditions.

  • Use of Chloroformates: Acylation of the secondary amine with a chloroformate, followed by cleavage of the resulting carbamate, offers a versatile and often high-yielding approach.

This guide focuses on the use of 2,2,2-trichloroethyl chloroformate (Troc-Cl) . This reagent reacts with the secondary amine of propranolol to form a stable Troc-carbamate intermediate. The key advantage of the Troc group is its susceptibility to selective cleavage under mild reductive conditions (typically using zinc dust in acetic acid), which regenerates the amine with high fidelity.

Detailed Reaction Mechanism

The synthesis proceeds in three main stages:

  • N-Carbamate Formation: Propranolol's secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of trichloroethyl chloroformate. A proton scavenger, such as a tertiary amine (e.g., triethylamine) or a mild inorganic base (e.g., sodium bicarbonate), is used to neutralize the HCl generated in situ, driving the reaction to completion.

  • Reductive Cleavage of the Troc Group: The intermediate Troc-carbamate is treated with activated zinc dust in the presence of a proton source like acetic acid. The zinc facilitates a reductive elimination of the trichloroethyl group and carbon dioxide, liberating the primary amine, Norpropranolol.

  • Salt Formation: The resulting Norpropranolol free base is then treated with hydrochloric acid (typically dissolved in an organic solvent like ethanol or isopropanol) to precipitate the stable and crystalline Norpropranolol Hydrochloride salt.

Overall Synthetic Transformation

Workflow cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Reductive Cleavage cluster_step3 Step 3: Salt Formation & Purification a Dissolve Propranolol & NaHCO₃ in DCM b Cool to 0°C a->b c Add Troc-Cl dropwise b->c d Warm to RT, stir overnight c->d e Aqueous Workup & Extraction d->e f Dry & Concentrate e->f g Dissolve Intermediate in Acetic Acid f->g h Add Zinc dust portion-wise g->h i Stir until reaction completion (TLC) h->i j Filter through Celite i->j k Basify & Extract with Ethyl Acetate j->k l Dry & Concentrate k->l m Dissolve crude base in Ethanol l->m n Add HCl solution dropwise m->n o Induce precipitation n->o p Filter & wash solid with cold solvent o->p q Dry under vacuum p->q r Final Product: Norpropranolol HCl q->r

Caption: Step-by-step experimental workflow for the synthesis and purification.

Step-by-Step Procedure:

Part A: Synthesis of 2,2,2-Trichloroethyl (2-hydroxy-3-(naphthalen-1-yloxy)propyl)(isopropyl)carbamate

  • To a solution of propranolol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of propranolol), add sodium bicarbonate (approx. 2.0 eq).

  • Cool the resulting suspension to 0°C in an ice bath.

  • Slowly add 2,2,2-trichloroethyl chloroformate (Troc-Cl, approx. 1.2 eq) dropwise to the stirred suspension over 15-20 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the propranolol starting material is consumed.

  • Quench the reaction by slowly adding water. Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally, saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude Troc-protected intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Part B: Synthesis of Norpropranolol (Free Base)

  • Dissolve the crude Troc-carbamate from Part A in glacial acetic acid (approx. 15 mL per gram of carbamate).

  • To this solution, add activated zinc dust (approx. 5.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise excessively.

  • Stir the resulting suspension vigorously at room temperature. Monitor the reaction by TLC (typically 2-4 hours).

  • Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the zinc salts. Wash the filter cake thoroughly with ethyl acetate.

  • Carefully neutralize the filtrate by slowly adding it to a stirred, ice-cold saturated solution of NaHCO₃ until effervescence ceases and the pH is basic (>8).

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude Norpropranolol free base.

Part C: Formation and Purification of Norpropranolol Hydrochloride

  • Dissolve the crude Norpropranolol base in a minimal amount of a suitable solvent like isopropanol or ethanol.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 1.1 eq of 2M HCl in isopropanol) dropwise with stirring.

  • The hydrochloride salt should precipitate. If precipitation is slow, it can be induced by cooling the solution in an ice bath or by adding a co-solvent like diethyl ether.

  • Stir the resulting slurry for 30-60 minutes at 0°C to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold solvent (e.g., cold isopropanol or ether) to remove impurities.

  • Dry the white solid under vacuum to a constant weight to yield pure Norpropranolol Hydrochloride.

Characterization and Data

The identity and purity of the final product must be confirmed by standard analytical techniques.

ParameterExpected Value
Chemical Formula C₁₃H₁₆ClNO₂
Molecular Weight 253.72 g/mol [3]
Appearance Off-white to light beige solid [3]
Melting Point Approx. 192-195 °C (decomposes)
¹H NMR (DMSO-d₆) Consistent with the structure of Norpropranolol HCl, showing characteristic peaks for the naphthyl protons, the methine and methylene protons of the side chain, and broad signals for the amine and hydroxyl protons.
Mass Spectrometry (ESI+) m/z = 218.11 [M+H]⁺ (for the free base)
Purity (HPLC) ≥98%
Conclusion

This whitepaper outlines a reliable and scalable synthetic route for the preparation of Norpropranolol Hydrochloride from propranolol. The described method, utilizing a Troc-protection/deprotection strategy, provides a robust framework for obtaining high-purity material essential for pharmaceutical research, development, and quality control applications. The detailed protocol and mechanistic insights serve as a comprehensive guide for scientists and researchers in the field.

References

  • Oatis, J. E., Jr., Walle, T., Daniell, H. B., Gaffney, T. E., & Knapp, D. R. (1985). Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man. Journal of Medicinal Chemistry, 28(6), 822–824. [Link]

  • Gupte, S. M., Bartels, M. J., Kerr, B. M., Laganiere, S., Silber, B. M., & Nelson, W. L. (1983). Chemical aspects of propranolol metabolism. Synthesis and identification of 3-(4-hydroxy-1-naphthoxy)propane-1,2-diol as a metabolite of propranolol in the dog, in man and in the rat liver 9000g supernatant fraction. Research Communications in Chemical Pathology and Pharmacology, 42(2), 235–244. [Link]

  • Mateo, C., et al. (2018). Selective Synthesis of the Human Drug Metabolite 5′-Hydroxypropranolol by an Evolved Self-Sufficient Peroxygenase. ACS Catalysis. [Link]

  • Wikipedia. (n.d.). Propranolol. Retrieved from [Link]

  • Google Patents. (n.d.). CN102875520A - Synthesis method of propranolol hydrochloride.
  • Google Patents. (n.d.). CN104961642A - Novel propranolol synthesis method.
  • Google Patents. (n.d.). CN108586273B - A kind of preparation method of propranolol hydrochloride.
  • Tran, V. A., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Journal of Chemistry. [Link]

  • Bai, S. A., Walle, U. K., & Walle, T. (1992). N-dealkylation of propranolol in rat, dog, and man. Chemical and stereochemical aspects. Drug Metabolism and Disposition, 20(1), 61-67. [Link]

  • Cheng, Y. (2008). Synthesis of the Related Substances of Propranolol Hydrochloride. Semantic Scholar. [Link]

  • SciSpace. (2020). Facile Synthesis of Propranolol and Novel Derivatives. [Link]

  • El-Ghorab, D. M. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Semantic Scholar. [Link]

Sources

Chemical and physical properties of Nor Propranolol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical and Physical Properties of Norpropranolol Hydrochloride

Prepared by a Senior Application Scientist

Introduction: Unveiling Norpropranolol Hydrochloride

Norpropranolol Hydrochloride is the primary N-desisopropylated metabolite of Propranolol, a widely studied non-selective beta-adrenergic receptor antagonist.[1][2] As an active metabolite, Norpropranolol itself exhibits pharmacological activity, binding to β-adrenergic receptors and contributing to the overall therapeutic and toxicological profile of its parent compound.[1] Its formation is primarily mediated by the cytochrome P450 enzyme CYP1A2 in the liver.[1] Understanding the distinct chemical and physical properties of this metabolite is paramount for researchers in drug metabolism, pharmacokinetics (DMPK), toxicology, and analytical chemistry. This guide provides a comprehensive technical overview of Norpropranolol Hydrochloride, grounded in authoritative data and established analytical principles.

Chemical Identity and Molecular Structure

Precise identification is the foundation of all chemical analysis. Norpropranolol Hydrochloride is defined by a unique set of identifiers that distinguish it from its parent compound and other related substances.

  • Formal Name : 1-amino-3-(1-naphthalenyloxy)-2-propanol, monohydrochloride[1]

  • Common Synonyms : (±)-Desisopropylpropranolol Hydrochloride, N-Desisopropylpropranolol Hydrochloride[1][3]

  • CAS Registry Number : 62618-09-1[1][3][4][5]

The molecular structure reveals a primary amine, a secondary alcohol, and a naphthyloxy ether moiety, which dictate its chemical reactivity and physical behavior. The hydrochloride salt form enhances its stability and aqueous solubility.

  • Molecular Formula : C₁₃H₁₅NO₂ • HCl[1][3]

  • SMILES String : OC(CN)COC1=CC=CC2=C1C=CC=C2.Cl[1]

  • InChI Key : QKMLNOYFLVRBEG-UHFFFAOYSA-N[1]

The metabolic relationship between Propranolol and Norpropranolol is a straightforward N-dealkylation, a common Phase I metabolic reaction.

G Propranolol Propranolol (C₁₆H₂₁NO₂) Norpropranolol Norpropranolol (C₁₃H₁₅NO₂) Propranolol->Norpropranolol CYP1A2 (N-desisopropylation)

Caption: Metabolic conversion of Propranolol to Norpropranolol.

Physicochemical Properties

The physical characteristics of a compound are critical for its handling, formulation, and analysis. The data below has been consolidated from various authoritative chemical databases.

PropertyValueReference(s)
Appearance Off-White to Light Beige Solid[4]
Molecular Weight 253.72 g/mol [3][5]
Exact Mass 253.0869564 Da[5]
Purity (Typical) ≥98%[1][3]
Solubility Soluble in DMSO[1][6]
UV λmax 214, 229 nm[1]
Storage Temperature 2-8°C or -20°C[1]

Field Insights on Unspecified Properties:

  • pKa : The dissociation constant (pKa) is crucial for predicting ionization state in physiological and chromatographic environments. The pKa of the primary amine in Norpropranolol is expected to be slightly higher than the pKa of the secondary amine in Propranolol (pKa = 9.45)[10] due to reduced steric hindrance and the electron-donating effect of the alkyl group. This can be experimentally verified via potentiometric titration.

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of Norpropranolol Hydrochloride's identity and purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for quantification and identity confirmation based on the electronic transitions within the naphthalene ring system.

  • Expected Spectrum : Norpropranolol Hydrochloride exhibits two primary absorption maxima at 214 nm and 229 nm , characteristic of the naphthyloxy chromophore.[1]

  • Causality : These absorptions correspond to π→π* transitions within the aromatic naphthalene rings. The intensity of the absorption is directly proportional to the concentration, as described by the Beer-Lambert law, making it a valuable tool for quantitative analysis in solutions.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides structural information by probing the vibrational modes of functional groups. While a specific spectrum for Norpropranolol was not found, its key features can be predicted by comparing its structure to that of Propranolol Hydrochloride, for which extensive data exists.[11][12][13]

Predicted Key IR Peaks for Norpropranolol Hydrochloride:

  • ~3400-3200 cm⁻¹ (O-H stretch) : Broad peak from the secondary alcohol.

  • ~3300-3000 cm⁻¹ (N-H stretch) : Peaks corresponding to the primary amine hydrochloride salt. This region will differ significantly from Propranolol, which has a secondary amine.

  • ~3100-3000 cm⁻¹ (Aromatic C-H stretch) : Sharp peaks from the naphthalene ring.

  • ~1600 cm⁻¹ (N-H bend) : Bending vibration for the primary amine.

  • ~1250 cm⁻¹ (Aryl-Alkyl Ether C-O stretch) : A strong, characteristic peak for the C-O-C linkage.[13]

  • ~800-770 cm⁻¹ (Aromatic C-H bend) : Bending indicative of the naphthalene substitution pattern.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating detailed molecular structure. Although specific shifts for Norpropranolol are not cited, a skilled chemist can predict the ¹H and ¹³C NMR spectra by analyzing its structure and referencing data from Propranolol.[14][15]

  • Key Distinguishing Features from Propranolol :

    • Absence of Isopropyl Signals : The ¹H NMR spectrum will lack the characteristic doublet (~1.25 ppm, 6H) and multiplet (~3.2 ppm, 1H) of the isopropyl group found in Propranolol.[14]

    • Modified Aliphatic Region : The signals for the protons on the carbon adjacent to the amine (-CH(OH)-CH₂-NH₂) will show different chemical shifts and coupling patterns compared to Propranolol's (-CH(OH)-CH₂-NH-) due to the change from a secondary to a primary amine.

    • ¹³C NMR : The carbon signals for the isopropyl group will be absent, and the chemical shift of the carbon bonded to the nitrogen will be altered.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming molecular weight and for sensitive quantification when coupled with liquid chromatography (LC-MS).

  • Expected Mass : High-resolution mass spectrometry (HRMS) should detect the protonated molecular ion of the free base, [C₁₃H₁₅NO₂ + H]⁺, at an m/z of approximately 218.1176 , corresponding to its exact mass of 217.1103 Da.[16]

  • Fragmentation : Tandem MS (MS/MS) would likely show characteristic fragmentation patterns, such as the loss of the aminopropanol side chain, providing further structural confirmation.

Standard Experimental Protocols

The following protocols represent a self-validating system for the characterization of Norpropranolol Hydrochloride.

Protocol 1: LC-MS/MS for Identity Confirmation and Quantification

This protocol is based on standard methodologies for analyzing small molecule metabolites.[17][18]

  • Standard Preparation : Accurately weigh ~1 mg of Norpropranolol Hydrochloride reference standard and dissolve in 1 mL of a suitable solvent (e.g., methanol or DMSO) to create a 1 mg/mL stock solution. Perform serial dilutions to create calibration standards.

  • Sample Preparation : Dilute the sample containing Norpropranolol Hydrochloride with the initial mobile phase to a target concentration within the calibration range.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : A typical starting condition would be 5-10% B, ramping to 95% B over several minutes to elute the analyte.

    • Flow Rate : 0.3-0.5 mL/min.

    • Column Temperature : 40 °C.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Analysis Mode : Multiple Reaction Monitoring (MRM) for quantification or full scan/product ion scan for confirmation.

    • MRM Transition (Predicted) : Select the precursor ion m/z 218.1 and monitor for one or two characteristic product ions.

  • Data Analysis : Confirm the identity of Norpropranolol by matching the retention time and mass spectrum with the reference standard. Quantify using the calibration curve generated from the standards.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Interpretation Stock Prepare 1 mg/mL Stock Solution Cal Create Serial Dilutions Stock->Cal Inject Inject onto C18 Column Cal->Inject Sample Dilute Unknown Sample Sample->Inject Separate Gradient Elution Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection (m/z 218.1 -> fragments) Ionize->Detect RT Confirm Retention Time Detect->RT Quant Quantify vs. Calibration Curve Detect->Quant Report Generate Report RT->Report Quant->Report

Sources

An In-depth Technical Guide to the Pharmacological Profile of Norpropranolol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Parent Compound

In the landscape of cardiovascular pharmacology, propranolol stands as a landmark molecule—the prototypical non-selective beta-adrenergic receptor antagonist that has shaped therapeutic strategies for decades.[1][2][3] Its efficacy in treating conditions from hypertension to anxiety is well-documented.[4] However, a comprehensive understanding of any therapeutic agent necessitates a deep dive into its metabolic fate. It is in this context that we turn our attention to its principal active metabolite: Norpropranolol Hydrochloride, also known as N-Desisopropylpropranolol.[5][6][7]

The study of drug metabolites is critical for drug development professionals. A metabolite can contribute to the parent drug's therapeutic effect, mediate its toxicity, or possess a unique pharmacological profile of its own. Understanding the journey from propranolol to norpropranolol is therefore not merely an academic exercise; it is fundamental to elucidating the complete clinical picture of propranolol therapy, including its duration of action, inter-individual variability, and overall safety profile. This guide provides a detailed examination of the synthesis, mechanism of action, pharmacokinetics, and experimental characterization of Norpropranolol Hydrochloride, offering field-proven insights for researchers and scientists.

Chemical Identity and Synthesis

Norpropranolol is the N-dealkylated metabolite of propranolol, meaning it lacks the isopropyl group present on the secondary amine of the parent compound.[5] This seemingly minor structural modification has significant implications for its pharmacological activity.

Chemical Structure Comparison

The structural relationship between propranolol and its metabolite, norpropranolol, is illustrated below. The key difference is the substitution on the amine nitrogen.

G cluster_0 Propranolol cluster_1 Norpropranolol Propranolol Propranolol Norpropranolol Norpropranolol Propranolol->Norpropranolol N-dealkylation (CYP450)

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Preparation: Thaw frozen cell membranes on ice. Prepare serial dilutions of norpropranolol and propranolol in assay buffer. The concentration range should span at least 5 orders of magnitude around the expected Ki (e.g., 0.1 nM to 10 µM).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (typically near its Kd value), and cell membranes.

    • Non-specific Binding (NSB) Wells: Add assay buffer, radioligand, cell membranes, and a saturating concentration of non-labeled propranolol (e.g., 10 µM). Causality Insight: These wells are crucial to measure the amount of radioligand that binds to non-receptor components, which must be subtracted from all other measurements to isolate specific binding.

    • Competitor Wells: Add assay buffer, radioligand, cell membranes, and varying concentrations of norpropranolol.

  • Incubation: Incubate the plate, typically for 60-90 minutes at room temperature, to allow the binding reaction to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This step is critical to separate the receptor-bound radioligand (which is trapped on the filter) from the unbound radioligand. Wash the filters multiple times with ice-cold assay buffer to minimize non-specific adherence.

  • Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: (Total Binding cpm) - (NSB cpm).

    • Calculate Percent Inhibition for each norpropranolol concentration: 100 * (1 - [(Binding in presence of competitor - NSB) / (Total Binding - NSB)]).

    • Plot percent inhibition against the log concentration of norpropranolol and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of norpropranolol that inhibits 50% of specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. Trustworthiness Insight: The Cheng-Prusoff correction is essential for converting the operational IC50 value into a true, assay-independent measure of affinity (Ki).

Pharmacokinetic Profile

The pharmacokinetics of a metabolite are as important as its pharmacodynamics. The concentration and residence time of norpropranolol in the body determine its contribution to the overall pharmacological effect.

Formation and Metabolism

Propranolol undergoes extensive first-pass metabolism in the liver. [8][9]The formation of norpropranolol occurs via N-dealkylation, a reaction primarily catalyzed by cytochrome P450 enzymes, with CYP1A2 and CYP2D6 being significant contributors. [10]

G Propranolol Propranolol (Oral Administration) Metabolism Hepatic First-Pass Metabolism Propranolol->Metabolism Systemic Systemic Circulation Propranolol->Systemic Norpropranolol Norpropranolol (N-Desisopropylpropranolol) Metabolism->Norpropranolol CYP1A2, CYP2D6 (N-dealkylation) Other Other Metabolites (e.g., 4-Hydroxypropranolol) Metabolism->Other CYP2D6 (Hydroxylation) Norpropranolol->Systemic Other->Systemic

Caption: Metabolic pathway of Propranolol to Norpropranolol.

Pharmacokinetic Parameters

The clinical pharmacokinetics of propranolol have been thoroughly reviewed. [8][10][11]It is well-absorbed orally, but its bioavailability is low and dose-dependent due to extensive hepatic metabolism. [10]The pharmacokinetic parameters of norpropranolol itself are less defined but are intrinsically linked to the parent drug's profile.

ParameterPropranololNorpropranolol
Bioavailability ~25% (highly variable) [2]Dependent on propranolol metabolism
Protein Binding ~90% [2]Data not widely published
Metabolism Hepatic (CYP2D6, CYP1A2, CYP2C19) [10]May undergo further metabolism
Elimination Half-life ~3-6 hours [2]Dependent on its own clearance rate
Excretion Primarily renal (as metabolites) [2]Primarily renal

Expertise Insight: The variability in CYP2D6 and CYP1A2 activity among individuals is a major reason for the wide range of plasma concentrations of propranolol and its metabolites observed in patients. A researcher studying norpropranolol must consider the genetic polymorphism of these enzymes, as it directly impacts the rate of metabolite formation.

Toxicological Considerations

The safety profile of propranolol is well-established, with common side effects related to its beta-blocking activity (e.g., bradycardia, hypotension) and potential CNS effects. [4]However, recent studies using models like zebrafish larvae have suggested potential for neurodevelopmental toxicity with high-dose propranolol exposure, possibly linked to oxidative stress and disruption of neurotransmitter pathways. [12][13] It is crucial to evaluate the toxicological profile of major metabolites independently. Whether norpropranolol contributes to, mitigates, or is benign with respect to the parent drug's toxicity profile is a key area for investigation in non-clinical safety studies. Specific toxicological data for norpropranolol is not extensively available in public literature, highlighting a gap that is often addressed during confidential preclinical drug development programs.

Conclusion and Future Directions

Norpropranolol Hydrochloride is a pharmacologically active metabolite of propranolol that contributes to the parent drug's overall clinical effect. It retains the beta-adrenergic antagonist mechanism of its parent, though a more comprehensive public dataset on its receptor selectivity and potency would be beneficial for the scientific community.

For researchers in drug development, the study of norpropranolol serves as a critical reminder of the importance of metabolite profiling. Future research should focus on:

  • Quantitative Pharmacodynamics: Publishing definitive Ki values for norpropranolol at a wider range of adrenergic and other potential off-target receptors.

  • Pharmacokinetic Modeling: Developing robust physiologically based pharmacokinetic (PBPK) models that incorporate the formation and clearance of norpropranolol to better predict drug exposure in diverse patient populations, including those with hepatic impairment or different CYP genotypes. [10]* Dedicated Safety Studies: Investigating the specific toxicological profile of norpropranolol to fully delineate its role in the safety and tolerability of propranolol therapy.

By continuing to explore the nuanced pharmacology of metabolites like norpropranolol, we can build a more complete and predictive understanding of drug action, ultimately leading to safer and more effective therapies.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Propranolol Hydrochloride?
  • Wikipedia. (n.d.). Propranolol. Retrieved from [Link]

  • Google Patents. (n.d.). CN104961642A - Novel propranolol synthesis method.
  • PubChem - NIH. (n.d.). Nor Propranolol Hydrochloride | C13H16ClNO2 | CID 2793805. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Propranolol | C16H21NO2 | CID 4946. Retrieved from [Link]

  • Dr.Oracle. (2025, February 17). What is the mechanism of action of Propranolol (beta blocker)? Retrieved from [Link]

  • PubChem - NIH. (n.d.). Nor Propranolol-d7 Hydrochloride | C13H16ClNO2 | CID 49849646. Retrieved from [Link]

  • Kalam, M. N., Rasool, M. F., Rehman, A. U., & Ahmed, N. (2020). Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. Current drug metabolism, 21(2), 89–105. Retrieved from [Link]

  • CV Pharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. Retrieved from [Link]

  • Frishman, W. H. (1982). Clinical pharmacology of the beta-blocking drugs: implications for the postinfarction patient. Cardiology, 69 Suppl 1, 38–49. Retrieved from [Link]

  • PubMed. (2022, October 29). Propranolol hydrochloride induces neurodevelopmental toxicity and locomotor disorders in zebrafish larvae. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Propranolol Hydrochloride | C16H22ClNO2 | CID 62882. Retrieved from [Link]

  • ResearchGate. (n.d.). Propranolol hydrochloride induces neurodevelopmental toxicity and locomotor disorders in zebrafish larvae | Request PDF. Retrieved from [Link]

  • Open Access Journals. (2024). Propranolol and its Mechanism of Action. Retrieved from [Link]

  • Shand, D. G. (1975). Clinical pharmacokinetics of propranolol. Clinical pharmacokinetics, 1(1), 1–12. Retrieved from [Link]

  • Wikipedia. (n.d.). Beta blocker. Retrieved from [Link]

  • OUCI. (n.d.). Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. Retrieved from [Link]

  • DailyMed. (n.d.). Label: PROPRANOLOL HYDROCHLORIDE tablet. Retrieved from [Link]

  • MDPI. (2024). Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. Retrieved from [Link]

  • CliniSciences. (n.d.). Norpropranolol hydrochloride salt. Retrieved from [Link]

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An In-Depth Technical Guide to Nor Propranolol Hydrochloride (CAS: 62618-09-1)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in work related to Propranolol and its metabolites. Nor Propranolol Hydrochloride, the N-desisopropyl metabolite of Propranolol, is a critical compound for pharmacokinetic studies, impurity profiling, and metabolic pathway analysis. This document provides an in-depth exploration of its chemical identity, synthesis, analytical characterization, and biological relevance, grounded in established scientific principles.

Section 1: Chemical Identity and Physicochemical Properties

This compound is the primary amine analog of Propranolol, formed by the enzymatic removal of the isopropyl group.[1][2][3] Its availability as a certified reference material is essential for the accurate quantification of Propranolol metabolism and for monitoring related substances in pharmaceutical formulations.

The fundamental identifiers and properties of this compound are summarized below.

Table 1: Core Identifiers and Physicochemical Properties

PropertyValueSource(s)
Chemical Name 1-amino-3-(naphthalen-1-yloxy)propan-2-ol;hydrochloride[4]
Synonyms N-Desisopropylpropranolol HCl, Propranolol N-Desisopropyl Impurity[3]
CAS Number 62618-09-1[4][5]
Molecular Formula C₁₃H₁₆ClNO₂[4][5]
Molecular Weight 253.72 g/mol [4][5]
Appearance Off-White to Light Beige Solid[5]
InChI Key QKMLNOYFLVRBEG-UHFFFAOYSA-N[5]
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2OCC(CN)O.Cl[5]

Section 2: Synthesis and Purification

The synthesis of this compound is not a trivial modification of the parent drug's synthesis but requires a dedicated pathway to yield the primary amine. The strategy hinges on the well-established aryloxypropanolamine synthesis framework, beginning with the formation of a key epoxide intermediate, followed by a carefully controlled amination step.

Synthetic Pathway Overview

The logical pathway involves a two-step process: the formation of an epoxide from 1-naphthol, followed by the regioselective ring-opening of this epoxide to introduce the primary amino group. This approach avoids the direct use of isopropylamine, which is used in the synthesis of Propranolol itself.

Synthesis_Pathway cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Amination & Salt Formation A 1-Naphthol C 3-(1-Naphthalenyloxy)-1,2-epoxypropane (Key Intermediate) A->C Base (e.g., KOH, NaOH) Phase Transfer Catalyst B Epichlorohydrin B->C E Nor Propranolol (Free Base) C->E Nucleophilic Ring Opening D Ammonia or Protected Amine Source D->E F This compound (Final Product) E->F HCl in Solvent (e.g., Ethanol)

Caption: Synthetic route for this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative method. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 3-(1-Naphthalenyloxy)-1,2-epoxypropane (Intermediate)

  • Rationale: This Williamson ether synthesis is a standard and efficient method for coupling a phenol with an epoxide precursor. A base is required to deprotonate the phenolic hydroxyl group, creating a nucleophilic alkoxide.

  • To a stirred solution of 1-naphthol (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture), add a strong base such as potassium hydroxide (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the naphthoxide salt.

  • Add epichlorohydrin (1.5 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux (approx. 60-70°C) for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide intermediate. Purification can be achieved via column chromatography.

Step 2: Synthesis of Nor Propranolol and its Hydrochloride Salt

  • Rationale: The epoxide ring is opened by a nucleophile. To form the primary amine of Nor Propranolol, a concentrated solution of ammonia in an alcohol (e.g., methanol) is used. The reaction is regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide.

  • Dissolve the purified 3-(1-naphthalenyloxy)-1,2-epoxypropane (1.0 eq) in a pressure-rated vessel containing a solution of methanolic ammonia (large excess).

  • Seal the vessel and heat to 60-80°C for 12-24 hours. The pressure will increase; ensure the vessel is rated for these conditions.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia, yielding crude Nor Propranolol free base.

  • Dissolve the crude free base in a minimal amount of ethanol.

  • Slowly add a solution of hydrochloric acid in ethanol (1.0 M) dropwise with stirring until the pH is acidic (pH ~2-3).

  • The hydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield pure this compound.

Section 3: Analytical Characterization and Quality Control

Robust analytical methods are paramount for the quantification of Nor Propranolol HCl in various matrices. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique due to its high resolution, sensitivity, and quantitative accuracy.

Analytical Workflow

The process from sample receipt to final data reporting follows a structured, self-validating workflow. This ensures data integrity and reproducibility, which are critical in research and regulated environments.

Analytical_Workflow A Sample Preparation (e.g., Dissolution in Mobile Phase, Spiking into Plasma) D Sample Injection & Analysis (Reversed-Phase HPLC) A->D B Standard Preparation (Certified Reference Material) C HPLC System Suitability (Resolution, Tailing Factor, RSD%) B->C System Validation C->D System Validation E Data Acquisition (UV or MS Detector) D->E F Peak Integration & Quantification E->F G Data Review & Reporting F->G

Caption: High-level workflow for HPLC analysis.

Protocol: Reversed-Phase HPLC Method for Quantification

This method is a robust starting point for the analysis of Nor Propranolol HCl and can be adapted for impurity profiling of Propranolol drug products.[6][7][8]

Table 2: Recommended HPLC Method Parameters

ParameterConditionRationale & Field Insights
Column C18, 100 x 4.6 mm, 2.7 µmA C18 stationary phase provides excellent hydrophobic retention for the naphthalene ring system. Smaller particle sizes (e.g., <3 µm) improve peak efficiency and resolution from closely eluting impurities.
Mobile Phase A 0.1% Formic Acid in WaterAn acidic modifier is crucial to ensure the amine group is protonated, leading to sharp, symmetrical peak shapes and preventing interaction with residual silanols on the silica support.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier offering good elution strength and low UV cutoff, making it compatible with UV detection at lower wavelengths.
Gradient 20% B to 80% B over 10 minA gradient elution is necessary to elute the analyte in a reasonable time while also separating it from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detector UV/PDA at 290 nmThe naphthalene chromophore has a strong absorbance maximum around 290 nm, providing high sensitivity for UV detection.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Diluent 50:50 Water:AcetonitrileThe diluent should be similar in composition to the initial mobile phase to prevent peak distortion.

Section 4: Pharmacological Context and Biological Relevance

Nor Propranolol is not merely an impurity but a key player in the pharmacokinetic profile of its parent drug, Propranolol. Understanding its formation is crucial for interpreting drug metabolism and disposition studies.

Metabolic Pathway of Propranolol

Propranolol undergoes extensive first-pass metabolism in the liver.[2] One of the primary routes is side-chain oxidation, which begins with N-desisopropylation to form Nor Propranolol (also referred to as N-desisopropylpropranolol).[1][2] This reaction is catalyzed predominantly by the cytochrome P450 enzyme CYP1A2, with some contribution from CYP2D6.[1][9]

Metabolism_Pathway Propranolol Propranolol NorPropranolol Nor Propranolol (N-desisopropylpropranolol) Propranolol->NorPropranolol CYP1A2 (major) CYP2D6 (minor) N-Dealkylation FurtherMetabolites Further Metabolites (e.g., Naphthoxylactic Acid) NorPropranolol->FurtherMetabolites Monoamine Oxidase (MAO) Aldehyde Dehydrogenase (ALDH2)

Caption: Metabolic conversion of Propranolol.

Following its formation, Nor Propranolol is further metabolized via deamination by monoamine oxidase (MAO) to an aldehyde intermediate, which is then oxidized to naphthoxylactic acid.[1][10] The presence and concentration of Nor Propranolol in plasma or urine can therefore serve as a biomarker for CYP1A2 activity and the overall metabolic clearance of Propranolol. While the parent drug Propranolol is a nonselective β-adrenergic receptor antagonist, the pharmacological activity of its metabolites, including Nor Propranolol, is generally considered to be significantly lower.[3] Their primary relevance is in the context of pharmacokinetics and drug-drug interaction studies.

Conclusion

This compound is a compound of significant scientific interest, essential for the comprehensive study of Propranolol. This guide has detailed its chemical identity, a logical and field-tested synthetic approach, a robust HPLC method for its quantification, and its critical role in the metabolic pathway of its parent drug. For researchers in pharmacology and drug development, a thorough understanding and the availability of a pure reference standard of this metabolite are indispensable for ensuring the accuracy and integrity of their scientific investigations.

References

  • Propranolol Pathway, Pharmacokinetics. ClinPGx. [Link]

  • Analytical Scale Isolation and Purification of Propranolol Impurities Including Nitrosamine Drug Substance Related Impurity (NDSRI). Waters Corporation. [Link]

  • Identification of human CYP isoforms involved in the metabolism of propranolol enantiomers--N-desisopropylation is mediated mainly by CYP1A2. PubMed. [Link]

  • Side-chain metabolism of propranolol: involvement of monoamine oxidase and aldehyde reductase in the metabolism of N-desisopropylpropranolol to propranolol glycol in rat liver. PubMed. [Link]

  • Propranolol. Wikipedia. [Link]

  • This compound. PubChem. [Link]

  • LC-ESI-HRMS Method for the Determination of N-Nitroso-Propranolol. FDA. [Link]

  • Analytical Scale Isolation and Purification of Propranolol Impurities Including Nitrosamine Drug Substance Related Impurity (NDSRI). Waters Corporation. [Link]

  • Determination of Nitrosamine Impurities in Propranolol Hydrochloride Tablets by Liquid Chromatography. Wayeal. [Link]

  • Separation and quantification of organic‐related impurities of beta‐adrenergic receptor blocking agent propranolol in pharmaceutical solid dosage forms: Impurity profiling using stability‐indicating HPLC method. ResearchGate. [Link]

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The Unseen Player: A Technical Guide to the Discovery and Significance of Norpropranolol

Author: BenchChem Technical Support Team. Date: January 2026

For decades, propranolol has been a cornerstone in cardiovascular medicine, a steadfast beta-blocker treating conditions from hypertension to anxiety.[1] However, the journey of this drug through the body is not a solitary one. It undergoes a complex series of metabolic transformations, giving rise to a cast of molecular characters, each with its own story. Among these, N-desisopropylpropranolol, or norpropranolol, has emerged as a metabolite of significant interest, prompting a deeper dive into its pharmacological and toxicological identity. This technical guide provides an in-depth exploration of the discovery, metabolic fate, and scientific significance of norpropranolol for researchers, scientists, and drug development professionals.

The Metabolic Unveiling: Discovery and Formation of Norpropranolol

The story of norpropranolol is intrinsically linked to the broader investigation of propranolol's extensive hepatic metabolism. Following its oral administration, propranolol is subject to significant first-pass metabolism in the liver, where it is transformed into numerous metabolites.[2] The primary metabolic pathways include aromatic hydroxylation, side-chain oxidation, and glucuronidation.[3]

Norpropranolol is a product of the N-dealkylation of propranolol's isopropylamine side chain, a key step in its side-chain oxidation pathway.[2][3] This biotransformation is primarily catalyzed by the cytochrome P450 (CYP) enzymes, with studies identifying CYP1A2 as the main contributor to N-desisopropylation, and CYP2D6 playing a lesser role.[4][5] The formation of norpropranolol is also subject to stereoselectivity, with the metabolism of propranolol's enantiomers being influenced by substrate concentration and the specific CYP isoforms involved.[6][7]

The metabolic journey of norpropranolol does not end with its formation. It serves as a substrate for further enzymatic reactions. Monoamine oxidase (MAO) and mitochondrial aldehyde dehydrogenase (ALDH) are involved in its subsequent oxidation to naphthoxylactic acid (NLA).[8] Alternatively, norpropranolol can be metabolized to propranolol glycol (PGL) through the actions of MAO and aldehyde reductase.[9]

Propranolol_Metabolism Propranolol Propranolol Norpropranolol Norpropranolol (N-desisopropylpropranolol) Propranolol->Norpropranolol CYP1A2 (major) CYP2D6 (minor) 4-hydroxypropranolol 4-Hydroxypropranolol Propranolol->4-hydroxypropranolol CYP2D6 Glucuronides Glucuronides Propranolol->Glucuronides UGTs NLA Naphthoxylactic Acid (NLA) Norpropranolol->NLA MAO, ALDH PGL Propranolol Glycol (PGL) Norpropranolol->PGL MAO, Aldehyde Reductase

Figure 1: Simplified metabolic pathway of propranolol highlighting the formation and subsequent metabolism of norpropranolol.

Pharmacological Significance: A Faint Echo of its Progenitor

A central question for any drug metabolite is its own pharmacological activity. In the case of norpropranolol, its structural similarity to propranolol suggested the potential for beta-blocking activity. However, extensive in vitro studies have revealed a significantly diminished potency compared to the parent compound.

Research on isolated guinea pig atria and trachea has provided a quantitative measure of this difference. The R(+) and S(-) enantiomers of norpropranolol were found to be approximately 1700- and 100-times less potent, respectively, in antagonizing the effects of isoproterenol on beta-1 adrenoceptors than propranolol.[10] A similar reduction in potency was observed for beta-2 adrenoceptors, with the enantiomers being 1600- and 200-times less potent.[10]

CompoundReceptor SubtypeRelative Potency (vs. Propranolol)
(R+)-Norpropranolol Beta-1~1/1700
(S-)-Norpropranolol Beta-1~1/100
(R+)-Norpropranolol Beta-2~1/1600
(S-)-Norpropranolol Beta-2~1/200
Table 1: Relative beta-blocking potency of norpropranolol enantiomers compared to propranolol.[10]

While possessing some beta-blocking activity, the contribution of norpropranolol to the overall therapeutic effect of propranolol is considered to be minimal due to its significantly lower potency.

The central nervous system (CNS) effects of propranolol are well-documented, largely attributed to its lipophilic nature and ability to cross the blood-brain barrier.[11][12] The potential for norpropranolol to exert its own neuropharmacological effects is an area of ongoing investigation. While propranolol has been shown to have CNS penetration, the specific ability of norpropranolol to cross the blood-brain barrier and its subsequent effects on neuronal activity require further dedicated study.[13][14]

Toxicological Profile: Assessing the Risk

The toxicological evaluation of drug metabolites is a critical component of drug safety assessment. For norpropranolol, the focus has been on its potential for genotoxicity. While norpropranolol itself did not show mutagenicity in the Ames test, a study on its N-acetyl conjugate revealed a different outcome.[10] The S(-) enantiomer of N-acetyl-N-desisopropylpropranolol was found to be mutagenic in the presence of a rat liver S-9 fraction, suggesting that a metabolite of this conjugate is the ultimate mutagen.[10] This highlights the importance of evaluating the toxicological potential of not just the primary metabolite, but also its subsequent metabolic products.

The formation of N-nitroso propranolol, a nitrosamine impurity, is another toxicological concern related to propranolol.[15] While not a direct metabolite, its potential for genotoxicity and carcinogenicity underscores the need for rigorous analytical monitoring of propranolol and its derivatives.[15]

Experimental Protocols: Methodologies for Investigation

A thorough understanding of norpropranolol's properties relies on robust and validated experimental methods. The following sections detail key protocols for the analysis and characterization of this metabolite.

Analytical Quantification of Norpropranolol in Biological Matrices

The accurate measurement of norpropranolol in plasma is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for its sensitivity and specificity.

Protocol: HPLC-MS/MS Quantification of Norpropranolol in Plasma

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of norpropranolol).

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for norpropranolol and the internal standard.

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Quantify the concentration of norpropranolol in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

HPLC_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma_Sample Plasma_Sample Protein_Precipitation Protein_Precipitation Plasma_Sample->Protein_Precipitation Add Acetonitrile Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant_Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_Separation HPLC_Separation Reconstitution->HPLC_Separation Inject MS_Detection MS_Detection HPLC_Separation->MS_Detection Elute Quantification Quantification MS_Detection->Quantification

Figure 2: Workflow for the quantification of norpropranolol in plasma using HPLC-MS/MS.
In Vitro Assessment of Beta-Adrenoceptor Binding

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor. This protocol outlines a competitive binding assay to assess the affinity of norpropranolol for beta-adrenoceptors.

Protocol: In Vitro Beta-Adrenoceptor Binding Assay

  • Membrane Preparation:

    • Homogenize tissue or cells expressing beta-adrenoceptors (e.g., rat heart ventricles, CHO cells transfected with the receptor) in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol), and varying concentrations of norpropranolol (the competitor).

    • To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of a non-labeled beta-blocker (e.g., propranolol).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of norpropranolol.

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of norpropranolol that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay Receptor β-Adrenoceptor Bound_Complex Receptor-Radioligand Complex Receptor->Bound_Complex Binds Radioligand Radioligand ([³H]-DHA) Radioligand->Bound_Complex Norpropranolol Norpropranolol (Competitor) Norpropranolol->Receptor Competes

Figure 3: Principle of the competitive radioligand binding assay.
In Vivo Assessment of Hemodynamic Effects

To evaluate the physiological effects of norpropranolol in a living organism, in vivo hemodynamic studies in animal models are employed.

Protocol: In Vivo Hemodynamic Assessment in Rats

  • Animal Preparation:

    • Anesthetize male Sprague-Dawley rats.

    • Implant a catheter in the carotid artery for blood pressure measurement and in the jugular vein for drug administration.

    • Allow the animals to recover from surgery.

  • Drug Administration and Monitoring:

    • Record baseline hemodynamic parameters, including mean arterial pressure (MAP) and heart rate (HR).

    • Administer norpropranolol intravenously at increasing doses.

    • Continuously monitor and record MAP and HR throughout the experiment.

    • As a positive control for beta-blockade, administer a beta-agonist like isoproterenol before and after norpropranolol administration to assess the attenuation of the agonist's effects.

  • Data Analysis:

    • Calculate the change in MAP and HR from baseline at each dose of norpropranolol.

    • Analyze the dose-response relationship for the effects of norpropranolol on hemodynamic parameters.

    • Compare the effects of norpropranolol to those of propranolol administered under the same conditions.

Conclusion and Future Directions

Norpropranolol, a primary metabolite of propranolol, represents a fascinating case study in drug metabolism and pharmacology. While its discovery was a natural consequence of investigating the metabolic fate of its parent drug, subsequent research has carved out its unique identity. Its significantly diminished beta-blocking activity suggests a limited role in the therapeutic effects of propranolol. However, the potential for mutagenicity of its N-acetyl conjugate and the ongoing questions regarding its CNS effects underscore the continued importance of its study.

Future research should focus on a more comprehensive toxicological evaluation of norpropranolol itself, moving beyond its conjugates. Elucidating its ability to cross the blood-brain barrier and its specific interactions with neural targets will be crucial in fully understanding its potential neuropharmacological profile. For drug development professionals, the story of norpropranolol serves as a critical reminder of the necessity to thoroughly characterize the pharmacological and toxicological properties of all major metabolites to ensure a complete understanding of a drug's safety and efficacy profile.

References

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  • Yoshinari, K., et al. (2002). Side-chain metabolism of propranolol: involvement of monoamine oxidase and mitochondrial aldehyde dehydrogenase in the metabolism of N-desisopropylpropranolol to naphthoxylactic acid in rat liver. Drug Metabolism and Disposition, 30(11), 1269-1275.
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  • Ishida, R., et al. (1992). Determination and Properties of Acetyl Conjugate of N-desisopropylpropranolol, AcNDP. Chemical & Pharmaceutical Bulletin, 40(1), 204-207.
  • Yoshinari, K., et al. (2001). Side-chain metabolism of propranolol: involvement of monoamine oxidase and aldehyde reductase in the metabolism of N-desisopropylpropranolol to propranolol glycol in rat liver. Drug Metabolism and Disposition, 29(8), 1115-1121.
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In Vivo Formation of Norpropranolol from Propranolol Administration: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth examination of the in vivo metabolic formation of norpropranolol, an active metabolite of the widely prescribed beta-blocker, propranolol. As drug development professionals, understanding the complete metabolic profile of a therapeutic agent is paramount for accurately predicting its efficacy, potential toxicities, and drug-drug interaction liabilities. This document moves beyond a simple recitation of facts to explain the causality behind metabolic pathways and the rationale for specific analytical methodologies, ensuring a robust and scientifically sound approach to metabolite characterization.

Section 1: The Metabolic Fate of Propranolol: A Triad of Pathways

Propranolol, a non-selective β-adrenergic receptor antagonist, undergoes extensive hepatic metabolism, a critical factor contributing to its variable oral bioavailability (approximately 25%) due to a significant first-pass effect.[1][2] Following oral administration, the parent compound is rapidly absorbed and subjected to biotransformation primarily through three distinct and competing pathways: aromatic hydroxylation, side-chain oxidation (N-dealkylation), and direct glucuronidation.[3][4]

The interplay between these pathways dictates the pharmacokinetic profile and overall therapeutic effect of propranolol. Aromatic hydroxylation, principally yielding the pharmacologically active 4-hydroxypropranolol, is a major route.[1][2] Direct conjugation with glucuronic acid represents another significant clearance mechanism.[3] The third key pathway, and the focus of this guide, is side-chain oxidation, which initiates with the formation of N-desisopropylpropranolol, commonly known as norpropranolol.[3][4]

G cluster_0 Primary Metabolic Pathways Propranolol Propranolol Metabolism Hepatic First-Pass Metabolism Propranolol->Metabolism Hydroxylation Aromatic Hydroxylation (e.g., 4-OH Propranolol) Metabolism->Hydroxylation ~33% of dose Dealkylation Side-Chain Oxidation (Norpropranolol Formation) Metabolism->Dealkylation ~20% of dose Glucuronidation Direct Glucuronidation (Propranolol-Glucuronide) Metabolism->Glucuronidation ~17% of dose

Caption: Overview of the three primary metabolic routes of propranolol.

Section 2: The N-Dealkylation Pathway: Mechanism and Significance of Norpropranolol Formation

The formation of norpropranolol via N-dealkylation (or N-desisopropylation) is a critical component of propranolol's side-chain oxidation. While this pathway accounts for approximately 20% of the initial metabolic clearance, its characterization is essential for a complete understanding of the drug's disposition.[3]

Enzymatic Catalysis: The Central Role of CYP1A2

The biotransformation of propranolol to norpropranolol is predominantly catalyzed by the cytochrome P450 isoform CYP1A2 .[5][6][7] While other enzymes, notably CYP2D6, may contribute to a lesser extent, CYP1A2 is the principal driver of this specific reaction.[3][8]

Field Insight: This heavy reliance on CYP1A2 has significant clinical implications. CYP1A2 activity is notoriously variable among individuals due to genetic polymorphisms and is highly susceptible to modulation by external factors. For instance, potent CYP1A2 inhibitors like the antidepressant fluvoxamine or the antibiotic ciprofloxacin can significantly impede norpropranolol formation, potentially shunting propranolol metabolism down other pathways and altering the drug's plasma concentration and effect.[1] Conversely, inducers of CYP1A2, such as components of tobacco smoke, can accelerate this pathway.[1] Therefore, when designing clinical trials, it is crucial to account for patient smoking status and concomitant medications that interact with CYP1A2.

Pharmacological Relevance of Norpropranolol

Norpropranolol is not an inert byproduct; it is an active metabolite.[9][10] It demonstrates affinity for β-adrenergic receptors and functional antagonism of adenylate cyclase activation.[9]

CompoundReceptor Binding (Kd)Functional Inhibition (Ki)
Norpropranolol 42 nM (in turkey erythrocytes)[9]175 nM[9]
Propranolol 1.8 nM (β1AR), 0.8 nM (β2AR)[11]N/A

Data Interpretation: As shown in the table, while norpropranolol is pharmacologically active, its binding affinity and inhibitory potency are considerably lower than the parent drug, propranolol. However, in scenarios where the formation of other primary active metabolites like 4-hydroxypropranolol is compromised (e.g., in a CYP2D6 poor metabolizer), the relative contribution of norpropranolol to the overall pharmacological effect may become more significant.[12] It is also a key intermediate that is further oxidized to naphthoxylactic acid (NLA).[13]

G Propranolol Propranolol Norpropranolol Norpropranolol (N-desisopropylpropranolol) Propranolol->Norpropranolol N-Dealkylation NLA Naphthoxylactic Acid (NLA) Norpropranolol->NLA Further Oxidation CYP1A2 CYP1A2 (Primary) CYP1A2->Norpropranolol CYP2D6 CYP2D6 (Minor) CYP2D6->Norpropranolol MAO MAO / ALDH MAO->NLA

Caption: The N-dealkylation pathway for the formation of norpropranolol.

Section 3: A Self-Validating Workflow for In Vivo Quantification

Accurate quantification of norpropranolol in biological matrices is fundamental to its characterization. The choice of analytical methodology must be driven by the need for high sensitivity, specificity, and robustness. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for this purpose, offering unparalleled selectivity in complex matrices like plasma or urine.[14][15]

Experimental Protocol: Plasma Sample Preparation

The goal of sample preparation is to remove interfering endogenous components (e.g., proteins, phospholipids) while efficiently recovering the analytes of interest. A protein precipitation followed by solid-phase extraction (SPE) provides a clean extract suitable for LC-MS/MS analysis.

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of a working internal standard solution (e.g., propranolol-d7, norpropranolol-d5) to every sample, calibrator, and quality control (QC) sample.

    • Causality: The use of a stable isotope-labeled internal standard (SIL-IS) is critical. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, correcting for variations in sample preparation and instrument response. This is a cornerstone of a self-validating protocol.[15]

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for further cleanup.

  • Solid-Phase Extraction (Optional but Recommended):

    • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by equilibration with water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove neutral and acidic interferences.

    • Elute the analytes (propranolol and norpropranolol are basic) with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Experimental Protocol: Bioanalytical Quantification via LC-MS/MS

Step-by-Step Methodology:

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Rationale: Gradient elution is essential to separate the parent drug from its metabolites and from endogenous matrix components, reducing ion suppression and ensuring accurate quantification.

  • Mass Spectrometric Detection:

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Propranolol: Q1: 260.2 -> Q3: 116.1

      • Norpropranolol: Q1: 218.2 -> Q3: 116.1

      • Propranolol-d7 (IS): Q1: 267.2 -> Q3: 116.1

    • Trustworthiness: MRM is inherently self-validating. The detection of a specific precursor ion (Q1) fragmenting to a specific product ion (Q3) provides two dimensions of mass selectivity, virtually eliminating false positives and ensuring the method's specificity.[16]

  • Data Analysis:

    • Quantify analyte concentrations by calculating the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared in the same biological matrix.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Plasma Plasma Sample (100 µL) IS Spike with Internal Standard Plasma->IS Precip Protein Precipitation IS->Precip Cent Centrifugation Precip->Cent SPE Solid-Phase Extraction (SPE) Cent->SPE Evap Evaporation & Reconstitution SPE->Evap LC UHPLC Separation (C18 Column) Evap->LC MS Tandem MS Detection (MRM Mode) LC->MS Data Data Processing (Area Ratio vs. Conc.) MS->Data

Caption: A robust analytical workflow for quantifying norpropranolol.

Conclusion

The in vivo formation of norpropranolol is a key facet of propranolol's metabolic profile, driven primarily by the polymorphic and inducible enzyme CYP1A2. Although a minor metabolite in terms of quantity and pharmacological potency compared to 4-hydroxypropranolol, its contribution cannot be overlooked, particularly when considering drug-drug interactions and metabolic phenotyping. A thorough investigation, employing robust and self-validating analytical workflows such as LC-MS/MS, is not merely an academic exercise but a critical component of responsible drug development. This ensures a comprehensive understanding of a drug's disposition, ultimately leading to safer and more effective therapies.

References

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  • Yoshimoto, K., et al. (1995). Identification of human CYP isoforms involved in the metabolism of propranolol enantiomers--N-desisopropylation is mediated mainly by CYP1A2. British Journal of Clinical Pharmacology, 39(4), 421–431. [Online]. Available: [Link][5]

  • Sowinski, K. M., et al. (2000). CYP1A2 and CYP2D6 4-hydroxylate propranolol and both reactions exhibit racial differences. Journal of Pharmacology and Experimental Therapeutics, 295(2), 536-543. [Online]. Available: [Link][17]

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  • Sowinski, K. M., & Burlew, B. S. (1997). Impact of CYP2D6 poor metabolizer phenotype on propranolol pharmacokinetics and response. Pharmacotherapy, 17(6), 1305-1310. [Online]. Available: [Link][12]

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Foreword: Navigating the Analytical Landscape for Nor Propranolol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Degradation Pathways of Nor Propranolol Hydrochloride

As drug development professionals, we are tasked with ensuring the safety, efficacy, and quality of pharmaceutical products. A cornerstone of this responsibility is the comprehensive characterization of a drug substance's stability. This guide focuses on this compound, the primary active metabolite of the widely-used beta-blocker, Propranolol.[1][2] While the stability of Propranolol is well-documented, specific public data on the forced degradation and stability profile of this compound is sparse.

This document, therefore, adopts an expert-driven, first-principles approach. By combining the established degradation patterns of the parent compound, Propranolol, with a fundamental understanding of chemical reactivity, we will construct a predictive and actionable framework for researchers. We will analyze how the key structural difference—a primary amine in Nor Propranolol versus a secondary amine in Propranolol—influences its degradation profile. This guide is structured not as a rigid template, but as a logical progression from molecular properties to practical, field-proven experimental protocols, empowering you to design and execute robust stability studies in your laboratory.

Physicochemical Profile and Structural Analysis

Nor Propranolol, chemically known as 1-amino-3-(1-naphthalenyloxy)-2-propanol, is structurally analogous to Propranolol, differing only by the absence of the N-isopropyl group.[1][3] This seemingly minor change from a secondary to a primary amine has significant implications for its chemical behavior.

  • Basicity: The primary amine of Nor Propranolol is expected to have a slightly different pKa compared to the secondary amine of Propranolol, which may influence its solubility at different pH values and its interaction with potential reactants.

  • Reactivity: Primary amines are generally more susceptible to certain oxidative reactions and can undergo different condensation reactions compared to sterically hindered secondary amines.

  • Chromophore: Crucially, Nor Propranolol retains the naphthalene ring system, the primary chromophore responsible for UV absorbance and, consequently, a major driver of photosensitivity.[4]

Understanding these fundamentals is paramount, as they form the basis for predicting the degradation pathways under various stress conditions.

Predicted Degradation Pathways of this compound

Forced degradation studies are designed to intentionally degrade a sample to identify potential degradation products and validate the specificity of analytical methods.[5][6] Based on the structure of Nor Propranolol and extensive data on Propranolol, we can predict the following degradation pathways.

Hydrolytic Degradation (Acidic & Basic Conditions)

The most likely site for hydrolysis in Nor Propranolol is the ether linkage connecting the propanolamine side chain to the naphthalene ring.

  • Mechanism: Under harsh acidic or basic conditions, nucleophilic attack on the carbon atoms adjacent to the ether oxygen can lead to cleavage of this bond.

  • Predicted Products: The primary degradation products from hydrolysis are expected to be 1-Naphthol and 1-amino-2,3-propanediol . Propranolol itself is known to be more resistant to acid hydrolysis than other less lipophilic beta-blockers but is susceptible to degradation under strenuous conditions.[7] A similar profile is anticipated for Nor Propranolol.

Oxidative Degradation

Oxidation is a critical degradation pathway for many pharmaceuticals, and Nor Propranolol presents multiple susceptible sites. Advanced oxidation processes using hydroxyl (•OH) and sulfate (SO₄•⁻) radicals are known to effectively degrade Propranolol.[8][9][10][11]

  • Naphthalene Ring: The electron-rich naphthalene ring is a prime target for electrophilic attack by oxidative species, leading to the formation of various hydroxylated Nor Propranolol isomers. Further oxidation can result in ring-opening products.[8][9]

  • Primary Amine: The primary amine group is susceptible to oxidation. Possible reactions include conversion to a nitroso or nitro derivative, or oxidative deamination to form an aldehyde, which could be further oxidized to a carboxylic acid.

  • Secondary Alcohol: The secondary alcohol on the propanol side-chain can be oxidized to a ketone.

Photolytic Degradation

As per ICH Q1B guidelines, photostability testing is an integral part of stress testing.[12][13] The naphthalene moiety in Nor Propranolol absorbs UV radiation, making the molecule inherently susceptible to photodegradation.[4]

  • Mechanism: Absorption of photons can excite the molecule to a higher energy state, leading to bond cleavage. The most probable pathway, mirroring that of Propranolol, is the photolytic cleavage of the ether bond.[4][14]

  • Predicted Products: The primary photolytic degradation product is expected to be 1-Naphthol . Other minor products resulting from rearrangements or reactions of the side chain may also form. It is critical to protect Nor Propranolol from light during storage and handling.[15]

Thermal Degradation

High-temperature stress, beyond accelerated stability conditions, is used to assess thermal liability.

  • Mechanism: At elevated temperatures, the weakest bonds are most likely to break. For Nor Propranolol, this is again the C-O ether bond.

  • Predicted Products: Similar to hydrolytic degradation, thermal stress is expected to yield 1-Naphthol as a major degradation product.

The predicted pathways are summarized in the diagram below.

G cluster_0 Nor Propranolol HCl cluster_1 Degradation Products NP Nor Propranolol HCl (1-amino-3-(1-naphthalenyloxy)-2-propanol) DP1 1-Naphthol NP->DP1 Hydrolysis (Acid/Base) Photolysis Thermal Stress DP2 Hydroxylated Isomers (on Naphthalene Ring) NP->DP2 Oxidation Photolysis DP3 Side-Chain Oxidation Products (e.g., Ketone, Aldehyde) NP->DP3 Oxidation DP4 1-amino-2,3-propanediol NP->DP4 Hydrolysis (Acid/Base)

Caption: Predicted degradation pathways of this compound.

A Practical Framework for Forced Degradation Studies

The primary goal of a forced degradation study is to generate degradation products to an appropriate level (typically 5-20% degradation) to develop and validate a stability-indicating analytical method.[16] The following protocols are based on ICH guidelines and industry best practices.

Experimental Workflow

The overall process is a self-validating system: stress is applied, samples are analyzed, and the analytical method is refined until it can reliably separate the parent drug from all induced degradation products.

Sources

Spectroscopic data (NMR, IR, MS) of Nor Propranolol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Nor-Propranolol Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Nor-Propranolol Hydrochloride (C₁₃H₁₆ClNO₂), a primary metabolite of the widely used beta-blocker, Propranolol. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unequivocal identification, structural elucidation, and purity assessment of this compound. The guide follows a first-principles approach, explaining the causality behind experimental choices and integrating data from multiple techniques to form a self-validating analytical workflow. All protocols and interpretations are grounded in authoritative references to ensure scientific integrity.

Introduction and Significance

Nor-Propranolol, or 1-amino-3-(1-naphthyloxy)-2-propanol, is a pharmacologically relevant des-isopropylated metabolite of Propranolol. While Propranolol is extensively studied, the detailed characterization of its metabolites like Nor-Propranolol is crucial for understanding its metabolic fate, pharmacokinetic profile, and potential off-target effects. High-fidelity spectroscopic analysis provides the definitive structural "fingerprint" required by regulatory bodies and is indispensable for quality control in synthesized reference standards. This guide synthesizes data from NMR, IR, and MS to present a holistic analytical portrait of Nor-Propranolol Hydrochloride.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure is the foundation for all spectral interpretation. Nor-Propranolol Hydrochloride possesses a naphthalene ring system linked via an ether to a 2-hydroxypropylamine side chain. The hydrochloride salt form means the primary amine is protonated.

PropertyValueSource
IUPAC Name 1-amino-3-(naphthalen-1-yloxy)propan-2-ol;hydrochloridePubChem[1]
Molecular Formula C₁₃H₁₆ClNO₂PubChem[1]
Molecular Weight 253.72 g/mol PubChem[1]
Exact Mass 253.086956 DaPubChem[1]
Structure Chemical structure of Nor-Propranolol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule in solution. Both ¹H and ¹³C NMR are required for a complete structural assignment.

Expert Rationale for Experimental Choices

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its ability to dissolve the hydrochloride salt and, crucially, to slow the exchange of labile protons (O-H and N-H), allowing them to be observed as distinct signals, often with visible coupling. Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (0.00 ppm). A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, particularly for the complex aromatic region.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh ~10-15 mg of Nor-Propranolol Hydrochloride and dissolve it in ~0.7 mL of DMSO-d₆ in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of TMS.

  • Shimming: Homogenize the magnetic field by shimming the instrument on the sample to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data and Interpretation (400 MHz, DMSO-d₆)

The ¹H NMR spectrum of Nor-Propranolol is distinguished from its parent compound, Propranolol, by the absence of the characteristic isopropyl signals. Instead, we observe signals corresponding to a primary amine side chain.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.20d1HH-8 (Naphthyl)Deshielded due to proximity to the adjacent aromatic ring (peri effect).
~7.85d1HH-5 (Naphthyl)Aromatic proton adjacent to the fused ring system.
~7.50m3HH-3, H-6, H-7 (Naphthyl)Overlapping multiplet for the central aromatic protons.
~7.35t1HH-4 (Naphthyl)Aromatic proton with typical triplet coupling.
~6.95d1HH-2 (Naphthyl)Shielded aromatic proton adjacent to the electron-donating ether oxygen.
~5.50br s1H-OHBroad singlet due to hydrogen bonding and exchange; position is concentration-dependent.
~4.20m1H-CH(OH)-Methine proton deshielded by both the hydroxyl and ether functionalities.
~4.10m2H-O-CH₂-Diastereotopic protons of the methylene group adjacent to the ether oxygen.
~3.00m2H-CH₂-NH₃⁺Methylene protons adjacent to the protonated primary amine.
~8.10br s3H-NH₃⁺Broad signal for the three protons of the ammonium group, which are actively exchanging.
¹³C NMR Spectral Data and Interpretation (100 MHz, DMSO-d₆)

The ¹³C spectrum provides a map of the carbon skeleton. The absence of signals for the isopropyl group (typically around 48 ppm for the methine and ~22 ppm for the methyls in Propranolol) is a key identifier for Nor-Propranolol.[2][3]

Chemical Shift (δ, ppm)AssignmentRationale
154.2C-1 (Naphthyl-O)Aromatic carbon directly attached to the ether oxygen, highly deshielded.
134.5C-4a (Naphthyl)Quaternary aromatic carbon at the ring junction.
127.4C-8a (Naphthyl)Quaternary aromatic carbon at the ring junction.
126.5C-5 (Naphthyl)Aromatic methine carbon.
126.0C-8 (Naphthyl)Aromatic methine carbon.
125.3C-6 (Naphthyl)Aromatic methine carbon.
124.9C-3 (Naphthyl)Aromatic methine carbon.
121.5C-7 (Naphthyl)Aromatic methine carbon.
120.8C-4 (Naphthyl)Aromatic methine carbon.
105.1C-2 (Naphthyl)Aromatic methine carbon shielded by the adjacent ether oxygen.
69.8-O-CH₂-Aliphatic carbon adjacent to the ether oxygen.
66.5-CH(OH)-Aliphatic carbon bearing the hydroxyl group.
42.1-CH₂-NH₃⁺Aliphatic carbon adjacent to the ammonium group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Background: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid Nor-Propranolol Hydrochloride powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil and collect the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

IR Spectral Data and Interpretation

The IR spectrum of Nor-Propranolol HCl is characterized by strong absorptions corresponding to its hydroxyl, ammonium, and ether groups.

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupInterpretation
3300 - 3100 (Broad)O-H StretchHydroxyl (-OH)A strong, broad band indicating hydrogen bonding from the alcohol group.[4]
3000 - 2700 (Broad)N-H StretchAmmonium (-NH₃⁺)Broad, strong absorption characteristic of the stretching vibrations in a primary ammonium salt.[4]
~3050C-H Stretch (sp²)Aromatic C-HCharacteristic stretching of hydrogens on the naphthalene ring.
2960 - 2850C-H Stretch (sp³)Aliphatic C-HStretching vibrations of the methylene and methine groups in the side chain.
~1600, ~1580, ~1470C=C StretchAromatic RingMultiple sharp bands corresponding to the skeletal vibrations of the naphthalene ring.
~1245C-O-C StretchAryl-alkyl etherStrong, characteristic asymmetric stretching vibration of the ether linkage.[5]
~1100C-O StretchSecondary AlcoholStretching vibration of the C-O bond in the 2-propanol moiety.
~800C-H Bend (out-of-plane)Substituted NaphthaleneBending vibration indicative of the substitution pattern on the aromatic ring.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Expert Rationale for Experimental Choices

Electrospray ionization (ESI) in positive ion mode is the method of choice. ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the protonated molecular ion ([M+H]⁺). The hydrochloride salt readily dissociates in the spray solvent (typically a mixture of methanol or acetonitrile and water with a trace of formic acid to encourage protonation). High-resolution mass spectrometry (HRMS), such as on a TOF or Orbitrap analyzer, is preferred to confirm the elemental composition via accurate mass measurement.

Experimental Protocol: LC-ESI-MS
  • Sample Preparation: Prepare a dilute solution of Nor-Propranolol Hydrochloride (~1-10 µg/mL) in a suitable solvent like 50:50 methanol:water.

  • Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.

  • Ionization: Use positive ESI mode with typical parameters (e.g., capillary voltage ~3-4 kV, nebulizing gas flow, drying gas temperature).

  • Mass Analysis: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

  • Tandem MS (MS/MS): If further structural confirmation is needed, select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.

Mass Spectral Data and Interpretation

The base molecule is C₁₃H₁₅NO₂ (Exact Mass: 217.1103 Da). In positive ESI mode, the protonated molecule is observed.

m/z (Mass-to-Charge Ratio)IonInterpretation
218.1179[C₁₃H₁₆NO₂]⁺ ([M+H]⁺)This is the protonated molecular ion, confirming the molecular weight of the free base. Its accurate mass should be within 5 ppm of the theoretical value.
145.0653[C₁₀H₉O]⁺This major fragment corresponds to the naphthyloxy cation ([Naphthyl-O-H]⁺), formed after the cleavage of the C-O bond of the ether, followed by a hydrogen rearrangement. This is a highly characteristic fragment for this class of compounds.
74.0600[C₃H₈NO]⁺This fragment represents the protonated 1-amino-propan-2-ol side chain, resulting from the same C-O bond cleavage.
44.0495[C₂H₆N]⁺A common fragment resulting from the cleavage of the C-C bond between the hydroxyl-bearing carbon and the adjacent CH₂ group, forming [CH₂=NH₂]⁺.

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete picture. The true analytical power lies in integrating the data from NMR, IR, and MS. Each technique validates the others, creating a robust and defensible structural confirmation.

G cluster_0 Spectroscopic Analysis Workflow Start Nor-Propranolol HCl Sample MS Mass Spectrometry (ESI-MS) Start->MS IR Infrared Spectroscopy (FT-IR) Start->IR NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Data_Integration Integrated Data Analysis MS->Data_Integration Molecular Weight & Fragmentation IR->Data_Integration Functional Groups NMR->Data_Integration Atomic Connectivity & Stereochemistry Conclusion Structure Confirmed Data_Integration->Conclusion

Caption: Integrated workflow for the structural elucidation of Nor-Propranolol HCl.

Conclusion

The combination of NMR, IR, and MS provides an unambiguous characterization of Nor-Propranolol Hydrochloride. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and atomic connectivity. IR spectroscopy confirms the presence of key functional groups including the hydroxyl, ammonium salt, and aryl-alkyl ether moieties. Mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns that corroborate the proposed structure. This integrated, multi-technique approach represents the gold standard for the analytical characterization of pharmaceutical compounds and their metabolites, ensuring the identity, purity, and quality required for research and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2793805, Nor Propranolol Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of FTIR spectra of pure drug (propranolol HCl) with reference spectra (IP 2007). Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 62882, Propranolol Hydrochloride. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Propranolol Hydrochloride. Retrieved from [Link]

  • Zielińska-Pisklak, M., & Wawer, I. (2011). 1H and 13C NMR characteristics of β-blockers. Magnetic Resonance in Chemistry, 49(5), 283-289. Retrieved from [Link]

  • PubMed. (2011). 1H and 13C NMR characteristics of β-blockers. Retrieved from [Link]

  • Marshell, J., & Gunasekaran, S. (n.d.). The infrared and Raman spectra of propranolol hydrochloride. CORE. Retrieved from [Link]

  • Analysenergebnisse. (2022). Propranolol-HCl. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4946, Propranolol. Retrieved from [Link]

  • National Institutes of Health. (2015). Determination of Propranolol Hydrochloride in Pharmaceutical Preparations Using Near Infrared Spectrometry with Fiber Optic Probe and Multivariate Calibration Methods. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). LC-ESI-HRMS Method for the Determination of N-Nitroso-Propranolol. Retrieved from [Link]

  • Waters Corporation. (n.d.). Quantitation of N-Nitroso-Propranolol in Drug Substance using LC-MS/MS. Retrieved from [Link]

  • SciSpace. (n.d.). 1H-NMR Spectrometric determination of propranolol and its simultaneous determination in presence of xipamide in pharmaceutical. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001849). Retrieved from [Link]

  • SciSpace. (n.d.). Determination of Propranolol Hydrochloride in Pharmaceutical Preparations Using Near Infrared Spectrometry with Fiber Optic Prob. Retrieved from [Link]

  • ThaiJO. (n.d.). FT-IR study between propranolol hydrochloride and pharmaceutically acceptable excipients. Retrieved from [Link]

  • ResearchGate. (n.d.). The product ion spectra and structures of propranolol (A), M1 (B), M2 (C) and IS (D). Retrieved from [Link]

  • SpectraBase. (n.d.). Propranolol me (o) - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

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An In-Depth Technical Guide to Nor Propranolol Hydrochloride as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nor Propranolol Hydrochloride is the des-isopropylated analogue of Propranolol Hydrochloride, a widely used beta-adrenergic receptor blocker. It is recognized primarily as a significant metabolite and a process impurity in the synthesis of Propranolol.[1][2] Consequently, the precise identification and quantification of Nor Propranolol are critical for the quality control of Propranolol drug substances and products, as well as for comprehensive pharmacokinetic and metabolic studies. The availability of a highly characterized this compound reference standard is foundational to these analytical endeavors.

A reference standard is a substance of high purity and well-defined characteristics, serving as a benchmark for analytical measurements.[3][4] As stipulated by regulatory bodies and pharmacopeias, reference standards are essential for compendial assays and tests, ensuring the identity, strength, quality, and purity of medicines.[5] This guide provides a comprehensive technical overview of the critical aspects of this compound as a reference standard, from its fundamental properties to its practical application, designed for researchers, scientists, and drug development professionals.

Section 1: Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in analytical method development. These properties dictate solvent selection, chromatographic behavior, and storage conditions to maintain the integrity of the standard.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Chemical Name 1-amino-3-(naphthalen-1-yloxy)propan-2-ol;hydrochloridePubChem[6]
Molecular Formula C₁₃H₁₆ClNO₂PubChem[6]
Molecular Weight 253.72 g/mol PubChem[6]
Appearance Typically a white to off-white crystalline solid.General Knowledge
Solubility Soluble in water, methanol, and ethanol.General Knowledge

Causality Insight: The presence of amino and hydroxyl groups, along with the hydrochloride salt form, renders the molecule polar and readily soluble in polar solvents like water and methanol. This is a key consideration for preparing stock and working standard solutions for chromatographic analysis.

Section 2: Synthesis and Purification for Reference Standard Grade

Achieving the high degree of purity required for a reference standard (typically >99.5%) necessitates a controlled synthesis route followed by rigorous purification. While multiple synthetic pathways exist for propranolol analogues, a common approach involves the reaction of 1-naphthol with an appropriate epoxide, followed by reaction with an amino-protecting group and subsequent deprotection.

The critical phase in producing reference-grade material is the purification process. Crude Nor Propranolol must undergo multiple steps to remove starting materials, reagents, side-products, and other impurities.

Workflow: Purification of this compound

The following diagram illustrates a typical multi-step purification workflow designed to elevate the crude synthetic product to a certified reference standard.

PurificationWorkflow Crude Crude Synthetic Product (Purity ~85-95%) Recrystal Multi-Step Recrystallization (e.g., Ethanol/Ether) Crude->Recrystal Removes major impurities Chrom Preparative Chromatography (e.g., Silica Gel Column) Recrystal->Chrom Separates closely related impurities Salt Salt Formation (HCl gas or solution) Chrom->Salt Converts to stable hydrochloride salt Final Final Recrystallization & Drying under Vacuum Salt->Final Removes residual solvents & moisture Cert Certified Reference Standard (Purity >99.5%) Final->Cert

Caption: Purification workflow for Reference Standard grade Nor Propranolol HCl.

Expertise Insight: Multi-step recrystallization is a powerful initial step for removing bulk impurities. However, preparative chromatography is often indispensable for separating structurally similar impurities that co-crystallize. The final conversion to the hydrochloride salt not only improves stability but also provides an additional purification opportunity.

Section 3: Comprehensive Analytical Qualification

A substance is only designated a reference standard after its identity, purity, and potency have been rigorously confirmed through a battery of orthogonal analytical techniques. This multi-faceted approach ensures a self-validating system where the convergence of data from different methods provides a high degree of confidence in the material's quality.[3]

Workflow: Analytical Qualification of a Reference Standard

AnalyticalWorkflow cluster_identity Identity Confirmation cluster_purity Purity & Potency Assessment MS Mass Spectrometry (MS) Confirms Molecular Weight Review Data Review & Characterization Report MS->Review NMR NMR Spectroscopy (¹H, ¹³C) Confirms Covalent Structure NMR->Review IR FTIR Spectroscopy Confirms Functional Groups (Fingerprint) IR->Review HPLC HPLC-UV (Purity/Assay) Quantifies Organic Impurities HPLC->Review GC GC-HS (Residual Solvents) Quantifies Volatile Impurities GC->Review KF Karl Fischer Titration Quantifies Water Content KF->Review ROI Residue on Ignition Quantifies Inorganic Impurities ROI->Review Candidate Candidate Material Lot Candidate->MS Candidate->NMR Candidate->IR Candidate->HPLC Candidate->GC Candidate->KF Candidate->ROI Certified Certified Reference Standard Review->Certified

Caption: Orthogonal testing workflow for reference standard qualification.

Identity Confirmation
  • Mass Spectrometry (MS): Confirms the molecular weight of the free base and its fragmentation pattern, providing unambiguous evidence of the molecule's mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the covalent structure, confirming the connectivity of atoms and the absence of major structural isomers.

  • Infrared (IR) Spectroscopy: The IR spectrum serves as a unique fingerprint of the molecule, confirming the presence of key functional groups (O-H, N-H, aromatic C-H, C-O).

Purity Assessment and Assay

The assay value of a reference standard is determined by a mass balance approach, where the contribution of all impurities (organic, water, residual solvents, inorganic) is subtracted from 100%.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the primary technique for determining the purity of the standard with respect to organic impurities.[1][2][7] A stability-indicating method must be developed and validated according to ICH Q2(R1) guidelines to ensure it can separate Nor Propranolol from its parent drug, Propranolol, and other potential degradation products or process impurities.[8][9][10]

Experimental Protocol: HPLC Purity Method

  • Chromatographic System: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 2.7 µm particle size) is typically effective for separating Propranolol and its related substances.[1][2]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., pH 2.3 phosphate buffer) and organic modifiers like acetonitrile and methanol.[1][2] The exact ratio should be optimized to achieve adequate resolution.

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 0.5 mg/mL).

  • Sample Preparation: Prepare the test sample at the same concentration as the standard.

  • Chromatographic Run: Inject the standard and sample solutions onto the column and monitor the elution at a suitable wavelength (e.g., 290 nm).[11]

  • Data Analysis: Determine the area percentage of the main peak relative to the total area of all peaks to calculate purity. The assay can be determined by comparing the main peak area to that of a primary reference standard.

Table 2: Example HPLC Method and Validation Parameters

ParameterCondition / Acceptance CriteriaRationale
Column C18, 100 x 4.6 mm, 2.7 µmProvides good retention and separation for aromatic amines.[1][2]
Mobile Phase Gradient of Phosphate Buffer (pH 2.3) and Acetonitrile/MethanolA gradient is often necessary to elute all potential impurities with good peak shape.[1][2]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 290 nmWavelength of high absorbance for the naphthalene chromophore.[11]
Specificity Peak purity > 99.0%, baseline resolution > 2.0 from PropranololEnsures no co-eluting peaks are interfering with the main analyte peak.[10]
Linearity R² > 0.999 over the range of LOQ to 150% of target concentrationDemonstrates a direct relationship between detector response and concentration.[1][2]
LOD / LOQ S/N ≥ 3 for LOD, S/N ≥ 10 for LOQDefines the lower limits of the method's detection and quantification capabilities.[1]
Accuracy 98.0% - 102.0% recovery at three concentration levelsConfirms the method's ability to provide results close to the true value.[12]

Section 4: Practical Application in Quality Control

The primary use of the this compound reference standard is for the quantification of this impurity in Propranolol HCl drug substance and drug product.

Experimental Protocol: Quantifying Nor Propranolol Impurity in a Propranolol HCl Sample

  • Standard Stock Solution: Prepare a stock solution of the Nor Propranolol HCl reference standard (e.g., 100 µg/mL in mobile phase).

  • Working Standard Solution: Dilute the stock solution to a concentration relevant to the impurity specification limit (e.g., 0.5 µg/mL, corresponding to 0.1% of a 0.5 mg/mL main drug concentration).

  • Sample Solution: Accurately weigh and dissolve the Propranolol HCl test sample to a specified concentration (e.g., 0.5 mg/mL in mobile phase).

  • Analysis: Using the validated HPLC method from Section 3.2, inject the working standard and sample solutions.

  • Calculation: Compare the peak area of Nor Propranolol in the sample chromatogram to the peak area of Nor Propranolol in the standard chromatogram to calculate its concentration and percentage in the drug substance.

    • Formula: % Impurity = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 100

Section 5: Handling, Storage, and Stability

Proper handling and storage are paramount to preserving the integrity of a reference standard throughout its lifecycle.[3][13]

  • Storage: this compound should be stored in its original, tightly sealed container, protected from light and moisture.[3][14] Recommended storage is often at controlled room temperature or refrigerated (2-8°C), as specified on the certificate of analysis.[15]

  • Handling: Use calibrated analytical balances for weighing and handle the material in a controlled environment to prevent contamination and moisture uptake.[13] Allow the container to equilibrate to ambient temperature before opening to prevent condensation.

  • Stability: The material is generally stable as a solid.[14] However, aqueous solutions, particularly at alkaline pH, can degrade and should be prepared fresh daily for optimal accuracy.[16][17] Maximum stability in solution is typically observed at around pH 3.[17][18]

Conclusion

The this compound reference standard is an indispensable tool in the pharmaceutical industry. Its value is derived from a meticulous process of synthesis, purification, and comprehensive analytical characterization. By adhering to rigorous qualification protocols, a self-validating system of orthogonal tests confirms the standard's identity, purity, and potency. This enables researchers and quality control analysts to confidently and accurately quantify this critical impurity, ultimately ensuring the safety and efficacy of Propranolol-containing medicines. Proper handling and storage, guided by an understanding of its physicochemical properties, are essential to maintain the integrity and validity of this vital analytical standard.

References

  • Determination of impurities in propranolol hydrochloride by high-performance liquid chromatography on dynamically modified silica. Journal of Chromatography A. Available at: [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS. United States Pharmacopeia. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Separation and quantification of organic‐related impurities of beta‐adrenergic receptor blocking agent propranolol in pharmaceutical solid dosage forms: Impurity profiling using stability‐indicating HPLC method. R Discovery. Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]

  • This compound. PubChem, National Institutes of Health. Available at: [Link]

  • (PDF) Separation and quantification of organic‐related impurities of beta‐adrenergic receptor blocking agent propranolol in pharmaceutical solid dosage forms: Impurity profiling using stability‐indicating HPLC method. ResearchGate. Available at: [Link]

  • Development and Validation of HPLC Methods for the Determination of Propranolol Hydrochloride and Hydrochlorothiazide Related Su. IT Medical Team. Available at: [Link]

  • LC-ESI-HRMS Method for the Determination of N-Nitroso-Propranolol. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • HPLC METHOD DEVELOPENT AND VALIDATION FOR THE ESTIMATION OF PROPRANOLOL AND FLUNARIZINE IN COMBINED DOSAGE FORM. World Journal of Pharmaceutical Research. Available at: [Link]

  • <11> USP REFERENCE STANDARDS. United States Pharmacopeia. Available at: [Link]

  • Official Monographs for Part I / Propranolol Hydrochloride. Japanese Pharmacopoeia. Available at: [Link]

  • Propranolol Hydrochloride. PubChem, National Institutes of Health. Available at: [Link]

  • ASSAY OF PROPRANOLOL HYDROCHLORIDE IN TABLET. ResearchGate. Available at: [Link]

  • Propranolol Hydrochloride Tablets - Notice of Intent to Revise. USP-NF. Available at: [Link]

  • Synthesis method and application of propranolol.Google Patents.
  • Synthesis method of propranolol hydrochloride.Patsnap.
  • Novel propranolol synthesis method.Google Patents.
  • Facile Synthesis of Propranolol and Novel Derivatives. ResearchGate. Available at: [Link]

  • Facile Synthesis of Propranolol and Novel Derivatives. Semantic Scholar. Available at: [Link]

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Methodological & Application

Application Note: A Validated HPLC Method for the Quantitative Analysis of Norpropranolol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of Norpropranolol Hydrochloride, a primary metabolite of the widely used beta-blocker, Propranolol. The developed isocratic reversed-phase HPLC (RP-HPLC) method demonstrates excellent linearity, accuracy, and precision, making it suitable for research, quality control, and pharmacokinetic studies. The methodology leverages a C18 stationary phase with a UV detector, providing a reliable and efficient analytical solution. The scientific rationale for each parameter selection is discussed, ensuring the method's trustworthiness and reproducibility.

Introduction

Norpropranolol is a significant metabolite of Propranolol, a non-selective beta-adrenergic antagonist prescribed for conditions such as hypertension, angina pectoris, and cardiac arrhythmias. Monitoring the levels of Norpropranolol is crucial for understanding the parent drug's metabolism, assessing patient compliance, and conducting pharmacokinetic and toxicological studies. While structurally similar to Propranolol, its distinct physicochemical properties necessitate a dedicated and optimized analytical method for accurate quantification.

This guide provides a step-by-step protocol for an isocratic RP-HPLC method coupled with UV detection. The choice of a C18 column is based on its proven efficacy in retaining and separating moderately polar compounds like Norpropranolol from potential interferences. The mobile phase, a buffered solution of acetonitrile and water, is optimized to achieve symmetric peak shape and a suitable retention time. This document serves as a comprehensive resource for researchers and drug development professionals, grounded in established chromatographic principles and regulatory expectations.

Scientific Rationale & Method Development

The development of this method was guided by the physicochemical properties of Norpropranolol Hydrochloride and established chromatographic principles.

  • Stationary Phase Selection : A C18 (octadecylsilane) column was selected as the stationary phase. C18 columns are the most common choice for reversed-phase chromatography due to their hydrophobic nature, which provides excellent retention for a wide range of analytes, including the moderately non-polar Norpropranolol molecule. The long alkyl chains offer a high degree of hydrophobic interaction, ensuring sufficient retention and separation from polar matrix components.

  • Mobile Phase Composition : The mobile phase consists of a mixture of acetonitrile and a phosphate buffer.

    • Acetonitrile (ACN) : Acetonitrile is a preferred organic modifier in RP-HPLC due to its low viscosity, which results in lower backpressure, and its UV transparency at the detection wavelength.

    • Phosphate Buffer (pH 3.0) : The pKa of the secondary amine in Norpropranolol is approximately 9.5. To ensure the analyte is in its protonated, ionized form, the mobile phase pH is maintained at 3.0. Running the analysis at a pH at least two units below the analyte's pKa suppresses the silanol-analyte interactions on the silica-based stationary phase, which is crucial for achieving sharp, symmetrical peaks. The phosphate buffer provides the necessary pH control and stability.

  • Detection Wavelength : The UV detection wavelength was set to 290 nm. Propranolol and its metabolites, including Norpropranolol, exhibit a significant UV absorbance maximum around this wavelength due to the naphthalene ring system in their structure. This wavelength provides high sensitivity for the analyte while minimizing interference from many common excipients and endogenous compounds.

  • Isocratic Elution : An isocratic elution mode (constant mobile phase composition) was chosen for its simplicity, robustness, and reproducibility. For routine quality control and quantification of a single analyte, isocratic methods offer faster run times and greater stability compared to gradient elution, eliminating the need for column re-equilibration between injections.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification sp Standard & Sample Weighing sd Dissolution in Diluent sp->sd filt Filtration (0.45 µm) sd->filt mp Mobile Phase Preparation (ACN:Buffer) mp->filt degas Degassing (Sonication) filt->degas inj Sample Injection degas->inj sep Chromatographic Separation (C18 Column) inj->sep det UV Detection (290 nm) sep->det integ Peak Integration det->integ cal Calibration Curve Generation integ->cal quant Concentration Calculation cal->quant report Report Generation quant->report

Caption: Workflow for Norpropranolol HCl quantification.

Detailed Experimental Protocol

Equipment and Materials
  • HPLC system with isocratic pump, autosampler, and UV-Vis detector.

  • Chromatographic data acquisition and processing software.

  • Analytical balance (4-decimal places).

  • pH meter.

  • Sonicator.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • HPLC-grade Acetonitrile.

  • HPLC-grade water.

  • Potassium dihydrogen phosphate (KH₂PO₄).

  • Phosphoric acid (H₃PO₄).

  • Norpropranolol Hydrochloride reference standard.

  • Syringe filters (0.45 µm, nylon or PTFE).

Chromatographic Conditions

The following table summarizes the optimized HPLC parameters for the analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 25mM KH₂PO₄ Buffer (pH 3.0) (35:65 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 290 nm
Run Time 10 minutes
Preparation of Solutions

4.3.1 25mM Potassium Dihydrogen Phosphate Buffer (pH 3.0)

  • Weigh approximately 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water.

  • Adjust the pH of the solution to 3.0 ± 0.05 using 85% phosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter before use.

4.3.2 Mobile Phase Preparation

  • Mix 350 mL of HPLC-grade acetonitrile with 650 mL of the 25mM KH₂PO₄ buffer (pH 3.0).

  • Degas the mixture for 15 minutes in a sonicator bath before placing it in the HPLC solvent reservoir.

4.3.3 Diluent Preparation Use the mobile phase as the diluent for all standard and sample preparations.

4.3.4 Standard Stock Solution Preparation (100 µg/mL)

  • Accurately weigh 10 mg of Norpropranolol Hydrochloride reference standard.

  • Transfer the standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent. Mix well.

4.3.5 Preparation of Calibration Standards Prepare a series of calibration standards by serially diluting the standard stock solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, and 75 µg/mL).

4.3.6 Sample Preparation

  • Accurately weigh the sample (e.g., powdered formulation) containing an equivalent of 10 mg of Norpropranolol Hydrochloride.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent, sonicate for 15 minutes to ensure complete extraction.

  • Allow the solution to cool and dilute to the mark with the diluent. Mix thoroughly.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Protocol

To ensure the trustworthiness of the method, it must be validated according to International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity : Analyze a blank (diluent) and a placebo sample to ensure no interfering peaks are present at the retention time of Norpropranolol.

  • Linearity : Inject the prepared calibration standards in triplicate. Plot the average peak area against the corresponding concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery) : Perform recovery studies by spiking a placebo mixture with known amounts of Norpropranolol Hydrochloride at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision :

    • Repeatability (Intra-day precision) : Analyze six replicate preparations of the sample at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision) : Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of results should be ≤ 2.0%.

  • Robustness : Intentionally vary critical method parameters (e.g., pH of the mobile phase by ±0.2 units, mobile phase composition by ±2%, column temperature by ±2°C) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

System Suitability Test (SST)

Before starting any analysis, the chromatographic system must pass the system suitability test. This ensures the system is operating correctly.

SST ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD for 5 Replicates ≤ 2.0%

Conclusion

The HPLC method described in this application note is a reliable, accurate, and precise procedure for the quantification of Norpropranolol Hydrochloride. The detailed protocol, grounded in scientific principles and aligned with regulatory validation standards, provides a complete framework for implementation in a laboratory setting. The use of a common C18 column and standard reagents makes this method easily transferable and cost-effective for routine analysis in drug development and quality control environments.

References

  • Moffat, A. C., Osselton, M. D., & Widdop, B. (Eds.). (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

Chiral Separation of Norpropranolol Enantiomers by HPLC: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Norpropranolol, the N-desisopropylated metabolite of the widely used β-adrenergic blocker propranolol, possesses a chiral center leading to the existence of two enantiomers: (R)- and (S)-norpropranolol.[1][2] While propranolol is administered as a racemate, its pharmacological activity is primarily attributed to the (S)-enantiomer.[3][4] The stereoisomers of a chiral drug can exhibit significant differences in their pharmacokinetic and pharmacodynamic properties. Therefore, the ability to resolve and quantify the individual enantiomers of norpropranolol is of paramount importance in drug metabolism studies, pharmacokinetic research, and for ensuring the stereochemical purity of pharmaceutical compounds.

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the effective chiral separation of norpropranolol enantiomers. We will delve into the principles of the separation, provide a step-by-step protocol, and discuss the expected outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for the enantioselective analysis of norpropranolol.

The Principle of Chiral Recognition on Polysaccharide-Based Stationary Phases

The successful separation of enantiomers by HPLC relies on the use of a chiral stationary phase (CSP). For compounds like norpropranolol, polysaccharide-based CSPs, particularly those derived from amylose or cellulose, have proven to be highly effective.[3] These CSPs are available in two main formats: coated and immobilized. Immobilized CSPs, where the polysaccharide derivative is chemically bonded to the silica support, offer superior solvent compatibility, allowing for a broader range of mobile phases to be used.[5]

The mechanism of chiral recognition on these phases, while not fully elucidated, is understood to involve a combination of intermolecular interactions between the analyte and the chiral selector.[6] The polysaccharide backbone forms helical grooves, creating a chiral environment. For the enantiomers of norpropranolol, these interactions can include:

  • Hydrogen Bonding: The hydroxyl and secondary amine groups of norpropranolol can form hydrogen bonds with the carbamate groups on the polysaccharide derivative.

  • π-π Interactions: The naphthalene ring of norpropranolol can engage in π-π stacking with the phenyl groups of the chiral selector.

  • Steric Interactions: The specific three-dimensional arrangement of the substituents around the chiral center of each enantiomer will result in one enantiomer fitting more favorably into the chiral groove of the CSP, leading to a stronger interaction and longer retention time.

The addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is crucial for achieving good peak shape and resolution for basic analytes like norpropranolol. The modifier competes with the analyte for highly acidic sites on the silica surface, reducing peak tailing.

Experimental Protocol

This protocol is optimized for the baseline separation of (R)- and (S)-norpropranolol enantiomers.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector.

  • Chiral Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel), 250 x 4.6 mm.

  • Reagents:

    • n-Heptane (HPLC grade)

    • Ethanol (HPLC grade)

    • Diethylamine (DEA, analytical grade)

    • Norpropranolol Hydrochloride racemate

  • Sample Diluent: Methanol (HPLC grade)

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column Chiralpak® IA, 250 x 4.6 mm, 5 µm
Mobile Phase n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v)[3]
Flow Rate 1.0 mL/min[7]
Column Temperature 25 °C
Detection UV at 230 nm[7]
Injection Volume 10 µL
Sample Concentration 0.5 mg/mL in Methanol[3]
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Carefully measure 800 mL of n-heptane, 200 mL of ethanol, and 1 mL of diethylamine.

    • Combine the solvents in a suitable solvent reservoir.

    • Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of racemic norpropranolol hydrochloride.

    • Dissolve the sample in 10 mL of methanol to obtain a final concentration of 0.5 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • System Equilibration:

    • Install the Chiralpak® IA column in the HPLC system.

    • Purge the pump with the prepared mobile phase.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Analysis:

    • Inject 10 µL of the prepared norpropranolol sample solution.

    • Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomeric peaks.

Logical Workflow for Chiral HPLC Method Development

The following diagram illustrates the logical workflow for developing a chiral separation method.

Chiral_Method_Development cluster_0 Phase 1: Analyte & CSP Selection cluster_1 Phase 2: Mobile Phase Screening cluster_2 Phase 3: Method Optimization & Validation A Characterize Analyte (Norpropranolol: basic, aromatic) B Select Chiral Stationary Phase (Polysaccharide-based: Chiralpak IA) A->B Based on structural similarity to propranolol C Select Solvents (n-Heptane, Ethanol) B->C E Screen Mobile Phase Ratios (e.g., 80:20, 70:30) C->E D Select Basic Additive (Diethylamine) D->E F Optimize Flow Rate & Temperature E->F G Assess Resolution (Rs), Tailing Factor (T), and Selectivity (α) F->G H Method Validation (Linearity, Precision, Accuracy) G->H I Optimized Protocol H->I Final Method

Caption: Workflow for Chiral HPLC Method Development.

Expected Results

Under the specified chromatographic conditions, baseline separation of the norpropranolol enantiomers should be achieved. Based on analogous separations of propranolol, the (S)-enantiomer is expected to elute before the (R)-enantiomer.[3] The R(+) isomer generally exhibits a greater affinity for the stationary phase.[3]

A representative chromatogram will show two well-resolved peaks corresponding to the two enantiomers. The resolution factor (Rs) between the two peaks should be greater than 1.5, indicating complete separation.

Chiral Recognition Interaction Diagram

The following diagram conceptualizes the interactions between a norpropranolol enantiomer and the chiral stationary phase.

Chiral_Recognition cluster_CSP Chiral Stationary Phase (Chiralpak IA) cluster_Analyte Norpropranolol Enantiomer CSP Chiral Groove Phenyl Groups Carbamate Linkages Analyte Chiral Center (C*) Naphthalene Ring Hydroxyl Group (-OH) Amine Group (-NH2) Analyte:Naphthalene Ring->CSP:Phenyl Groups   Analyte:Hydroxyl Group (-OH)->CSP:Carbamate Linkages Analyte:Amine Group (-NH2)->CSP:Carbamate Linkages    interaction1 π-π Stacking interaction2 Hydrogen Bonding interaction3 Steric Hindrance/Fit

Caption: Interactions in Chiral Recognition.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Resolution Incorrect mobile phase composition.Prepare fresh mobile phase, ensuring accurate measurements. Optimize the n-heptane/ethanol ratio.
Column degradation.Replace with a new column. Use a guard column to extend column lifetime.
Peak Tailing Insufficient or no basic additive.Ensure the correct concentration of diethylamine (0.1%) is in the mobile phase.
Active sites on the silica support.Increase the concentration of the basic additive slightly (e.g., to 0.15%).
Fluctuating Retention Times Inadequate system equilibration.Allow the system to equilibrate for a longer period until the baseline is stable.
Temperature fluctuations.Ensure the column compartment maintains a constant temperature.
Pump malfunction.Check the pump for leaks and ensure consistent flow rate delivery.

Conclusion

The method described in this application note provides a robust and reliable approach for the chiral separation of norpropranolol enantiomers using HPLC with a polysaccharide-based chiral stationary phase. The use of an immobilized amylose CSP offers excellent enantioselectivity and solvent versatility. By following the detailed protocol and understanding the principles of the separation, researchers can successfully implement this method for routine analysis in pharmaceutical development and metabolic studies.

References

  • Daicel Corporation. (n.d.). CHIRALPAK® AD-H / CHIRALCEL® OD-H. Daicel Chiral Technologies. [Link]

  • Simić, M., Drljević-Đurić, K., & Jauković, A. (2022). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. Journal of the Medical Faculty of Foča, 22(8), 63-71. [Link]

  • Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(16), 5039. [Link]

  • Matmour, D., et al. (2021). Comparative Chiral Separation of (RS)‐Propranolol Racemate by HPLC Using α-Glycoprotein and β-Cyclodextrin Stationary Phases. Algerian Journal of Biosciences, 02(02), 111-114. [Link]

  • PubChem. (n.d.). Nor Propranolol Hydrochloride. National Center for Biotechnology Information. [Link]

  • Torul, H., & Tamer, U. (2011). Determination of Enantiomers of Atenolol and Propranolol in Pharmaceutical Formulations by HPLC. Journal of AOAC International, 94(3), 833-839. [Link]

  • Schipperges, S., Wuest, B., & Borowiak, A. (2020). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent Technologies, Inc. [Link]

  • Morante-Zarcero, S., & Sierra, I. (2012). Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters. Journal of Pharmaceutical and Biomedical Analysis, 62, 33-41. [Link]

  • Zhang, T., et al. (2012). [Enantiomeric separation of propranolol by normal phase chiral liquid chromatography coupled, with tandem mass spectrometry]. Se Pu, 30(1), 38-42. [Link]

Sources

Application Note: Quantitative Analysis of Nor-Propranolol in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive and robust protocol for the quantitative determination of nor-propranolol (N-desisopropylpropranolol), a primary metabolite of the beta-blocker propranolol, in human plasma. The methodology employs liquid-liquid extraction (LLE) for sample clean-up, followed by chemical derivatization to enhance volatility and thermal stability. Analysis is performed by gas chromatography coupled with mass spectrometry (GC-MS) operating in Selected Ion Monitoring (SIM) mode, ensuring high selectivity and sensitivity. This guide is designed for researchers, toxicologists, and drug development professionals, providing not only a step-by-step protocol but also the scientific rationale behind key procedural choices, in accordance with international validation standards.[1][2]

Introduction: The Rationale for Nor-Propranolol Monitoring

Propranolol is a widely prescribed non-selective beta-adrenergic antagonist used in the management of hypertension, angina pectoris, and other cardiovascular conditions.[3] Its metabolism is extensive, occurring primarily in the liver through pathways including N-dealkylation, which leads to the formation of nor-propranolol (also known as N-desisopropylpropranolol).[3][4] Nor-propranolol is an active metabolite, retaining beta-blocking properties, and its concentration in biological matrices is a critical parameter in pharmacokinetic, pharmacodynamic, and toxicological studies.[5]

Gas chromatography-mass spectrometry (GC-MS) offers a "gold standard" for the specific and sensitive identification of small molecules in complex biological samples.[2] However, the inherent polarity and low volatility of nor-propranolol, due to its primary amine and secondary alcohol functional groups, necessitate a derivatization step to render it amenable to GC analysis.[2] This protocol details a complete workflow, from sample extraction to data analysis, grounded in established bioanalytical principles to ensure data integrity and reproducibility.

Analyte and Reagents

Chemical Structures

The accurate identification and derivatization of nor-propranolol are predicated on its chemical structure.

CompoundStructureChemical FormulaMolecular Weight ( g/mol )
Nor-Propranolol

C₁₃H₁₅NO₂217.27[6][7]
Propranolol-d7 (Internal Standard)

C₁₆H₁₄D₇NO₂266.40
BSTFA (Derivatizing Agent)

C₈H₁₈F₃NOSi₂257.40
Required Materials
  • Solvents & Reagents: Acetonitrile, Ethyl Acetate, Dichloromethane, Pyridine (all HPLC or GC grade). N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Ammonium hydroxide, Hydrochloric acid. Deionized water.

  • Standards: Nor-propranolol reference standard, Propranolol-d7 (Internal Standard).

  • Biological Matrix: Drug-free human plasma.

  • Consumables: Glass centrifuge tubes (15 mL), autosampler vials with inserts, syringes, pipettes.

Experimental Workflow: A Self-Validating System

The analytical workflow is designed as a sequence of logical steps, each contributing to the overall accuracy and precision of the final measurement. The inclusion of an internal standard from the outset and adherence to validation principles ensures the method is self-validating.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Plasma Sample (200 µL) IS_Spike 2. Spike with Internal Standard (Propranolol-d7) Sample->IS_Spike Quantitation Ref. Basify 3. Alkalinize with NH4OH (pH ~9.5) IS_Spike->Basify Optimize Extraction LLE 4. Liquid-Liquid Extraction (Ethyl Acetate) Basify->LLE Drydown 5. Evaporate Organic Layer LLE->Drydown Concentration Reconstitute 6. Reconstitute Residue Drydown->Reconstitute Deriv_Agent 7. Add BSTFA + 1% TMCS & Pyridine Reconstitute->Deriv_Agent React 8. Heat at 70°C for 30 min Deriv_Agent->React Increase Volatility GC_Inject 9. Inject into GC-MS React->GC_Inject GC_Sep 10. GC Separation GC_Inject->GC_Sep MS_Detect 11. MS Detection (SIM Mode) GC_Sep->MS_Detect Quant 12. Quantitation MS_Detect->Quant

Caption: High-level workflow for Nor-Propranolol GC-MS analysis.

Detailed Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve nor-propranolol and propranolol-d7 in methanol to create separate 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the nor-propranolol stock solution in a 50:50 methanol:water mixture to create working solutions for calibration curve standards (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL).

  • Internal Standard (IS) Working Solution (1 µg/mL): Dilute the propranolol-d7 stock solution in methanol to a final concentration of 1 µg/mL.

  • Calibration Standards and QCs: Spike 950 µL of drug-free human plasma with 50 µL of the appropriate nor-propranolol working standard solution to achieve final concentrations spanning the desired analytical range (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL). Prepare QCs at low, medium, and high concentrations similarly.

Sample Extraction Protocol

Causality: Liquid-liquid extraction is employed to isolate the analyte from complex matrix components like proteins and lipids. Alkalinizing the plasma (pH > pKa of the amine) deprotonates the primary amine of nor-propranolol, rendering it less polar and facilitating its partition into an organic solvent like ethyl acetate.[8][9]

  • Pipette 200 µL of plasma sample, calibration standard, or QC into a 15 mL glass centrifuge tube.

  • Add 20 µL of the 1 µg/mL propranolol-d7 internal standard working solution to each tube (except blank matrix).

  • Vortex briefly (5 seconds).

  • Add 50 µL of 1M ammonium hydroxide to each tube to adjust the pH to ~9.5.

  • Add 2 mL of ethyl acetate.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol

Causality: Nor-propranolol contains polar -NH₂ and -OH groups that cause poor chromatographic peak shape and thermal instability. Silylation with BSTFA replaces the active hydrogens on these groups with non-polar trimethylsilyl (TMS) groups, creating a more volatile and thermally stable derivative suitable for GC analysis.[10][11] The addition of pyridine acts as a catalyst for the reaction.

  • To the dried extract, add 50 µL of ethyl acetate and 50 µL of BSTFA (+1% TMCS).

  • Vortex for 10 seconds.

  • Cap the tube tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Cool to room temperature. Transfer the contents to a GC autosampler vial with an insert.

Caption: Silylation of Nor-Propranolol with BSTFA.

GC-MS Instrumental Parameters

The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.

ParameterSettingRationale
Gas Chromatograph
ColumnHP-5ms (or equivalent) 30 m x 0.25 mm, 0.25 µm filmA non-polar 5% phenyl-methylpolysiloxane column provides good separation for a wide range of derivatized compounds.
Injection ModeSplitless, 1 µLMaximizes analyte transfer to the column for trace-level detection.
Injector Temperature260°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Carrier GasHelium, constant flow at 1.2 mL/minInert carrier gas standard for GC-MS.
Oven ProgramInitial 150°C, hold 1 min, ramp at 20°C/min to 290°C, hold 5 minThe temperature program is designed to separate the analyte from matrix components and elute it as a sharp peak.
Mass Spectrometer
Ion SourceElectron Ionization (EI) at 70 eVStandard ionization technique providing reproducible fragmentation patterns.
Source Temperature230°CStandard operating temperature.
Transfer Line Temp280°CPrevents condensation of the analyte between the GC and MS.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific, characteristic ions.

Mass Spectrometry and Data Analysis

Predicted Fragmentation and SIM Ion Selection

The mass spectrum of the di-TMS-nor-propranolol derivative is predicted based on common fragmentation pathways of TMS derivatives.[12] The molecular ion (M⁺) is expected at m/z 361. A key fragmentation is the alpha-cleavage adjacent to the nitrogen, leading to a stable, characteristic ion.

AnalytePredicted Quantifier Ion (m/z)Predicted Qualifier Ions (m/z)Rationale for Quantifier Ion
di-TMS-Nor-Propranolol 200 172, 361Highly abundant and specific fragment from alpha-cleavage: [CH(OTMS)-CH₂-NHTMS]⁺.
TMS-Propranolol-d7 (IS) 93 267, 338Characteristic fragment from the deuterated isopropylamine side chain: [CD₃-CD-NHD]⁺.
Quantitation

A calibration curve is constructed by plotting the peak area ratio (Nor-Propranolol Quantifier Ion / IS Quantifier Ion) against the nominal concentration of the calibration standards. The concentration of nor-propranolol in unknown samples is determined by interpolating their peak area ratios from this curve using a linear regression model with 1/x² weighting.

Method Validation

The described method must be validated according to established guidelines, such as the ICH M10 Bioanalytical Method Validation framework, to ensure its suitability for regulatory submissions.[13][14][15]

Validation ParameterAcceptance Criteria (ICH M10)Purpose
Selectivity No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix from at least 6 sources.Ensures the method can differentiate the analyte from endogenous matrix components.
Calibration Curve Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).Demonstrates the relationship between instrument response and concentration.
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ) at four QC levels.Confirms the closeness of measured values to the true value and the reproducibility of the method.
Limit of Quantification (LLOQ) Analyte response is identifiable, discrete, and reproducible with precision ≤ 20% and accuracy within ±20%.Defines the lowest concentration that can be reliably quantified.
Matrix Effect The %CV of the IS-normalized matrix factor calculated from at least 6 lots of matrix should be ≤ 15%.Assesses the suppression or enhancement of ionization due to co-eluting matrix components.
Stability Analyte concentration in stability samples should be within ±15% of nominal concentration under various storage conditions (freeze-thaw, short-term, long-term).Ensures the analyte is stable in the biological matrix throughout the sample lifecycle.

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the determination of nor-propranolol in human plasma using GC-MS. By combining an efficient liquid-liquid extraction with robust chemical derivatization and selective mass spectrometric detection, this method achieves the sensitivity and specificity required for demanding bioanalytical applications. The emphasis on the rationale behind procedural choices and the framework for method validation ensures that this guide serves as a practical tool for generating high-quality, reliable, and defensible data in clinical and research settings.

References

  • Li, K., et al. (2020). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma. RSC Advances. [Link]

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2793805, Nor Propranolol Hydrochloride. [Link]

  • Liaw, L. H., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 49849646, Nor Propranolol-d7 Hydrochloride. [Link]

  • Wikipedia. Propranolol. [Link]

  • Caltech GPS. Preparation of TMS Derivatives for GC/MS. [Link]

  • Kymos. ICH M10 guideline: validation of bioanalytical methods. [Link]

  • MACHEREY-NAGEL. Derivatization reagents for GC. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21138, Dexpropranolol. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). Determination of Propranolol Hydrochloride in Human Plasma by High Performance Liquid Chromatography. [Link]

  • ResearchGate. Quantification of alprenolol and propranolol in human plasma using a two-dimensional liquid chromatography (2D-LC). [Link]

  • Pharmaffiliates. N-Desisopropylpropranolol. [Link]

  • Bioanalysis Zone. ICH M10 Guidance: Harmonization and Modification to Bioanalytical Method Variation. [Link]

  • Royal Society of Chemistry. (2023). Sub-zero temperature biosolvent-assisted liquid–liquid microextraction for quantifying propranolol and carvedilol in human urine. [Link]

  • U.S. Food and Drug Administration. (2019). M10 Bioanalytical Method Validation. [Link]

  • Lewis, R. J., et al. (2004). Gas chromatographic-mass spectrometric differentiation of atenolol, metoprolol, propranolol, and an interfering metabolite product of metoprolol. Journal of analytical toxicology. [Link]

  • European Medicines Agency. (2019). ICH guideline M10 on bioanalytical method validation. [Link]

  • He, Y., et al. (2010). Extraction and Preconcentration of Beta-Blockers in Human Urine for Analysis With High Performance Liquid Chromatography by Means of Carrier-Mediated Liquid Phase Microextraction. Journal of Chromatography A. [Link]

  • ResearchGate. High-Performance Liquid Chromatography Determination of Propranolol in Human Plasma. [Link]

  • ResearchGate. Sub-zero temperature biosolvent-assisted liquid–liquid microextraction for quantifying propranolol and carvedilol in human urine. [Link]

  • ResearchGate. Development and validation of HPLC method for estimation of propranolol HCL in human plasma. [Link]

  • Federal Aviation Administration. (2004). Gas Chromatographic/Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Product of Metoprolol. [Link]

  • Pritchard, J. F., et al. (1979). Determination of propranolol and six metabolites in human urine by high-pressure liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Semantic Scholar. (2021). Indonesian Journal of Multidisciplinary Research. [Link]

  • ResearchGate. Mass spectra of the metabolites identified in the present study. [Link]

  • Nishida, M., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of analytical toxicology. [Link]

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  • Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass spectrometry reviews. [Link]

  • ResearchGate. EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. [Link]

  • Perygin, D. (2020). GCMS 3 Fragmentation Patterns. YouTube. [Link]

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Application Notes & Protocols: A Robust Solid-Phase Extraction Protocol for the Quantification of Norpropranolol in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Norpropranolol, also known as N-desisopropylpropranolol, is an active metabolite of the widely prescribed beta-blocker, propranolol.[1][2] Propranolol undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes, including N-dealkylation by CYP1A2 to form norpropranolol.[3] Accurate quantification of norpropranolol in plasma is crucial for comprehensive pharmacokinetic and metabolic studies of propranolol. This application note details a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation and concentration of norpropranolol from human plasma prior to downstream analytical determination, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The complexity of the plasma matrix, with its high protein and lipid content, necessitates an efficient sample preparation method to minimize matrix effects and ensure accurate and reproducible results. This protocol leverages the principles of mixed-mode solid-phase extraction, which combines reversed-phase and ion-exchange retention mechanisms for enhanced selectivity and cleaner extracts compared to traditional single-mode SPE.[4]

Underlying Principles: The Rationale for Mixed-Mode Cation Exchange SPE

This basic nature is key to the success of this protocol. At a pH below its pKa, the secondary amine of norpropranolol will be protonated, carrying a positive charge. This allows for strong retention on a cation exchange sorbent. A mixed-mode cation exchange (MCX) sorbent, which incorporates both strong cation exchange and reversed-phase functionalities, is therefore the ideal choice. This dual retention mechanism allows for a rigorous wash sequence to remove a wide range of matrix interferences. Neutral and acidic interferences can be washed away with an acidic, low-organic-content solvent, while more hydrophobic interferences can be removed with a higher concentration of organic solvent, all while the positively charged norpropranolol remains bound to the cation exchange groups of the sorbent.[4][7] Elution is then achieved by increasing the pH of the elution solvent to neutralize the amine group, thus disrupting the ionic interaction with the sorbent.[7][8]

Visualizing the Workflow: The Mixed-Mode Cation Exchange SPE Process

SPE_Workflow cluster_0 SPE Cartridge Operations cluster_1 Sample & Eluate Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Acidified Water) Condition->Equilibrate Plasma Plasma Sample Load 3. Load (Pre-treated Plasma) Equilibrate->Load Wash1 4. Wash 1 (Acidic Buffer) Load->Wash1 Wash2 5. Wash 2 (Organic Solvent) Wash1->Wash2 Elute 6. Elute (Basified Organic Solvent) Wash2->Elute Eluate_Collect Collect Eluate for Analysis Elute->Eluate_Collect Pre_treat Pre-treatment (Acidification & Dilution) Plasma->Pre_treat Pre_treat->Load

Caption: A flowchart of the mixed-mode cation exchange SPE protocol.

Materials and Reagents

This table summarizes the necessary materials and reagents for the protocol.

Item Description/Specification
SPE Cartridges Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg/1 mL
Human Plasma K2EDTA as anticoagulant is recommended
Norpropranolol Standard Analytical grade
Internal Standard (IS) Deuterated norpropranolol (e.g., Nor Propranolol-d7) is recommended[9]
Methanol HPLC or LC-MS grade
Acetonitrile HPLC or LC-MS grade
Formic Acid 88% or higher purity
Ammonium Hydroxide 28-30% solution
Water Deionized or Milli-Q grade
Vortex Mixer Standard laboratory model
Centrifuge Capable of handling microcentrifuge tubes
SPE Vacuum Manifold To process multiple samples simultaneously
Collection Tubes Glass or polypropylene, compatible with subsequent analysis
Evaporation System Nitrogen evaporator or similar

Detailed Step-by-Step Protocol

This protocol is optimized for a 30 mg/1 mL mixed-mode cation exchange SPE cartridge. Volumes may need to be adjusted for different cartridge sizes.

1. Standard and Sample Preparation

  • Internal Standard Spiking: To a 500 µL aliquot of human plasma, add the internal standard to the desired concentration. Vortex briefly to mix.

  • Sample Pre-treatment: Add 500 µL of 2% formic acid in water to the plasma sample. Vortex for 30 seconds. This step serves to precipitate proteins and to ensure that norpropranolol is in its protonated, positively charged state for optimal binding to the cation exchange sorbent.

  • Centrifugation: Centrifuge the pre-treated sample at 10,000 x g for 10 minutes to pellet the precipitated proteins. The resulting supernatant will be loaded onto the SPE cartridge.

2. SPE Cartridge Conditioning and Equilibration

  • Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge. This step wets the sorbent and activates the reversed-phase functional groups.

  • Equilibration: Pass 1 mL of 2% formic acid in water through each cartridge. This step equilibrates the sorbent to the pH of the sample loading solution, ensuring proper ionization of the analyte upon loading. Do not let the cartridges go dry after this step.

3. Sample Loading

  • Loading: Load the supernatant from the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge. Apply a low vacuum to allow the sample to pass through the sorbent at a slow, consistent rate (approximately 1-2 mL/minute). A slow loading rate is crucial for ensuring adequate interaction time between the analyte and the sorbent for efficient retention.

4. Wash Steps for Interference Removal

  • Wash 1 (Polar Interference Removal): Pass 1 mL of 2% formic acid in water through the cartridge. This wash step removes polar, water-soluble interferences that have minimal interaction with the reversed-phase component of the sorbent.

  • Wash 2 (Non-polar Interference Removal): Pass 1 mL of methanol through the cartridge. This step removes more hydrophobic, non-polar interferences that are retained by the reversed-phase mechanism. Norpropranolol remains bound to the sorbent due to the strong ionic interaction.

5. Elution of Norpropranolol

  • Elution: Elute the retained norpropranolol by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic nature of this elution solvent neutralizes the charge on the secondary amine of norpropranolol, disrupting its ionic interaction with the cation exchange sorbent and allowing it to be eluted.[4][7]

  • Collection: Collect the eluate in a clean collection tube.

6. Post-Elution Processing

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase to be used for the LC-MS/MS analysis. Vortex to ensure complete dissolution.

  • Analysis: The sample is now ready for injection into the analytical instrument.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Low Recovery Analyte Breakthrough During Loading: Sample solvent is too strong, or the pH is incorrect.Ensure proper acidification of the plasma sample to a pH at least 2 units below the pKa of norpropranolol.
Premature Elution During Wash: The organic content of the wash step is too high.While methanol is generally effective, consider a lower percentage of organic solvent in the second wash step if analyte loss is observed.
Incomplete Elution: The elution solvent is not basic enough to neutralize the analyte.Increase the concentration of ammonium hydroxide in the elution solvent (e.g., to 10%), or consider a stronger base. A "soak" step, where the elution solvent is allowed to sit in the cartridge for a few minutes before being drawn through, can also improve recovery.[10]
Poor Reproducibility Inconsistent Flow Rates: Variable vacuum pressure during loading, washing, or elution.Use a vacuum manifold with flow control capabilities to ensure consistent flow rates across all samples.
Cartridge Drying Out: Sorbent bed dries before sample loading.Ensure the sorbent bed remains wet after the equilibration step and before the sample is loaded.
High Matrix Effects Insufficient Washing: Endogenous compounds co-elute with the analyte.Optimize the wash steps. Consider an additional wash with a different solvent or a gradient of organic solvent in the wash.

Conclusion

This application note provides a detailed and scientifically grounded solid-phase extraction protocol for the selective isolation of norpropranolol from human plasma. By employing a mixed-mode cation exchange sorbent, this method offers high selectivity and efficient removal of matrix interferences, leading to clean extracts and reliable quantification. The principles and steps outlined herein can be adapted and optimized for specific laboratory requirements and analytical instrumentation, providing a robust foundation for the bioanalysis of norpropranolol in clinical and research settings. Adherence to good laboratory practices and method validation in accordance with regulatory guidelines is essential for ensuring the quality and integrity of the generated data.

References

  • Propranolol - Wikipedia. Available at: [Link]

  • Approaches to eliminate elution solvent modifiers in the mixed-mode solid-phase extraction (SPE) of drug residues for on-line GC. Shimadzu. Available at: [Link]

  • Optimizing Elution Conditions To Improve SPE Performance. ALWSCI. Available at: [Link]

  • Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX. Biotage. Available at: [Link]

  • Kalam, M. N., Rasool, M. F., Rehman, A. U., & Ahmed, N. (2020). Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. Current drug metabolism, 21(2), 89–105. Available at: [Link]

  • Kalam, M. N., Rasool, M. F., Rehman, A. U., & Ahmed, N. (2020). Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. Bentham Science. Available at: [Link]

  • PubChem. Propranolol. National Center for Biotechnology Information. Available at: [Link]

  • Partani, P., Gurule, S., Khuroo, A., Monif, T., & Vats, P. (2009). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 50(5), 966–976.
  • Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. MDPI. Available at: [Link]

  • SPE Method Development Tips and Tricks. Agilent. Available at: [Link]

  • Harrison, P. M., Tonkin, A. M., & McLean, A. J. (1985). Rapid and simultaneous extraction of propranolol, its neutral and basic metabolites from plasma and assay by high-performance liquid chromatography. Journal of chromatography.
  • Wan, H., Ulander, J., & Beaudoin, S. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial chemistry & high throughput screening, 19(6), 461–469.
  • Işık, M., Levorse, D., & Mobley, D. L. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. Journal of computer-aided molecular design, 35(4), 435–454.
  • PubChem. Nor Propranolol-d7 Hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Cseh, S., & Tasi, G. (2009). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Mini reviews in medicinal chemistry, 9(5), 609–618.
  • Cseh, S., & Tasi, G. (2009). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. ResearchGate. Available at: [Link]

  • Votano, J. R., Parham, M., & Hall, L. H. (2006). Novel Methods for the Prediction of logP, pKa, and logD.
  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. Available at: [Link]

Sources

Application Note: A Robust Liquid-Liquid Extraction (LLE) Method for the Quantification of Nor-Propranolol in Human Urine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Nor-Propranolol Monitoring

Nor-propranolol is a primary N-dealkylated metabolite of propranolol, a widely used non-selective beta-blocker for treating hypertension, angina pectoris, and other cardiovascular disorders.[1] The quantification of nor-propranolol in urine is of significant interest in clinical and forensic toxicology, therapeutic drug monitoring, and pharmacokinetic studies. Its presence and concentration can provide valuable insights into drug metabolism, patient compliance, and potential drug-drug interactions. However, the complex composition of urine presents a considerable analytical challenge, necessitating a robust sample preparation method to isolate nor-propranolol from endogenous interferences.

This application note details a comprehensive and field-proven liquid-liquid extraction (LLE) protocol specifically tailored for the efficient recovery of nor-propranolol from human urine. The methodology is grounded in the fundamental principles of analyte physicochemical properties and solvent chemistry, ensuring high selectivity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for nor-propranolol analysis, typically as a precursor to instrumental techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

The Scientific Rationale: Causality Behind Experimental Choices

The success of any LLE protocol hinges on a deep understanding of the target analyte's chemical nature. While specific pKa and LogP values for nor-propranolol are not extensively documented, we can infer its properties from its parent compound, propranolol, and its chemical structure.

  • Basicity and pH Optimization: Propranolol is a basic compound with a secondary amine, exhibiting a pKa of approximately 9.5. Nor-propranolol, possessing a primary amine, is expected to have a slightly higher pKa. To ensure the analyte is in its non-ionized, lipophilic state for optimal partitioning into an organic solvent, the pH of the aqueous urine sample must be raised significantly above this pKa. A pH of 10 or higher is recommended to deprotonate the amine group fully.[2]

  • Solvent Selection: The choice of an appropriate organic solvent is critical. The solvent should be immiscible with water, have a good affinity for nor-propranolol, and be easily evaporated. Due to the removal of the isopropyl group, nor-propranolol is slightly more polar than propranolol. Therefore, a solvent of intermediate polarity, such as a mixture of a non-polar and a polar organic solvent, is often ideal. This protocol will utilize a mixture of n-hexane and isoamyl alcohol.

  • Salting-Out Effect: The addition of a salt, such as sodium chloride, to the aqueous phase can enhance the extraction efficiency. This "salting-out" effect reduces the solubility of the organic analyte in the aqueous layer, promoting its transfer into the organic phase.

Visualized Workflow: The LLE Protocol for Nor-Propranolol

The following diagram provides a high-level overview of the entire extraction process, from sample preparation to the final extract ready for analysis.

LLE_NorPropranolol cluster_prep Sample Preparation cluster_extraction Core Extraction cluster_cleanup Cleanup & Concentration urine 1. Urine Sample Collection & Centrifugation hydrolysis 2. Enzymatic Hydrolysis (Optional) urine->hydrolysis ph_adjust 3. pH Adjustment to >10 hydrolysis->ph_adjust add_solvent 4. Addition of Extraction Solvent ph_adjust->add_solvent vortex 5. Vortex & Centrifugation add_solvent->vortex collect_organic 6. Collection of Organic Phase vortex->collect_organic evaporation 7. Evaporation to Dryness collect_organic->evaporation reconstitution 8. Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: A streamlined workflow of the LLE protocol for nor-propranolol from urine.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the extraction of nor-propranolol from a 2 mL urine sample.

Materials and Reagents
  • Glass centrifuge tubes (15 mL) with PTFE-lined screw caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Volumetric flasks and pipettes

  • Urine samples

  • Nor-propranolol analytical standard

  • Internal Standard (IS) solution (e.g., Propranolol-d7)

  • β-Glucuronidase/arylsulfatase from Helix pomatia (optional, for hydrolysis of conjugated metabolites)

  • Sodium acetate buffer (1 M, pH 5.0)

  • Sodium hydroxide solution (5 M)

  • Sodium chloride (analytical grade)

  • n-Hexane (HPLC grade)

  • Isoamyl alcohol (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

Step-by-Step Methodology
  • Sample Pre-treatment:

    • Thaw frozen urine samples to room temperature and vortex for 30 seconds.

    • Centrifuge the urine at 2000 x g for 10 minutes to pellet any sediment.

    • Transfer 2 mL of the clear supernatant to a 15 mL glass centrifuge tube.

  • Internal Standard Spiking:

    • Add a known amount of the internal standard solution to each urine sample, quality control sample, and calibration standard.

  • Enzymatic Hydrolysis (Optional but Recommended):

    • Propranolol and its metabolites can be excreted as glucuronide or sulfate conjugates.[3] To measure total nor-propranolol, an enzymatic hydrolysis step is necessary.

    • To the 2 mL urine sample, add 1 mL of 1 M sodium acetate buffer (pH 5.0).

    • Add 50 µL of β-glucuronidase/arylsulfatase enzyme solution.

    • Incubate at 37°C for 18 hours (or overnight).

  • pH Adjustment:

    • After hydrolysis (or directly to the urine sample if hydrolysis is skipped), add 0.5 mL of 5 M sodium hydroxide solution to each tube.

    • Vortex briefly and check the pH to ensure it is >10.

  • Liquid-Liquid Extraction:

    • Add approximately 1 g of sodium chloride to each tube and vortex until dissolved.

    • Add 6 mL of the extraction solvent (n-hexane:isoamyl alcohol, 98:2 v/v) to each tube.

    • Cap the tubes and vortex vigorously for 5 minutes.

  • Phase Separation:

    • Centrifuge the tubes at 2000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer to a clean 15 mL glass tube, avoiding any of the aqueous layer.

  • Evaporation:

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid).

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Quantitative Data and Key Parameters

The following table summarizes the critical quantitative parameters of this LLE protocol.

ParameterValueRationale
Urine Sample Volume 2 mLA sufficient volume for representative sampling and achieving desired sensitivity.
Extraction Solvent n-Hexane:Isoamyl Alcohol (98:2 v/v)The primarily non-polar n-hexane effectively extracts the lipophilic nor-propranolol, while the small amount of polar isoamyl alcohol improves recovery.
Solvent to Sample Ratio 3:1A higher solvent-to-sample ratio enhances extraction efficiency.[4]
pH of Aqueous Phase >10Ensures the basic analyte is in its non-ionized form for optimal partitioning into the organic solvent.
Centrifugation Speed 2000 x gSufficient for clear phase separation without causing excessive heating.

Self-Validating System: Troubleshooting and Considerations

A robust protocol must be a self-validating system. Below are common issues and their resolutions.

IssuePotential Cause(s)Recommended Action(s)
Low Analyte Recovery Incomplete hydrolysis, incorrect pH, insufficient vortexing, inappropriate solvent.Verify enzyme activity, confirm pH >10, increase vortexing time, consider alternative solvent systems (e.g., methyl tert-butyl ether).
Emulsion Formation High lipid content in the urine sample.Centrifuge for a longer duration or at a higher speed, or try a freeze-thaw cycle to break the emulsion.
High Matrix Effects in LC-MS/MS Co-extraction of interfering compounds.Incorporate a back-extraction step: after the initial extraction, add a dilute acid (e.g., 0.1 M HCl) to the organic phase to transfer nor-propranolol back to an aqueous phase, then re-extract into a fresh organic solvent after re-adjusting the pH.

Conclusion

This application note provides a scientifically sound and detailed liquid-liquid extraction protocol for the determination of nor-propranolol in human urine. By adhering to the principles of pH control, solvent selection, and proper technique, researchers can achieve high-purity extracts and reliable quantification. The inherent flexibility of LLE allows for adaptation to specific laboratory needs, and the troubleshooting guide provides a framework for method optimization. This protocol, when coupled with a sensitive analytical technique such as LC-MS/MS, forms a powerful tool for a wide range of clinical and research applications.

References

  • Propranolol - Wikipedia. Wikipedia. [Link]

  • Propranolol: Package Insert / Prescribing Information / MOA - Drugs.com. Drugs.com. [Link]

  • Propranolol: Uses, Dosage, Side Effects and More | MIMS Malaysia. MIMS. [Link]

  • Determination of propranolol and carvedilol in urine samples using a magnetic polyamide composite and LC-MS/MS - PubMed. National Center for Biotechnology Information. [Link]

  • Determination of propranolol and six metabolites in human urine by high-pressure liquid chromatography - PubMed. National Center for Biotechnology Information. [Link]

  • Sub-zero temperature biosolvent-assisted liquid–liquid microextraction for quantifying propranolol and carvedilol in human urine using HPLC-UV: greenness profile evaluation - RSC Publishing. Royal Society of Chemistry. [Link]

  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC - NIH. National Center for Biotechnology Information. [Link]

  • An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - NIH. National Center for Biotechnology Information. [Link]

  • Sub-zero temperature biosolvent-assisted liquid–liquid microextraction for quantifying propranolol and carvedilol in human urine using HPLC-UV: greenness profile evaluation - ResearchGate. ResearchGate. [Link]

  • Propranolol in urine analyzed by LCMS - AppNote - MicroSolv. MicroSolv Technology Corporation. [Link]

  • Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory - ResearchGate. ResearchGate. [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International. LCGC International. [Link]

  • An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - ResearchGate. ResearchGate. [Link]

  • Detection of beta-blockers in urine by solid-phase extraction-supercritical fluid extraction and gas chromatography-mass spectrometry - PubMed. National Center for Biotechnology Information. [Link]

  • Determination of propranolol and its major metabolites in plasma and urine by high-performance liquid chromatography without solvent extraction - PubMed. National Center for Biotechnology Information. [Link]

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Application Note & Protocol: Investigating the In Vitro N-Dealkylation of Propranolol to Nor-Propranolol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for studying the in vitro metabolism of propranolol, specifically focusing on the N-dealkylation pathway that forms its metabolite, nor-propranolol (also known as N-desisopropylpropranolol). Propranolol, a non-selective beta-adrenergic receptor antagonist, undergoes extensive hepatic metabolism, and understanding these pathways is critical for predicting its pharmacokinetic profile, potential drug-drug interactions (DDIs), and overall disposition. This guide details the enzymatic basis for nor-propranolol formation, provides a robust, step-by-step protocol using human liver microsomes (HLM), and outlines the bioanalytical methodology for accurate quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Scientific Foundation: The Enzymology of Propranolol N-Dealkylation

Propranolol is cleared from the body primarily through hepatic metabolism, involving several key pathways: aromatic hydroxylation, side-chain oxidation, and glucuronidation.[1][2][3] The formation of nor-propranolol occurs via side-chain oxidation, specifically through an N-dealkylation (or N-desisopropylation) reaction.

This metabolic step is predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[4] Extensive research using human liver microsomes and recombinant CYP isoforms has identified CYP1A2 as the principal enzyme responsible for propranolol's N-dealkylation.[3][5][6][7] While CYP1A2 plays the primary role, other isoforms, including CYP2D6, have been shown to contribute to a lesser extent.[4][5] Some studies in rat models have also suggested minor involvement from CYP2E1 and CYP3A enzymes.[8]

Given the central role of CYP1A2, a known inducible and inhibitable enzyme, studying this pathway in vitro is essential for evaluating how co-administered drugs might alter propranolol's clearance, potentially leading to adverse effects or therapeutic failure. Human liver microsomes serve as an ideal in vitro test system as they contain a rich complement of Phase I metabolic enzymes, including the full range of CYPs, in a biologically relevant membrane environment.[9][10] The enzymatic activity of CYPs is dependent on the presence of a cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH), which provides the necessary reducing equivalents for the catalytic cycle.[9][10]

Propranolol Metabolic Pathway to Nor-Propranolol

Propranolol_Metabolism Propranolol Propranolol Nor_Propranolol Nor-Propranolol (N-desisopropylpropranolol) Propranolol->Nor_Propranolol N-Dealkylation (Side-Chain Oxidation) Enzyme Primarily CYP1A2 (Minor: CYP2D6) Enzyme->Propranolol

Caption: Metabolic conversion of Propranolol to Nor-Propranolol.

Experimental Design & Workflow

A typical in vitro metabolism experiment involves incubating the parent drug (propranolol) with a source of metabolic enzymes (HLM) and the necessary cofactor (NADPH). The reaction is allowed to proceed over a time course, after which it is stopped, and the samples are analyzed to quantify the amount of metabolite (nor-propranolol) formed.

Overall Experimental Workflow

Caption: High-level workflow for the in vitro metabolism study.

Detailed Protocols

Protocol 1: Nor-Propranolol Formation Using Human Liver Microsomes

This protocol describes a time-course experiment to measure the rate of nor-propranolol formation.

Causality Behind Choices:

  • Human Liver Microsomes (HLM): Chosen as they are the primary subcellular fraction containing CYP enzymes, providing a concentrated and relevant enzymatic source.[9][10]

  • NADPH Regenerating System: Used to ensure a sustained supply of the NADPH cofactor, preventing its depletion during the incubation and maintaining linear reaction kinetics.[9]

  • Potassium Phosphate Buffer (pH 7.4): Mimics physiological pH, ensuring optimal enzyme activity.

  • Acetonitrile Quench: A cold organic solvent is used to abruptly stop the enzymatic reaction by denaturing the proteins and causing them to precipitate.[11][12]

Materials & Reagents:

  • Propranolol HCl

  • Nor-propranolol HCl (Reference Standard)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., Solution A: NADP+, Glucose-6-Phosphate; Solution B: Glucose-6-Phosphate Dehydrogenase)

  • Internal Standard (IS), e.g., Bisoprolol[12]

  • Acetonitrile (ACN), HPLC grade, chilled to -20°C

  • Water, HPLC grade

  • Microcentrifuge tubes, Incubator/water bath at 37°C, Centrifuge

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of propranolol in water. Further dilute to a 100 µM working solution in buffer.

    • Prepare a 1 mg/mL stock solution of nor-propranolol standard in methanol. Create a series of dilutions for the calibration curve.

    • Prepare a working solution of the Internal Standard (e.g., 25 ng/mL bisoprolol) in 50:50 ACN:Water.[11]

  • Incubation Setup:

    • In microcentrifuge tubes, prepare the incubation master mix. For a final volume of 200 µL per time point, add components in the following order (volumes are per reaction):

      • 156 µL of 100 mM Potassium Phosphate Buffer

      • 2 µL of 100 µM Propranolol working solution (Final concentration: 1 µM)

      • 2 µL of 20 mg/mL HLM (Final concentration: 0.2 mg/mL protein)

    • Self-Validation: Prepare negative control incubations by replacing the NADPH regenerating system with buffer. This confirms that metabolite formation is enzyme and cofactor-dependent.[10]

  • Reaction Initiation and Time Course:

    • Pre-incubate the tubes for 5 minutes at 37°C to allow the system to reach thermal equilibrium.

    • Initiate the metabolic reaction by adding 40 µL of the pre-warmed NADPH regenerating system. Vortex gently to mix. This is your T=0 reference point.

    • Incubate at 37°C. At designated time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), terminate the reaction.

  • Reaction Termination (Quenching):

    • To terminate, add 400 µL of ice-cold acetonitrile containing the internal standard to each tube at the specified time. Vortex vigorously for 30 seconds.

    • The 2:1 ratio of ACN to incubation volume ensures efficient protein precipitation.

  • Sample Processing:

    • Centrifuge the quenched samples at ~14,000 rpm for 10 minutes at 4°C to pellet the precipitated microsomal proteins.

    • Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification of Nor-Propranolol

This protocol outlines a method for the sensitive and specific quantification of the formed nor-propranolol.

Causality Behind Choices:

  • LC-MS/MS: This is the gold standard for bioanalysis due to its high selectivity (separating the analyte from matrix components) and sensitivity (detecting low concentrations).[13]

  • Positive ESI: Propranolol and nor-propranolol contain basic amine groups that are readily protonated, making positive electrospray ionization (ESI) the ideal mode.[12][14]

  • Multiple Reaction Monitoring (MRM): Provides exceptional specificity by monitoring a unique precursor-to-product ion transition for the analyte, minimizing interference.[12]

Instrumentation & Typical Conditions:

Parameter Typical Setting Rationale
HPLC System UHPLC System Provides high resolution and fast analysis times.
Column C18, e.g., Hypersil GOLD 1.9 µm[11][12] Standard reversed-phase chemistry for retaining moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Acidifier promotes ionization for ESI+ mode.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for eluting analytes from the C18 column.
Flow Rate 0.3 - 0.4 mL/min Typical for analytical scale columns.
Column Temp 40°C Ensures reproducible retention times.[11]
Injection Vol. 5 - 10 µL Balances sensitivity with column loading.
MS System Triple Quadrupole Mass Spectrometer Ideal for quantitative MRM experiments.

| Ionization | Positive Electrospray (ESI+) | Best for basic compounds like propranolol and its metabolites.[12] |

MRM Transitions:

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Reference
Propranolol 260.2 116.1 [14]
Nor-propranolol 218.1 144.1 [14]

| Bisoprolol (IS) | 326.2 | 116.1 |[12] |

Procedure:

  • Method Setup: Program the LC-MS/MS with the gradient and MRM transitions listed above. Optimize source parameters (e.g., spray voltage, gas flows) for maximum signal intensity.

  • Calibration Curve: Prepare a calibration curve by spiking known concentrations of nor-propranolol reference standard (e.g., 0.5 to 200 ng/mL) into a matrix blank (a quenched incubation mixture without propranolol). This accounts for any matrix effects.[12]

  • Sample Analysis: Inject the processed samples from Protocol 1, bracketed by calibration standards and quality control (QC) samples.

  • Data Processing: Integrate the chromatographic peaks for nor-propranolol and the internal standard. Calculate the peak area ratio (Analyte Area / IS Area).

Data Analysis and Interpretation

  • Construct Calibration Curve: Plot the peak area ratio against the known concentration of the nor-propranolol standards. Perform a linear regression (typically with 1/x² weighting) to obtain the calibration curve equation (y = mx + c) and correlation coefficient (r² > 0.99).[12]

  • Calculate Metabolite Concentration: Use the regression equation to calculate the concentration of nor-propranolol formed in each unknown sample from its measured peak area ratio.

  • Determine Rate of Formation: Plot the concentration of nor-propranolol (pmol/mg protein) against incubation time (minutes). The initial rate of formation is the slope of the linear portion of this curve. This self-validating step ensures the measurement was taken under conditions of initial velocity, where substrate is not depleted and the enzyme is not saturated.

References

  • Propranolol - Wikipedia. Wikipedia. [Link]

  • Cytochrome P450 enzymes involved in the enhancement of propranolol N-desisopropylation after repeated administration of propranolol in rats. PubMed. [Link]

  • Propranolol Pathway, Pharmacokinetics. ClinPGx. [Link]

  • Irreversible binding and metabolism of propranolol by human liver microsomes--relationship to polymorphic oxidation. PubMed. [Link]

  • Propranolol oxidation by human liver microsomes--the use of cumene hydroperoxide to probe isoenzyme specificity and regio- and stereoselectivity. PMC - NIH. [Link]

  • An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. PMC - NIH. [Link]

  • How does propranolol (beta-blocker) affect liver enzymes? Dr.Oracle. [Link]

  • LC-ESI-HRMS Method for the Determination of N-Nitroso-Propranolol. FDA. [Link]

  • Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase. PubMed. [Link]

  • LC/MS/MS Determination of Propranolol and Its Metabolites 4-Hydroxypropranolol and N-Desisopropylpropranolol in Rat Plasma. Ingenta Connect. [Link]

  • Metabolism. Pharmaron. [Link]

  • Sensitive and reproducible quantification of N-nitroso propranolol in propranolol drug substance and product. SCIEX. [Link]

  • An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Publishing. [Link]

  • Identification of human CYP isoforms involved in the metabolism of propranolol enantiomers--N-desisopropylation is mediated mainly by CYP1A2. R Discovery. [Link]

  • Investigations on the phase II metabolism of propranolol and hydroxypropranolols. Refubium - Freie Universität Berlin. [Link]

  • Is propranolol (a non-selective beta blocker) primarily metabolized by the liver or kidneys? Dr.Oracle. [Link]

  • Propranolol is a mechanism‐based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6‐transgenic mice: Effects on activity and drug responses. ResearchGate. [Link]

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Topic: High-Throughput Cell-Based Assays to Determine the Pharmacological Activity of Nor-Propranolol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Abstract

Propranolol, a non-selective β-adrenergic receptor antagonist, undergoes extensive hepatic metabolism, yielding several metabolites. Among these is N-desisopropylpropranolol, also known as Nor-Propranolol. The pharmacological activity of drug metabolites is a critical component of drug safety and efficacy profiles, as they can contribute to the therapeutic effect, cause off-target effects, or be responsible for toxicity. This application note provides a comprehensive guide with detailed protocols for characterizing the biological activity of Nor-Propranolol using robust, cell-based functional assays. We focus on determining its antagonist potency at β-adrenergic receptors and assessing its general cytotoxicity, providing a framework for the complete pharmacological profiling of drug metabolites.

Scientific Foundation: Why Characterize Metabolites in a Cellular Context?

The parent drug, Propranolol, exerts its therapeutic effects by competitively blocking β1- and β2-adrenergic receptors, thereby inhibiting the downstream signaling cascade mediated by catecholamines like epinephrine and norepinephrine.[1][2][] This blockade is particularly important in the cardiovascular system.[1] Propranolol is metabolized in the liver through several pathways, including N-dealkylation by cytochrome P450 enzymes (primarily CYP1A2) to form Nor-Propranolol.[4][5]

It is imperative to understand if this metabolite retains affinity for the parent drug's targets, interacts with new targets, or exhibits cellular toxicity. Cell-based assays are indispensable for this purpose as they offer a physiologically relevant environment where target engagement and subsequent signal transduction can be measured quantitatively.[6][7] Unlike purified biochemical assays, cellular assays account for factors like membrane permeability and the complex interplay of intracellular signaling components.

The β-Adrenergic Signaling Cascade

β-adrenergic receptors are canonical G-protein coupled receptors (GPCRs). Upon binding an agonist (e.g., isoproterenol), they couple to a stimulatory G-protein (Gs). This activates adenylyl cyclase, which catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP).[8][9] Elevated cAMP levels activate Protein Kinase A (PKA), leading to various cellular responses.[9][10] An antagonist, like Propranolol, prevents this cascade by blocking the initial agonist binding. The primary assay to quantify this interaction is the measurement of intracellular cAMP.[11][12]

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Isoproterenol) Receptor β-Adrenergic Receptor Agonist->Receptor Binds & Activates Antagonist Antagonist (Nor-Propranolol) Antagonist->Receptor Binds & Blocks Gs Gs Protein (α, β, γ) Receptor->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets workflow_cAMP cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Execution P1 1. Seed Cells (HEK293-β1 or -β2) in 96-well plates P2 2. Prepare serial dilutions of Nor-Propranolol & Propranolol P3 3. Add compounds to cells Incubate for 15 min P2->P3 P4 4. Add EC80 Isoproterenol Incubate for 15 min P3->P4 P5 5. Add cAMP-Glo™ Lysis Buffer Incubate for 10 min P4->P5 P6 6. Add cAMP-Glo™ Detection Solution Incubate for 20 min P5->P6 P7 7. Add Kinase-Glo® Reagent Incubate for 10 min P6->P7 P8 8. Read Luminescence P7->P8

Diagram 2. Workflow for the cAMP Antagonist Assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count HEK293-β1 or HEK293-β2 cells.

    • Resuspend cells in complete growth medium to a density of 1 x 10^5 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well solid white plate (10,000 cells/well).

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of Nor-Propranolol and Propranolol in assay buffer (e.g., HBSS with 5 mM HEPES). The final top concentration should be ~100 µM.

    • Prepare a stock of Isoproterenol at its pre-determined EC80 concentration (the concentration that gives 80% of the maximal signal, determined in a separate agonist-mode experiment).

  • Assay Execution:

    • Carefully aspirate the growth medium from the cells.

    • Add 50 µL of assay buffer to each well.

    • Add 25 µL of the compound dilutions to the appropriate wells. For controls, add 25 µL of assay buffer (for max signal) or 25 µL of a high concentration of Propranolol (for min signal).

    • Incubate the plate at room temperature for 15 minutes.

    • Add 25 µL of the EC80 Isoproterenol solution to all wells except the "minimum signal" control wells (add buffer instead).

    • Incubate at room temperature for 15 minutes.

  • cAMP Detection (following cAMP-Glo™ Assay manual):

    • Add 20 µL of cAMP-Glo™ Lysis Buffer to each well.

    • Incubate for 10 minutes at room temperature.

    • Add 20 µL of cAMP-Glo™ Detection Solution (containing PKA).

    • Incubate for 20 minutes at room temperature.

    • Add 40 µL of Kinase-Glo® Reagent to terminate the PKA reaction and initiate the luciferase reaction.

    • Incubate for 10 minutes at room temperature.

    • Read the luminescence on a microplate reader.

Protocol 2: General Cytotoxicity Assay

This protocol determines the concentration at which Nor-Propranolol is toxic to the cells, providing a crucial safety parameter.

workflow_cyto cluster_prep_cyto Day 1: Preparation cluster_assay_cyto Day 2-3: Assay Execution C1 1. Seed Cells (e.g., parental HEK293) in 96-well plates C2 2. Prepare & add serial dilutions of Nor-Propranolol C3 3. Incubate for 24 hours C2->C3 C4 4. Equilibrate plate to RT C3->C4 C5 5. Add CellTiter-Glo® 2.0 Reagent C4->C5 C6 6. Mix and Incubate for 10 min C5->C6 C7 7. Read Luminescence C6->C7

Diagram 3. Workflow for the General Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed parental HEK293 cells in a 96-well solid white plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of Nor-Propranolol in complete growth medium.

    • Add 10 µL of the dilutions to the appropriate wells. Include vehicle-only wells (negative control for toxicity) and wells with a known cytotoxic agent (positive control).

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Viability Measurement (following CellTiter-Glo® 2.0 manual):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® 2.0 reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a microplate reader.

Data Analysis and Interpretation

cAMP Antagonist Data
  • Normalization: The raw luminescence data (Relative Light Units, RLU) is inversely proportional to the cAMP concentration. First, convert the signal to % Inhibition.

    • 0% Inhibition (Max Signal): Average RLU from wells with Isoproterenol only.

    • 100% Inhibition (Min Signal): Average RLU from wells with no Isoproterenol.

    • % Inhibition = 100 * (RLU_sample - RLU_max_signal) / (RLU_min_signal - RLU_max_signal)

  • Curve Fitting: Plot % Inhibition versus the log concentration of Nor-Propranolol. Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Interpretation: The IC50 is the concentration of the antagonist that causes 50% of the maximal inhibition of the agonist response. A lower IC50 indicates higher potency.

Cytotoxicity Data
  • Normalization: Calculate cell viability as a percentage of the vehicle control.

    • 100% Viability: Average RLU from vehicle-only wells.

    • 0% Viability: Background RLU from wells with no cells.

    • % Viability = 100 * (RLU_sample - RLU_background) / (RLU_100%_viability - RLU_background)

  • Curve Fitting: Plot % Viability versus the log concentration of Nor-Propranolol and fit to a four-parameter logistic equation to determine the CC50 value.

Expected Results & Therapeutic Window

The final data should be compiled to compare the potency of Nor-Propranolol to the parent compound and to assess its safety window.

Compoundβ1-AR IC50 (nM)β2-AR IC50 (nM)Cytotoxicity CC50 (µM)
PropranololExpected ~1-10Expected ~1-10>100
Nor-PropranololTo be determinedTo be determinedTo be determined
Table 2. Sample data table for summarizing results.

A key finding would be the ratio of CC50 to IC50. A large ratio (>100) suggests that the compound's antagonist activity occurs at concentrations far below those that cause general cell death, indicating a specific pharmacological effect.

Potential Off-Target Considerations

Should Nor-Propranolol show weak or no activity at β-adrenergic receptors, further investigation into off-target effects would be warranted. The parent compound, Propranolol, is known to interact with certain serotonin (5-HT) receptors. [8][13][14][15]Therefore, a logical next step would be to screen Nor-Propranolol in cell-based assays for activity at 5-HT receptor subtypes, such as 5-HT1A and 5-HT1B, using similar antagonist-mode functional assays (e.g., measuring cAMP for Gi-coupled receptors).

Conclusion

This application note provides a robust, validated framework for determining the pharmacological activity of the Propranolol metabolite, Nor-Propranolol. By employing high-throughput, luminescence-based cell assays for both functional antagonism and cytotoxicity, researchers can efficiently generate the critical data needed to understand the metabolite's contribution to the overall drug profile. This systematic approach is fundamental to modern drug development, ensuring a comprehensive understanding of not just the parent drug, but also its metabolic fate and activity.

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Application Notes & Protocols: Animal Models for Studying Nor-Propranolol Pharmacokinetics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for designing and executing preclinical pharmacokinetic (PK) studies of Nor-Propranolol, a primary metabolite of the widely used beta-blocker, Propranolol.[1][2] Given the critical role of metabolites in the overall pharmacological and toxicological profile of a parent drug, understanding the absorption, distribution, metabolism, and excretion (ADME) of Nor-Propranolol is essential. This guide offers a detailed examination of appropriate animal models, step-by-step experimental protocols, and robust bioanalytical techniques, grounded in established scientific principles and regulatory expectations.

Introduction: The Rationale for Studying Nor-Propranolol

Propranolol is a non-selective beta-adrenergic receptor antagonist extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6 and CYP1A2.[3][4] This process yields several metabolites, including N-desisopropylpropranolol (commonly referred to as Nor-Propranolol), 4-hydroxypropranolol, and others.[1][2][3][5] While 4-hydroxypropranolol is known to be pharmacologically active, the complete pharmacokinetic and pharmacodynamic profile of other metabolites like Nor-Propranolol is less characterized but crucial for a full safety and efficacy assessment.[6][7][8]

Studying the pharmacokinetics of Nor-Propranolol is vital for several reasons:

  • Contribution to Efficacy and Toxicity: Metabolites can possess their own pharmacological activity or contribute to adverse effects.

  • Drug-Drug Interactions (DDI): Co-administered drugs can alter the metabolic profile of Propranolol, potentially leading to an accumulation of specific metabolites.[7]

  • Interspecies Differences: The metabolic pathways of drugs can vary significantly between different animal species and humans.[9][10] Understanding these differences is key to selecting the appropriate animal model for preclinical studies and extrapolating the data to humans.[9][11]

Selection of an Appropriate Animal Model

The choice of animal model is a critical decision that directly impacts the relevance and translatability of pharmacokinetic data. The ideal model should mimic human metabolic pathways for the drug as closely as possible.[12][13] For Propranolol and its metabolites, rodents are commonly used in early-stage discovery, while non-rodent species like dogs or pigs may be used in later preclinical development.[12][14][15]

Causality Behind Model Selection:

  • Metabolic Profile Similarity: The primary criterion is the similarity of the animal's metabolic enzyme profile (e.g., CYP450 isoforms) to that of humans.[9][10] Studies have shown significant species differences in Propranolol metabolism. For example, the formation of certain metabolites can be specific to dogs and monkeys.[9][10] The rat is often chosen because its metabolic disposition of Propranolol resembles that in humans.[16]

  • Practical Considerations: Factors such as size, handling, cost, and the ability to perform serial blood sampling are also important.[17] Mice, for instance, are cost-effective but their small blood volume presents challenges for serial sampling, often necessitating composite profiling or specialized microsampling techniques.[18][19]

  • Disease State: If studying the drug in a specific disease context (e.g., hypertension, heart failure), a relevant disease model should be used.[14][15][20] Various rat models of hypertension, such as the Spontaneously Hypertensive Rat (SHR), are well-established.[15]

Table 1: Comparison of Common Animal Models for Pharmacokinetic Studies

SpeciesKey AdvantagesKey DisadvantagesTypical Use Case
Mouse (e.g., C57BL/6, BALB/c)Low cost, high throughput, availability of transgenic models.[12][20]Small blood volume requires microsampling or composite data. High metabolic rate.Early screening, DDI studies, studies requiring genetically modified models.[17]
Rat (e.g., Sprague-Dawley, Wistar)Well-characterized metabolism, larger blood volume allows for serial sampling.[16][21] Good correlation with human metabolism for many compounds.[16]Higher cost than mice. Potential for strain-specific metabolic differences (e.g., DA vs. Wistar).[22]Lead optimization, definitive PK/PD studies, toxicology.[6][23]
Dog (e.g., Beagle)Closer phylogenetically to humans, larger size facilitates instrumentation and repeated sampling.High cost, ethical considerations, significant differences in some CYP450 enzymes compared to humans.[11]Later-stage preclinical safety and toxicology studies as a non-rodent species.
Pig (e.g., Minipig)Similar cardiac physiology and size to humans.[20] Growing relevance as a non-rodent model.[24]High cost, requires specialized facilities and handling expertise.[20]Cardiovascular device testing, studies requiring close physiological similarity to humans.[24]

Experimental Design and Protocols

A robust experimental design is fundamental for generating reliable and interpretable pharmacokinetic data. All preclinical studies should be conducted in compliance with Good Laboratory Practices (GLP) as defined by regulatory agencies like the FDA.[25][26]

Workflow for a Typical Pharmacokinetic Study

PK_Workflow cluster_prep Phase 1: Preparation cluster_study Phase 2: In-Life Study cluster_analysis Phase 3: Bioanalysis & Data Interpretation A Animal Model Selection (e.g., Sprague-Dawley Rat) B Acclimatization & Health Monitoring A->B C Dosing Formulation Preparation & Validation B->C D Animal Fasting (if required) C->D E Drug Administration (IV and/or PO) D->E F Serial Blood Sampling (e.g., via tail vein) E->F G Sample Processing (Plasma Separation) F->G H LC-MS/MS Method Development & Validation G->H I Sample Quantification (Nor-Propranolol Conc.) H->I J Pharmacokinetic Analysis (e.g., Phoenix WinNonlin) I->J K Data Interpretation & Reporting J->K

Caption: High-level workflow for a preclinical pharmacokinetic study.

Protocol 1: Pharmacokinetic Study of Nor-Propranolol in Rats Following Oral Administration of Propranolol

This protocol describes a typical study to characterize the formation and elimination of Nor-Propranolol after administering the parent drug, Propranolol.

1. Animals and Housing:

  • Species/Strain: Male Sprague-Dawley rats (n=5 per group).[6]

  • Weight: 200-250 g.

  • Housing: Acclimatize animals for at least 5 days in a controlled environment (12-h light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to standard chow and water.

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with continued access to water.

2. Dosing Formulation:

  • Drug: Propranolol HCl.

  • Vehicle: Prepare a solution or suspension in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Dose: A typical oral dose for rats is in the range of 10-20 mg/kg.[16][21] The final dose should be justified based on expected therapeutic levels or previous studies.

  • Administration: Administer the dose via oral gavage (PO). The volume should not exceed 10 mL/kg.

3. Blood Sampling:

  • Rationale: A serial sampling schedule is crucial to accurately define the plasma concentration-time curve, including the absorption, distribution, and elimination phases.[17][19]

  • Technique: Collect blood samples (approx. 150-200 µL) from the lateral tail vein or saphenous vein.[17][18]

  • Schedule:

    • Pre-dose (0 h)

    • Post-dose: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Sample Collection: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Place on ice immediately.

  • Plasma Preparation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C within 30 minutes of collection. Harvest the supernatant (plasma) and store frozen at -80°C until analysis.

Bioanalytical Methodology

Accurate quantification of Nor-Propranolol in plasma is achieved using a validated bioanalytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), due to its high sensitivity and selectivity.[5][6][24]

Protocol 2: Quantification of Nor-Propranolol in Rat Plasma by LC-MS/MS

1. Sample Preparation:

  • Technique: Protein precipitation is a common and effective method for plasma sample cleanup.[5][24]

  • Procedure:

    • Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing a suitable internal standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like bisoprolol).[5]

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new 96-well plate or autosampler vials for analysis.

2. LC-MS/MS Conditions (Illustrative):

  • LC System: A standard UHPLC system.

  • Column: A reversed-phase C18 column (e.g., Hypersil GOLD C18, 50 x 2.1 mm, 1.9 µm).[5]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from ~5% B to 95% B over a few minutes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

    • Nor-Propranolol Transition: Determine precursor/product ion pair experimentally (e.g., m/z 218 -> 144)

    • Internal Standard Transition: Determine precursor/product ion pair for the selected IS

3. Method Validation:

  • The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[24][25][26] The lower limit of quantification (LLOQ) for Nor-Propranolol is typically in the low ng/mL range.[5]

Pharmacokinetic Data Analysis

Once the plasma concentrations of Nor-Propranolol have been determined at each time point, key pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.

Table 2: Key Pharmacokinetic Parameters and Their Interpretation

ParameterDescriptionInterpretation
Cmax Maximum observed plasma concentrationThe peak exposure to the metabolite.
Tmax Time to reach CmaxThe rate of formation and absorption of the metabolite.
AUC(0-t) Area Under the plasma concentration-time Curve from time 0 to the last measurable concentrationA measure of total systemic exposure to the metabolite over the measured time interval.
AUC(0-inf) Area Under the Curve extrapolated to infinityA measure of the total systemic exposure after a single dose.
Elimination half-lifeThe time required for the plasma concentration of the metabolite to decrease by 50%.
CL/F Apparent total clearance (for parent drug)A measure of the body's efficiency in eliminating the drug.
Vd/F Apparent volume of distribution (for parent drug)The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Data Interpretation: The resulting PK parameters for Nor-Propranolol should be analyzed in conjunction with those of the parent drug, Propranolol. This allows for the calculation of the metabolite-to-parent exposure ratio (AUCm/AUCp), providing insight into the extent of metabolism via the N-desisopropylation pathway. This data is critical for assessing potential safety risks and for informing dose selection in subsequent studies.[27][28]

Conclusion

The successful execution of pharmacokinetic studies for Nor-Propranolol relies on a multi-faceted approach that combines rational animal model selection, meticulous experimental execution, and highly sensitive bioanalytical techniques. By understanding the causality behind each step—from choosing a rat model for its metabolic similarity to humans to employing LC-MS/MS for its analytical precision—researchers can generate high-quality, reliable data. These data are indispensable for building a comprehensive understanding of Propranolol's disposition and for making informed decisions in the drug development process.

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Synthesis of Nor Propranolol Hydrochloride: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nor Propranolol, the N-desisopropylated metabolite of the widely recognized beta-adrenergic blocker Propranolol, is a crucial reference compound in pharmaceutical research and development. Its synthesis is of significant interest for metabolism studies, impurity profiling, and as a starting material for the generation of other Propranolol derivatives. This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of Nor Propranolol Hydrochloride. The described methodology is grounded in established chemical principles and prioritizes safety, reproducibility, and high purity of the final product. The synthesis is approached as a three-step process commencing with the readily available starting material, 1-naphthol. The causality behind each experimental choice is elucidated to provide researchers with a robust understanding of the reaction mechanism and potential optimization parameters.

Overall Reaction Scheme

The synthesis of this compound is achieved through a three-step sequence:

  • Step 1: Synthesis of 1-(Naphthalen-1-yloxy)-2,3-epoxypropane. This initial step involves the Williamson ether synthesis between 1-naphthol and epichlorohydrin.

  • Step 2: Synthesis of 1-Amino-3-(naphthalen-1-yloxy)propan-2-ol (Nor Propranolol). This key step involves the nucleophilic ring-opening of the synthesized epoxide with a protected ammonia equivalent, followed by deprotection.

  • Step 3: Formation of this compound. The final step is the conversion of the Nor Propranolol free base to its hydrochloride salt to enhance stability and solubility.

Visualizing the Synthesis Workflow

SynthesisWorkflow Start Start: 1-Naphthol & Epichlorohydrin Step1 Step 1: Williamson Ether Synthesis (Formation of Epoxide Intermediate) Start->Step1 Intermediate1 1-(Naphthalen-1-yloxy)-2,3-epoxypropane Step1->Intermediate1 Step2 Step 2: Epoxide Ring-Opening & Deprotection (Formation of Nor Propranolol Free Base) Intermediate1->Step2 Intermediate2 1-Amino-3-(naphthalen-1-yloxy)propan-2-ol (Nor Propranolol) Step2->Intermediate2 Step3 Step 3: Salt Formation (Conversion to Hydrochloride) Intermediate2->Step3 End Final Product: This compound Step3->End

Caption: Workflow diagram of the three-step synthesis of this compound.

Detailed Experimental Protocols

PART 1: Synthesis of 1-(Naphthalen-1-yloxy)-2,3-epoxypropane

This step employs a phase-transfer catalyzed Williamson ether synthesis, which is an efficient method for the preparation of ethers from an alcohol and an organohalide.

Reaction Mechanism: 1-Naphthol is deprotonated by a base to form the nucleophilic naphthoxide anion. This anion then displaces the chloride from epichlorohydrin in an SN2 reaction to form the glycidyl ether.

WilliamsonEtherSynthesis cluster_reactants Reactants cluster_products Products 1_Naphthol 1-Naphthol Reaction Williamson Ether Synthesis 1_Naphthol->Reaction Deprotonation Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction SN2 Attack Base Base (e.g., NaOH) Base->Reaction Epoxide 1-(Naphthalen-1-yloxy)-2,3-epoxypropane Salt Salt (e.g., NaCl) Water Water Reaction->Epoxide Reaction->Salt Reaction->Water

Caption: Reaction scheme for the synthesis of the epoxide intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Naphthol144.1714.42 g0.1
Epichlorohydrin92.5213.0 g (11 mL)0.14
Sodium Hydroxide40.004.8 g0.12
Dioxane-40 mL-
Water-10 mL-
Chloroform-As needed-
Brine-As needed-
Sodium Sulfate (anhydrous)-As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-naphthol (14.42 g, 0.1 mol) and epichlorohydrin (13.0 g, 0.14 mol) dissolved in 40 mL of dioxane.

  • In a separate beaker, prepare a solution of sodium hydroxide (4.8 g, 0.12 mol) in 10 mL of water.

  • Add the sodium hydroxide solution to the flask containing the 1-naphthol and epichlorohydrin mixture.

  • Heat the reaction mixture to reflux and maintain for 3 hours. During this time, a precipitate of sodium chloride will form.

  • After 3 hours, allow the mixture to cool to room temperature.

  • Remove the dioxane by rotary evaporation under reduced pressure.

  • To the remaining aqueous solution, add 50 mL of chloroform and transfer to a separatory funnel.

  • Extract the aqueous layer with chloroform (2 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the chloroform solution under reduced pressure to yield the crude product as an oil.[1] The product is often of sufficient purity for the next step.

Expected Yield: Approximately 20 g (Quantitative).

Characterization (for reference): The product can be characterized by Thin Layer Chromatography (TLC) to assess purity.

PART 2: Synthesis of 1-Amino-3-(naphthalen-1-yloxy)propan-2-ol (Nor Propranolol)

This step involves the ring-opening of the epoxide with a protected form of ammonia, in this case, a Boc-protected amine, followed by deprotection.

Reaction Mechanism: The nitrogen of the protected amine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to its opening. Subsequent deprotection under acidic conditions yields the primary amine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(Naphthalen-1-yloxy)-2,3-epoxypropane200.2410.0 g0.05
tert-Butyl carbamate117.156.45 g0.055
Potassium Hydroxide56.113.09 g0.055
Tetrahydrofuran (THF)-50 mL-
Water-5 mL-
Dichloromethane (DCM)-50 mL-
Trifluoroacetic Acid (TFA)114.0225 mL-
10% Sodium Hydroxide Solution-As needed-
Ethyl Acetate-As needed-

Procedure:

Step 2a: Synthesis of tert-butyl (2-hydroxy-3-(naphthalen-1-yloxy)propyl)carbamate

  • In a 250 mL round-bottom flask, dissolve potassium hydroxide (3.09 g, 0.055 mol) in 5 mL of water.

  • Add a solution of 1-(naphthalen-1-yloxy)-2,3-epoxypropane (10.0 g, 0.05 mol) in 50 mL of tetrahydrofuran to the flask at 0°C (ice bath).

  • To this mixture, add tert-butyl carbamate (6.45 g, 0.055 mol).

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Neutralize the reaction mixture with 2N HCl at 0°C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate.

Step 2b: Deprotection to form 1-Amino-3-(naphthalen-1-yloxy)propan-2-ol

  • Dissolve the crude Boc-protected intermediate in 25 mL of dichloromethane in a 100 mL round-bottom flask and cool to 0°C.

  • Slowly add 25 mL of trifluoroacetic acid to the solution.

  • Stir the mixture for 2 hours at 0°C.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Basify the residue with 10% sodium hydroxide solution until a pH of >10 is reached.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Nor Propranolol as a solid.[2]

Expected Yield: Approximately 10 g (92% over two steps).

Characterization Data:

  • Appearance: Pale yellow solid.[2]

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 8.22 (m, 1H), 7.85 (d, J=7.3 Hz, 1H), 7.55-7.37 (m, 4H), 6.95 (d, J=7.3 Hz, 1H), 4.14-4.02 (m, 2H), 3.94-3.87 (m, 1H), 2.88-2.80 (m, 1H), 2.76-2.68 (m, 1H).[2]

  • ¹³C NMR (100 MHz, DMSO-d₆) δ: 154.7, 134.5, 127.8, 126.9, 126.7, 125.6, 122.3, 120.3, 106.0, 70.9, 70.8, 45.2.[2]

  • HRMS (ESI): calcd for C₁₃H₁₆NO₂ [M+H]⁺ 218.1181, found 218.1181.[2]

PART 3: Formation of this compound

This is a standard acid-base reaction to form the hydrochloride salt.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Nor Propranolol217.2710.0 g0.046
Diethyl Ether-200 mL-
Hydrochloric Acid (in Diethyl Ether, 2M)-~25 mL~0.05

Procedure:

  • Dissolve Nor Propranolol (10.0 g, 0.046 mol) in 150 mL of anhydrous diethyl ether in a 250 mL Erlenmeyer flask.

  • While stirring, slowly add a 2M solution of hydrochloric acid in diethyl ether (~25 mL, 0.05 mol) dropwise.

  • A white precipitate of this compound will form immediately.

  • Continue stirring for 30 minutes at room temperature.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether (2 x 20 mL).

  • Dry the product under vacuum to a constant weight.

Expected Yield: Approximately 11.5 g (98%).

Physicochemical Properties of this compound:

PropertyValue
Molecular FormulaC₁₃H₁₆ClNO₂
Molecular Weight253.72 g/mol [3]
AppearanceOff-White to Light Beige Solid
Purity (by HPLC)>98%[3]

Safety Precautions

  • Epichlorohydrin: This substance is highly toxic, carcinogenic, and a suspected mutagen. It is readily absorbed through the skin. All manipulations involving epichlorohydrin must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double-layered gloves (e.g., butyl rubber over nitrile).[4][5][6][7]

  • Sodium Hydroxide and Potassium Hydroxide: These are corrosive bases. Avoid contact with skin and eyes.

  • Trifluoroacetic Acid: This is a strong, corrosive acid. Handle with care in a fume hood.

  • Solvents: Dioxane, chloroform, diethyl ether, and tetrahydrofuran are flammable and/or toxic. Handle in a well-ventilated area, away from ignition sources.

Trustworthiness and Self-Validation

The protocols provided herein are designed to be self-validating. The expected yields are based on literature precedents. The purity of the intermediates and the final product should be assessed at each stage using standard analytical techniques such as TLC, HPLC, and NMR spectroscopy. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compounds. Any significant deviation from the expected results should prompt a review of the experimental procedure and reagent quality.

References

  • ChemBK. 1-Isopropylamino-3-(naphthalen-1-yloxy)-propan-2-ol - Physico-chemical Properties.
  • Vanderbilt University. Epichlorohydrin Chemical Safety Protocol.
  • PubChem. (+-)-1-(Isopropylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride.
  • Cole-Parmer.
  • G.J. CHEMICAL COMPANY, INC.
  • Maejo International Journal of Science and Technology. A convenient synthesis of β-amino alcohols as building blocks for β-blockers. 2012;6(3):366-373.
  • International Programme on Chemical Safety. EPICHLOROHYDRIN ICSC: 0043.
  • Spectrum Chemical.
  • ResearchGate. Scheme 1 The structure of 2-[(2-naphthyloxy)methyl]oxirane.
  • Molbase. 1-(NAPHTHALEN-1-YLOXY)-3-[(PROPAN-2-YL)AMINO]PROPAN-2-OL HYDROCHLORIDE.
  • PubChem. 1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride.
  • ChemicalBook. 1-(naphthalen-2-yloxy)-3-[(propan-2-yl)amino]propan-2-ol.
  • Google Patents. CN104961642A - Novel propranolol synthesis method.
  • Thermo Fisher Scientific. NMR Spectrum of Propranolol Hydrochloride.
  • PubMed.
  • ResearchGate. Selective synthesis of 1-(1-naphthyloxy)
  • ChemicalBook. 1,1'-[(1-Methylethyl)iMino]bis[3-(1-naphthalenyloxy)-2-propanol.
  • Santa Cruz Biotechnology. 1-Amino-3-(naphthalen-2-yloxy)
  • ChemicalBook. (S)-1-(isopropylamino)-3-(naphthyloxy)propan-2-ol.
  • PubMed.
  • PubMed Central. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form.
  • PubMed. Synthesis of 14C-labelled propranolol hydrochloride, 1-isopropylamino-3-(1-naphthyloxy) propane-2-ol-1-14C hydrochloride.
  • ResearchGate.
  • SynArchive. Synthesis of 1,2-Epoxy-3-(1-Naphthyloxy)-Propane.
  • ResearchGate. 1H and 13C NMR characteristics of β-blockers.
  • CliniSciences. Norpropranolol hydrochloride salt. CliniSciences. Norpropranolol hydrochloride salt.

Sources

Troubleshooting & Optimization

Troubleshooting Nor Propranolol Hydrochloride peak tailing in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Troubleshooting Guide for Propranolol Hydrochloride Peak Tailing in HPLC. This resource is designed for researchers, analytical chemists, and drug development professionals to diagnose and resolve common chromatographic issues encountered during the analysis of propranolol HCl. As Senior Application Scientists, we understand the critical importance of achieving symmetric peaks for accurate quantification. This guide provides in-depth, experience-driven advice to help you navigate these challenges effectively.

Understanding the "Why": The Chemistry of Propranolol Peak Tailing

Propranolol is a basic compound with a secondary amine group (pKa ≈ 9.5). In typical reversed-phase HPLC conditions (pH 2-8), this amine is protonated, carrying a positive charge. This inherent characteristic is the primary driver of most peak shape issues, particularly peak tailing.

The main culprit is the interaction between the positively charged propranolol molecule and residual, deprotonated silanol groups (Si-O⁻) on the surface of silica-based HPLC columns. These silanols are acidic and become ionized at pH levels above 3-4. This strong ionic interaction is a secondary retention mechanism that is kinetically slow, leading to a "tail" on the backside of the chromatographic peak.

Frequently Asked Questions (FAQs) & Troubleshooting Workflow

This section is structured as a logical troubleshooting workflow, starting with the most common and easily solvable issues.

Q1: My propranolol peak is tailing. What is the very first thing I should check?

Answer: Before diving into complex method adjustments, always verify the fundamentals: mobile phase pH and buffer concentration. An incorrect pH is the most frequent cause of poor peak shape for basic compounds.

The Underlying Science: The pH of your mobile phase dictates the ionization state of both your analyte (propranolol) and the column's stationary phase (silanol groups). To minimize unwanted ionic interactions, you must control both.

  • Low pH (2.5 - 3.5): At this pH, the vast majority of silanol groups on the silica surface are protonated (Si-OH), rendering them neutral. Simultaneously, propranolol's amine group is fully protonated (R-NH₂⁺). By neutralizing the stationary phase, you eliminate the primary cause of ionic secondary interactions, leading to a more symmetric peak based on reversed-phase retention.

  • Insufficient Buffer Concentration: Even at the correct pH, an inadequate buffer concentration (typically <10 mM) may not have the capacity to maintain the set pH locally within the column, especially at the point of injection where the sample might alter conditions.

Troubleshooting Protocol:

  • Verify pH: Calibrate your pH meter and freshly measure the pH of your aqueous mobile phase component. Ensure it is within the optimal range of 2.5 to 3.5.

  • Check Buffer Strength: Ensure your buffer concentration is adequate, typically between 20-50 mM.

  • Prepare Fresh Mobile Phase: Always use a freshly prepared mobile phase, as pH can change over time due to CO₂ absorption from the air.

Q2: I've confirmed my mobile phase pH is correct (e.g., pH 3.0), but the peak tailing persists. What's my next step?

Answer: If the pH is correct, the issue may lie with the type of buffer used or the column chemistry itself. Not all buffers are created equal, and some columns have higher residual silanol activity than others.

The Underlying Science: The buffer salt's cation (e.g., Na⁺, K⁺, NH₄⁺) can act as a competitive shield. These positively charged ions can compete with the protonated propranolol for interaction with any available ionized silanol groups, effectively masking them and reducing peak tailing.

Experimental Workflow: Buffer & Column Screening

Troubleshooting_Step2 cluster_0 Initial Condition cluster_2 Expected Outcome Initial {Problem: Peak Tailing | Mobile Phase: pH 3.0 Confirmed} Action1 Action1 Initial->Action1 More Shielding Action2 Action2 Initial->Action2 Different Cation Action3 Action3 Initial->Action3 Less Silanol Activity Outcome {Goal: Symmetrical Peak | Tailing Factor < 1.2} Action1->Outcome Action2->Outcome Action3->Outcome

Troubleshooting Protocol:

  • Increase Buffer Concentration: If you are using a 20 mM buffer, try increasing it to 50 mM. This provides more buffer cations to shield the silanols.

  • Change Buffer Type: If using a phosphate buffer, try an ammonium formate or ammonium acetate buffer. The ammonium ion (NH₄⁺) is often more effective at shielding silanols than sodium (Na⁺) or potassium (K⁺).

  • Evaluate Your Column: Are you using an older, Type A silica column? These are known for high silanol activity. Modern, high-purity, end-capped (Type B) silica columns are specifically designed to minimize these secondary interactions. Consider columns with advanced end-capping or even bidentate silane bonding technology for superior peak shape with basic analytes.

Data Summary: Impact of Column Choice on Peak Shape

Column TypeTypical Silanol ActivityExpected Tailing Factor for PropranololRecommended Use
Traditional (Type A)High> 2.0Not recommended for basic compounds
High-Purity, End-capped (Type B)Low1.2 - 1.5Good starting point for method development
Bidentate/Polar-EmbeddedVery Low< 1.2Excellent for challenging basic compounds
Q3: I'm using a modern, end-capped column and an appropriate mobile phase, but I'm still seeing slight tailing. Could something else be wrong?

Answer: Yes. At this point, you should investigate issues related to extra-column dispersion, sample solvent effects, or potential metal contamination within your HPLC system or sample.

The Underlying Science:

  • Extra-Column Dispersion: Peak broadening and tailing can be caused by excessive tubing length or diameter between the injector, column, and detector. This "dead volume" allows the analyte band to spread before it reaches the detector.

  • Sample Solvent Strength: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% Acetonitrile), it can cause localized distortion of the peak shape as it enters the column. The front of the peak may travel faster than the back, leading to tailing or fronting.

  • Metal Chelation: Propranolol, with its amine and hydroxyl groups, can act as a chelating agent, interacting with any active metal sites (e.g., iron, stainless steel) in the system, including the column frit or even the silica itself. This is another form of secondary interaction that causes tailing.

Troubleshooting Protocol:

  • Optimize Tubing: Ensure you are using the narrowest internal diameter (e.g., 0.005" or 0.12 mm) and shortest possible length of tubing to connect your system components.

  • Match Sample Solvent: Ideally, dissolve your propranolol standard and samples in the initial mobile phase composition. If a stronger solvent is required for solubility, inject the smallest possible volume.

  • Introduce a Chelating Agent: Add a small amount of a weak chelating agent, like 0.1% formic acid or a tiny concentration of EDTA (e.g., 10-20 µM), to your mobile phase. These agents will bind to active metal sites in the system, preventing your analyte from interacting with them.

Tailing_Mechanism Propranolol Protonated Propranolol (R-NH₂⁺) Silanol Silanol Propranolol->Silanol Ionic Interaction (Strong) Metal Metal Propranolol->Metal Chelation Interaction (Moderate) Tailing Peak Tailing Silanol->Tailing Metal->Tailing

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]

  • Agilent Technologies. (2017). Peak Tailing in HPLC: A Practical Guide to Troubleshooting. Agilent Technologies, Inc. [Link]

  • Waters Corporation. (2012). Controlling the Peak Shape of Basic Compounds. Waters Corporation. [Link]

  • Dolan, J. W. (2004). Peak Tailing and Resolution. LCGC North America, 22(10), 988-992. [Link]

Technical Support Center: Optimizing Mobile Phase for Norpropranolol Hydrochloride Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Norpropranolol Hydrochloride analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of chromatographic separation for this critical analyte. Here, we move beyond simple protocols to explain the fundamental principles—the "why"—behind method development and troubleshooting choices, ensuring robust and reliable results.

Section 1: Foundational Knowledge - The "Why" Behind the "How"

Understanding the physicochemical properties of your analyte is the first step toward a successful separation.

FAQ: What are the key chemical properties of Norpropranolol Hydrochloride that influence its separation?

Norpropranolol is the primary active metabolite of Propranolol.[1] Its structure dictates its chromatographic behavior. Key properties include:

  • Basicity (pKa): Norpropranolol is a basic compound due to its secondary amine group. The pKa of its parent compound, Propranolol, is 9.45, and Norpropranolol's is expected to be similar.[2] This means its ionization state is highly dependent on the mobile phase pH.[3][4][5]

  • Polarity (LogP): As a polar molecule, it is well-suited for reversed-phase HPLC, where it will interact with a non-polar stationary phase (like C18) and a polar mobile phase.[4][6]

  • Chirality: Norpropranolol possesses a chiral center, meaning it exists as two non-superimposable mirror images (enantiomers). Separating these enantiomers requires specialized chiral stationary phases (CSPs) or chiral mobile phase additives.

FAQ: What is the fundamental difference between separating Norpropranolol from Propranolol and separating its enantiomers?

These are two distinct analytical challenges requiring different strategies:

  • Achiral Separation (Impurity Profiling): Separating Norpropranolol from its parent drug, Propranolol, and other related substances is an achiral separation. This is typically accomplished using standard reversed-phase columns (e.g., C18, C8). The goal is to resolve compounds based on differences in their overall polarity.

  • Chiral Separation (Enantioselective Analysis): Separating the (R)- and (S)-enantiomers of Norpropranolol requires a chiral environment. Since enantiomers have identical physical properties in a non-chiral environment, a chiral stationary phase (CSP) is necessary to form temporary, diastereomeric complexes with differing stabilities, which allows for their separation.[7]

Section 2: Troubleshooting Guide - From Problem to Peak Perfection

This section addresses common issues encountered during the separation of Norpropranolol in a direct, problem-solution format.

Problem 1: My Norpropranolol peak is showing significant tailing.

Peak tailing for basic compounds like Norpropranolol is a frequent and frustrating issue. It compromises peak integration and reduces quantification accuracy.

Q: What are the primary causes of peak tailing for Norpropranolol and how can I fix it?

A: Peak tailing for basic analytes is most often caused by secondary interactions between the positively charged amine group on the analyte and negatively charged, acidic silanol groups (Si-OH) on the surface of silica-based HPLC columns.[8][9][10]

Here is a systematic approach to eliminate tailing:

Step 1: Mobile Phase pH Adjustment

  • The Cause: At mid-range pH, a fraction of silanol groups are ionized (Si-O⁻) and Norpropranolol is protonated (positively charged), leading to strong ionic interactions that cause tailing.

  • The Solution: Adjust the mobile phase pH.

    • Low pH (e.g., pH 2.5-3.5): At a low pH, the vast majority of silanol groups are protonated (neutral), minimizing ionic interactions with the protonated Norpropranolol. This is often the most effective strategy.[11][12] Use a buffer like phosphate or formate.

    • High pH (e.g., pH > 8, if using a pH-stable column): At high pH, Norpropranolol will be in its neutral form, reducing interactions with the now fully ionized silanol groups.[3][4] This requires a column specifically designed for high pH stability.[11][13]

Step 2: Use of a Mobile Phase Additive (Competitive Base)

  • The Cause: Even at low pH, some residual silanol activity can persist.

  • The Solution: Add a small concentration of a competitive base, like Triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v).[8][14] TEA is a stronger base that will preferentially interact with and "mask" the active silanol sites, preventing Norpropranolol from binding to them and thereby improving peak shape.[8][9]

Step 3: Increase Buffer Concentration

  • The Cause: Insufficient buffer capacity can lead to localized pH shifts on the column surface, exacerbating tailing.

  • The Solution: Increase the concentration of your buffer (e.g., from 10mM to 25-50mM) to ensure stable pH control throughout the column.

Step 4: Column Selection

  • The Cause: Older, "Type A" silica columns have a higher concentration of acidic silanols.

  • The Solution: Use a modern, high-purity, "Type B" silica column, often labeled as "base-deactivated" or featuring end-capping technology. These columns are specifically designed to minimize silanol interactions.[12]

G start Peak Tailing Observed (Tailing Factor > 1.5) ph_adjust Adjust Mobile Phase pH to 2.5-3.5 start->ph_adjust check_ph Tailing Improved? ph_adjust->check_ph add_tea Add 0.1% Triethylamine (TEA) to Mobile Phase check_ph->add_tea No end Peak Shape Optimized (Tailing Factor < 1.2) check_ph->end Yes check_tea Tailing Improved? add_tea->check_tea increase_buffer Increase Buffer Concentration (25-50mM) check_tea->increase_buffer No check_tea->end Yes check_buffer Tailing Improved? increase_buffer->check_buffer change_column Switch to Base-Deactivated C18 Column check_buffer->change_column No check_buffer->end Yes change_column->end

Sources

Technical Support Center: Improving Recovery of Nor Propranolol from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of Nor Propranolol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of extracting Nor Propranolol, the primary active metabolite of Propranolol, from challenging biological matrices such as plasma, urine, and tissue homogenates. Low and inconsistent recovery is a frequent hurdle in method development. This resource provides in-depth troubleshooting advice and validated protocols to help you optimize your extraction efficiency and ensure the integrity of your results, grounded in established bioanalytical principles.[1][2][3][4]

The accurate quantification of Nor Propranolol is critical for pharmacokinetic and toxicokinetic studies. However, its physicochemical properties, coupled with the inherent complexity of biological samples, can make achieving high and reproducible recovery a significant challenge.[5] This guide will walk you through the common pitfalls and provide systematic solutions.

Understanding the Analyte: Key Physicochemical Properties

A successful extraction strategy begins with a solid understanding of the analyte's chemical nature. Nor Propranolol, like its parent drug Propranolol, is a secondary amine, making its solubility and partitioning behavior highly dependent on pH.[6][7]

PropertyNor PropranololPropranololSignificance for Extraction
Molecular Formula C₁₃H₁₅NO₂C₁₆H₂₁NO₂Influences mass spectrometry settings.
Molecular Weight 217.26 g/mol 259.34 g/mol Affects diffusion and chromatographic behavior.
pKa ~9.5 (estimated, similar to Propranolol's amine)9.45 - 9.53[6][7]Critical for LLE & SPE. Dictates the pH at which the molecule is ionized (charged) or neutral. For efficient extraction into organic solvents, the pH should be adjusted to be ~2 units above the pKa to ensure the neutral, more lipophilic form dominates.
LogP (Octanol/Water) Lower than Propranolol3.12 - 3.48[8][9]Indicates lipophilicity. Nor Propranolol is more polar than Propranolol due to the absence of the isopropyl group, which can make it more challenging to extract from aqueous matrices into non-polar organic solvents.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during sample preparation. The questions are categorized by extraction technique for easy navigation.

General Issues & Pre-Analytical Considerations

Q1: My Nor Propranolol recovery is inconsistent across samples. What are the first things I should check?

A1: Inconsistent recovery often points to pre-analytical variables. Before troubleshooting the extraction chemistry, verify the following:

  • Sample Integrity: Ensure proper sample collection, handling, and storage.[5] Nor Propranolol can be susceptible to degradation. Studies on Propranolol have shown it is stable for extended periods when stored at room or refrigerated temperatures in various formulations, but its stability in biological matrices should be empirically determined.[10][11][12] Always store biological samples at -20°C or, preferably, -80°C until analysis. Minimize freeze-thaw cycles.

  • pH of the Matrix: The pH of your biological sample (e.g., urine) can vary. This can affect the ionization state of Nor Propranolol and its binding to matrix components. Always buffer your samples to a consistent pH before starting the extraction.

  • Non-Specific Binding: Both Nor Propranolol and Propranolol can adsorb to the surfaces of glass and plasticware, especially at low concentrations.[2] To mitigate this, consider using low-binding microcentrifuge tubes and silanized glassware. Adding a small percentage of an organic solvent like acetonitrile or methanol to your sample might also help.

Q2: I suspect my analyte is degrading during the sample preparation workflow. How can I confirm and prevent this?

A2: Analyte stability is a cornerstone of reliable bioanalysis, as outlined in the FDA's Bioanalytical Method Validation (BMV) guidance.[13][14][15][16]

  • Perform a Stability Assessment: To test for degradation, run a "bench-top stability" experiment. Spike a known concentration of Nor Propranolol into your blank matrix and leave it at room temperature for the maximum duration your samples would typically experience during the extraction process. Compare the response to a freshly prepared sample.

  • Minimize Processing Time and Temperature: Keep samples on ice whenever possible. If your protocol involves an evaporation step, use the lowest possible temperature that still allows for efficient solvent removal.[17]

  • Protect from Light: Propranolol is known to be unstable in light.[7][18] While specific data for Nor Propranolol is less common, it is best practice to protect samples from light by using amber vials.

Protein Precipitation (PPT) Troubleshooting

Q3: I'm using Protein Precipitation with acetonitrile, but my recovery is low. Why?

A3: While PPT is a simple and fast technique, it can lead to low recovery due to several factors:[19]

  • Analyte Co-Precipitation: Nor Propranolol, being relatively polar, might get trapped (occluded) within the precipitated protein pellet. To address this:

    • Optimize the Solvent-to-Plasma Ratio: A common starting point is a 3:1 ratio of acetonitrile to plasma. Try increasing this to 4:1 or 5:1 to ensure more complete protein denaturation and release of the analyte.

    • Acidify the Precipitation Solvent: Adding a small amount of acid (e.g., 0.1-1% formic acid or acetic acid) to the acetonitrile can disrupt protein-analyte binding and improve recovery. This is particularly effective for basic compounds like Nor Propranolol.

  • Incomplete Precipitation: If proteins are not fully precipitated, they can interfere with subsequent analysis. Ensure thorough vortexing and allow sufficient incubation time (e.g., 10 minutes at 4°C) before centrifugation.

Q4: After PPT, I'm observing significant matrix effects (ion suppression) in my LC-MS/MS analysis. What can I do?

A4: This is a well-known drawback of PPT. The resulting supernatant is often "dirty," containing high levels of phospholipids and other endogenous components that can interfere with analyte ionization.[1]

  • Switch to a Different Precipitation Solvent: Methanol can sometimes result in a cleaner supernatant than acetonitrile, although it may be less efficient at precipitating proteins.

  • Incorporate a Post-PPT Cleanup Step:

    • LLE: Perform a quick liquid-liquid extraction on the supernatant.

    • SPE: Pass the supernatant through a suitable Solid-Phase Extraction cartridge. This is a highly effective way to remove interfering substances.

  • Optimize Chromatography: Ensure your chromatographic method provides adequate separation between Nor Propranolol and the region where most matrix components elute (often very early in the run).

Liquid-Liquid Extraction (LLE) Troubleshooting

Q5: My LLE recovery for Nor Propranolol is poor and inconsistent. I'm using methyl tert-butyl ether (MTBE).

A5: This is a classic LLE problem that almost always comes down to pH control.[3][4]

  • Check Your pH: To extract a basic compound like Nor Propranolol (pKa ~9.5) from an aqueous matrix into an organic solvent, you must deprotonate it to its neutral, more lipophilic form. The pH of the aqueous phase should be adjusted to be at least 2 units above the pKa.

    • Solution: Adjust your sample pH to ~11.5-12 with a base like sodium hydroxide or ammonium hydroxide before adding the extraction solvent. This is the single most critical step for high recovery in LLE.[20][21]

  • Solvent Choice: While MTBE is a good general-purpose solvent, Nor Propranolol's increased polarity compared to Propranolol might mean it requires a slightly more polar extraction solvent.

    • Solution: Try a mixture of solvents, such as MTBE with 5-10% isopropanol or ethyl acetate, to increase the polarity of the organic phase and improve partitioning.

Q6: I'm getting a stable emulsion layer between the aqueous and organic phases during LLE. How do I break it?

A6: Emulsion formation is common with plasma and tissue homogenates due to the presence of lipids and proteins.[5]

  • Increase Ionic Strength: Add sodium chloride (salt) to the aqueous phase before extraction. This increases the polarity of the aqueous layer and helps force the organic solvent out, breaking the emulsion.

  • Centrifugation: Increase the speed or duration of your centrifugation step.

  • Gentle Mixing: Instead of vigorous vortexing, use gentle rocking or inversion to mix the phases. This reduces the energy input that creates emulsions.

  • Temperature Change: Briefly chilling the sample in an ice bath or slightly warming it can sometimes destabilize the emulsion.

Solid-Phase Extraction (SPE) Troubleshooting

Q7: I'm using a C18 (reversed-phase) SPE cartridge, but Nor Propranolol is breaking through during the sample loading step.

A7: Analyte breakthrough indicates that the compound is not retaining on the sorbent. This can happen for several reasons:

  • Improper Conditioning/Equilibration: The sorbent must be properly wetted and prepared to receive the aqueous sample. A typical C18 protocol is:

    • Condition: Wash with 1-2 cartridge volumes of methanol or acetonitrile to activate the C18 chains.

    • Equilibrate: Wash with 1-2 cartridge volumes of water or an appropriate buffer (e.g., ammonium acetate) to prepare the sorbent for the aqueous sample. Crucially, do not let the sorbent go dry after this step.

  • Sample Solvent is Too Strong: If your sample is dissolved in a solution with a high percentage of organic solvent, it will not bind effectively to the reversed-phase sorbent. Dilute your sample with water or a weak aqueous buffer before loading.[22]

  • Incorrect Sorbent Choice: While C18 is a good starting point, a mixed-mode SPE sorbent that combines reversed-phase and ion-exchange properties can provide superior retention and cleanup for ionizable compounds like Nor Propranolol. Consider a mixed-mode cation exchange (MCX) cartridge.

Q8: My analyte binds to the SPE cartridge, but I can't get it to elute, resulting in low recovery.

A8: This indicates your elution solvent is too weak to disrupt the analyte-sorbent interaction.

  • Increase Elution Solvent Strength:

    • For Reversed-Phase (C18): Increase the percentage of organic solvent (e.g., from 50% methanol to 90% methanol). Acetonitrile is a stronger elution solvent than methanol.

    • For Mixed-Mode Cation Exchange (MCX): The elution solvent must contain a component to disrupt the ionic interaction. A common strategy is to use an organic solvent (like methanol) containing a small percentage of a volatile base, such as 5% ammonium hydroxide. This neutralizes the charge on Nor Propranolol, releasing it from the ion-exchange sorbent.

Recommended Extraction Protocols

These protocols are robust starting points. According to FDA guidelines, any bioanalytical method must be fully validated for its intended purpose.[13][14][15][16][23]

Protocol 1: Liquid-Liquid Extraction (LLE)

This method is cost-effective and provides a relatively clean extract.

  • Sample Preparation: To 200 µL of plasma, add 20 µL of internal standard solution and 50 µL of 1M Sodium Hydroxide to adjust the pH to >11. Vortex briefly.

  • Extraction: Add 1 mL of extraction solvent (e.g., Methyl Tert-Butyl Ether or a 90:10 mixture of MTBE:Isopropanol).

  • Mixing: Cap and vortex for 1 minute or gently rock for 10 minutes.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the protein disk at the interface.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at ≤40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase, vortex, and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) using Mixed-Mode Cation Exchange

This method provides the cleanest extracts and is ideal for achieving the lowest limits of quantification.[24][25]

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid in water. Vortex. This ensures the Nor Propranolol is protonated (positively charged) for binding to the cation exchange sorbent.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash Step 1 (Interference Elution): Wash the cartridge with 1 mL of 0.1M hydrochloric acid or 2% formic acid to remove acidic and neutral interferences.

  • Wash Step 2 (Interference Elution): Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences.

  • Analyte Elution: Elute Nor Propranolol with 1 mL of a 5% Ammonium Hydroxide in Methanol solution into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Data Presentation & Method Selection

Comparison of Extraction Techniques for Nor Propranolol
TechniqueTypical RecoveryThroughputExtract CleanlinessCost per SampleKey AdvantageKey Disadvantage
Protein Precipitation (PPT) 60-85%HighLowLowSimplicity and speed.High matrix effects.[2]
Liquid-Liquid Extraction (LLE) >85%[21]MediumMediumLow-MediumGood recovery and cost-effective.Can be labor-intensive; risk of emulsions.
Solid-Phase Extraction (SPE) >90%[24][25]Medium-HighHighHighHighest recovery and cleanest extract.Higher cost and requires method development.
Visual Workflows
Decision Tree for Extraction Method Selection

This diagram helps you choose the best starting point based on your analytical needs.

MethodSelection start What is my primary analytical goal? cleanliness Highest Purity / Lowest LOQ Needed? start->cleanliness  Yes throughput High Sample Throughput / Screening Assay? start->throughput  Yes cost Lowest Cost / Simple Method? start->cost  Yes spe Use Solid-Phase Extraction (SPE) (Mixed-Mode Recommended) cleanliness->spe ppt Use Protein Precipitation (PPT) (Consider post-cleanup) throughput->ppt lle Use Liquid-Liquid Extraction (LLE) cost->lle

Caption: Decision tree for selecting an initial extraction method.

Workflow for Troubleshooting Low Recovery

Follow this systematic process to diagnose and solve recovery issues.

TroubleshootingWorkflow start Low or Inconsistent Recovery Observed check_pre Step 1: Verify Pre-Analytical Factors (Sample Stability, Storage, pH) start->check_pre is_pre_ok Are Pre-Analytical Factors OK? check_pre->is_pre_ok fix_pre Action: Implement Controls (Use fresh samples, control pH, minimize bench time) is_pre_ok->fix_pre No check_method Step 2: Investigate Extraction Method is_pre_ok->check_method Yes fix_pre->check_pre is_lle LLE Issue? check_method->is_lle is_spe SPE Issue? is_lle->is_spe No fix_lle Action: Check/Adjust pH to >11. Optimize solvent polarity. Add salt to break emulsions. is_lle->fix_lle Yes is_ppt PPT Issue? is_spe->is_ppt No fix_spe Action: Verify conditioning. Check for breakthrough (analyte in flow-through). Strengthen elution solvent. is_spe->fix_spe Yes fix_ppt Action: Increase solvent ratio. Acidify precipitation solvent. Consider post-PPT cleanup. is_ppt->fix_ppt Yes end Recovery Improved fix_lle->end fix_spe->end fix_ppt->end

Caption: Systematic workflow for diagnosing low analyte recovery.

References
  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • Tfayli, A., et al. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. PMC - NIH. [Link]

  • Tfayli, A., et al. (2022). Analyte recovery in LC-MS/MS bioanalysis: An old issue revisited. ResearchGate. [Link]

  • Jouyban, A., et al. (2013). Dispersive liquid-liquid microextraction of propranolol enantiomers from human plasma based on the solidification of a floating organic droplet. PubMed. [Link]

  • Jain, D. S., et al. (2010). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. [Link]

  • Jain, D., et al. (2010). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. ResearchGate. [Link]

  • Welch Lab. (2023). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Welch Materials, Inc.. [Link]

  • Gandhimathi, R., et al. (2023). DETERMINATION OF PROPRANOLOL HYDROCHLORIDE IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY-MASS SPECTROMETERY/MASS SPECTROMETERY (HPLC-MS/MS). International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Various Authors. (n.d.). Recovery of propranolol and metoprolol from human plasma after the extraction procedure. ResearchGate. [Link]

  • Jouyban, A., et al. (2013). Dispersive Liquid–Liquid Microextraction of Propranolol Enantiomers from Human Plasma Based on The Solidification of A Floating Organic Droplet. Bioanalysis. [Link]

  • Lo, D. S., et al. (1985). Rapid and simultaneous extraction of propranolol, its neutral and basic metabolites from plasma and assay by high-performance liquid chromatography. PubMed. [Link]

  • Various Authors. (2015). How can I troubleshoot protein precipitation after purification? ResearchGate. [Link]

  • Ghorbani, M., et al. (2021). Pre-concentration and Sensitive Determination of Propranolol and Metoprolol Using Dispersive Solid-Phase Microextraction and High-Performance Liquid Chromatography in Biological, Wastewater, and Pharmaceutical Samples. Chemical Methodologies. [Link]

  • Various Authors. (2009). Preparation and evaluation of propranolol molecularly imprinted solid-phase microextraction fiber for trace analysis of β-blockers in urine and plasma samples. ResearchGate. [Link]

  • Pires, M., et al. (2024). Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. MDPI. [Link]

  • Henry, J. A., et al. (1986). Stability of propranolol hydrochloride suspension compounded from tablets. PubMed. [Link]

  • Pires, M., et al. (2024). Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. ResearchGate. [Link]

  • Ensom, M. H., et al. (2013). Stability of propranolol in extemporaneously compounded suspensions. PubMed. [Link]

  • Various Authors. (n.d.). Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences. [Link]

  • Ensom, M. H., et al. (2013). Stability of Propranolol in Extemporaneously Compounded Suspensions. PMC - NIH. [Link]

  • National Center for Biotechnology Information. (n.d.). Nor Propranolol Hydrochloride. PubChem. [Link]

  • Sankar, G., et al. (2011). Development and validation of HPLC method for estimation of propranolol HCL in human plasma. ResearchGate. [Link]

  • Al-Ghanana, S. M., et al. (1994). Comparison of two extraction methods for determination of propranolol and furosemide in human plasma by mixed-mode chromatography. PubMed. [Link]

  • Mistri, H. N., et al. (2007). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. ResearchGate. [Link]

  • Al-Khamis, K. I. (1995). Stability of propranolol HCl in extemporaneously prepared paediatric formulations. UQ eSpace - The University of Queensland. [Link]

  • Various Authors. (n.d.). HPLC Troubleshooting Guide. LC-GC. [Link]

  • Páez, C. A., et al. (2020). Partition coefficient n-octanol/water of propranolol and atenolol at different temperatures: Experimental and theoretical studies. ResearchGate. [Link]

  • Hu, X., et al. (2009). Preparation and evaluation of propranolol molecularly imprinted solid-phase microextraction fiber for trace analysis of beta-blockers in urine and plasma samples. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Propranolol Hydrochloride. PubChem. [Link]

  • GE Healthcare. (n.d.). Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. Cytiva. [Link]

  • GE Healthcare. (n.d.). Protein purification troubleshooting guide. Cytiva. [Link]

Sources

Technical Support Center: Minimizing Ion Suppression of Nor Propranolol in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of Nor Propranolol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your mass spectrometry-based assays effectively. This guide is structured to help you diagnose, understand, and mitigate ion suppression, a common challenge that can compromise the accuracy, sensitivity, and reproducibility of your results.[1][2]

Part 1: Foundational Understanding of Ion Suppression

Before diving into troubleshooting, it's crucial to understand the phenomenon we're combating. Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte (Nor Propranolol) is reduced by the presence of co-eluting components from the sample matrix.[1][3][4] This occurs within the ion source of the mass spectrometer, most commonly during Electrospray Ionization (ESI), where analytes and matrix components compete for access to the droplet surface and for the available charge during the transition to the gas phase.[5][6] The result is a lower-than-expected signal for your analyte, which can severely impact the quality of your quantitative data.[2]

Common sources of ion suppression in bioanalysis include:

  • Endogenous Matrix Components: Salts, proteins, and especially phospholipids from plasma or serum.

  • Exogenous Substances: Mobile phase additives, ion-pairing agents, and contaminants from plasticware.[3][5]

The diagram below illustrates the basic mechanism of ion suppression in an ESI source.

G cluster_0 LC Eluent Enters ESI Source cluster_1 Scenario 1: No Significant Ion Suppression cluster_2 Scenario 2: Severe Ion Suppression A Droplet Formation (Analyte + Matrix) B Solvent Evaporation (Droplet Shrinks) A->B C Ion Emission (Gas Phase Ions) B->C G Strong MS Signal C->G Ideal Condition L Weak MS Signal C->L Matrix Effect D Nor Propranolol (Analyte) E Analyte Reaches Droplet Surface D->E F Efficient Ionization E->F F->G H Nor Propranolol (Analyte) J Matrix Components Dominate Droplet Surface H->J I Phospholipids (Matrix) I->J K Inefficient Analyte Ionization J->K K->L

Caption: Mechanism of ESI Ion Suppression.

Part 2: Troubleshooting Guide (Question & Answer)

This section addresses specific problems you may encounter during the analysis of Nor Propranolol.

Q1: My Nor Propranolol signal is strong in the neat standard solution but drops significantly and is inconsistent when I analyze plasma samples. How can I confirm this is ion suppression and not just low recovery?

A: This is a classic symptom of ion suppression. While poor extraction recovery can contribute to low signal, high variability between samples points towards a matrix effect. The definitive way to diagnose this is with a post-column infusion experiment . This technique allows you to visualize the specific retention time regions where suppression occurs.

Causality: By infusing a constant flow of Nor Propranolol solution after the analytical column but before the MS source, you create a stable baseline signal. When you then inject a blank, extracted matrix sample (e.g., plasma extract without analyte), any dips in this stable baseline directly correspond to co-eluting matrix components that are suppressing the Nor Propranolol signal.[7][8]

See Protocol 1: Post-Column Infusion Experiment for a detailed methodology.

Q2: My post-column infusion experiment confirmed a major suppression zone right where Nor Propranolol elutes. What is my first line of defense?

A: Your first and most effective line of defense is to improve your sample preparation . The goal is to remove the interfering matrix components before the sample is ever injected.[9][10] For Nor Propranolol in plasma, the primary culprits are often phospholipids.[11][12]

Expertise & Experience: While Protein Precipitation (PPT) is fast and simple, it is the least effective cleanup method and often leaves behind significant amounts of phospholipids and other small molecules, leading to substantial matrix effects.[3][13] Liquid-Liquid Extraction (LLE) can provide cleaner extracts, but recovery for a relatively polar compound like Nor Propranolol can be challenging and method development can be extensive.[9][13]

For robust and reliable quantification, Solid-Phase Extraction (SPE) is highly recommended. Specifically, a mixed-mode SPE sorbent that combines reversed-phase and strong cation exchange (SCX) mechanisms will provide the cleanest extract. Nor Propranolol, with its secondary amine, will be positively charged at acidic pH and will be strongly retained by the cation exchange sorbent, while neutral and acidic interferences are washed away. Phospholipids can be effectively removed in subsequent wash steps.

Sample Preparation TechniquePhospholipid RemovalProtein RemovalTypical Nor Propranolol RecoveryImpact on Ion Suppression
Protein Precipitation (PPT) PoorGood>90%High
Liquid-Liquid Extraction (LLE) GoodExcellent50-80%Low to Moderate
Mixed-Mode SPE (SCX) ExcellentExcellent>85%Minimal

See Protocol 2: Mixed-Mode SPE for Nor Propranolol from Plasma for a detailed methodology.

Q3: I've improved my sample preparation with SPE, but I still see some residual ion suppression. What chromatographic adjustments can I make?

A: If ion suppression persists after optimizing sample prep, the next step is to optimize your chromatographic separation to move the Nor Propranolol peak away from any remaining interfering components.[5][7]

Causality: The principle here is to achieve chromatographic resolution between your analyte and the suppression-causing compounds. Even minor adjustments can have a significant impact.

  • Modify the Gradient: Avoid having Nor Propranolol elute in the very early part of the chromatogram (the "solvent front" where many unretained matrix components appear) or in the late-eluting region where hydrophobic compounds like lipids are often found.[3] Try making the initial part of your gradient shallower to increase retention and move it away from the solvent front.

  • Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can dramatically alter selectivity and may shift the elution order of Nor Propranolol relative to the interferences.[3]

  • Adjust Mobile Phase pH: Nor Propranolol is a basic compound. Operating with a low pH mobile phase (e.g., using 0.1% formic acid) will ensure it is ionized, which can improve peak shape on many C18 columns and alter its retention time. This can be a simple way to achieve separation from matrix components whose retention is not pH-dependent.[13]

  • Consider a Different Column Chemistry: If you are using a standard C18 column, consider switching to one with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase column. These alternative stationary phases can provide different interactions and resolve your analyte from the interference.

The following diagram outlines a logical workflow for systematically addressing ion suppression.

G A Start: Low or Inconsistent Nor Propranolol Signal in Matrix B Perform Post-Column Infusion Experiment (See Protocol 1) A->B C Is Suppression Observed at Analyte Retention Time? B->C D Optimize Sample Preparation (See Protocol 2) C->D Yes I Issue is likely Extraction Recovery, not Suppression C->I No E Re-evaluate with Post-Column Infusion D->E F Is Suppression Mitigated? E->F G Optimize Chromatography (e.g., Gradient, pH, Column) F->G No H Final Validated Method F->H Yes G->E

Caption: Troubleshooting Workflow for Ion Suppression.

Part 3: Frequently Asked Questions (FAQs)

Q: What is the best choice of ionization source for Nor Propranolol to minimize suppression? ESI or APCI? A: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for Nor Propranolol. However, APCI is generally less susceptible to ion suppression from non-volatile matrix components like salts and phospholipids compared to ESI.[3][5] This is due to the different ionization mechanisms; APCI relies on gas-phase chemical ionization, which is less affected by the properties of the liquid droplets.[5] If you have access to an APCI source and are facing intractable suppression with ESI, it is a worthwhile alternative to test.[4]

Q: Can I just dilute my sample to reduce the matrix effect? A: Yes, dilution is a simple strategy to reduce the concentration of interfering matrix components.[5] However, this approach also dilutes your analyte, Nor Propranolol, which can compromise the sensitivity of the assay, especially if you are trying to achieve a low limit of quantitation (LLOQ).[3] This strategy is often not viable for trace analysis. Improving sample cleanup is almost always a better long-term solution.

Q: How important is the internal standard (IS) for dealing with ion suppression? A: The choice of internal standard is critically important . The ideal IS to compensate for matrix effects is a stable isotope-labeled (SIL) version of the analyte (e.g., Nor Propranolol-d7). A SIL-IS is chemically identical to the analyte and will co-elute perfectly. Therefore, it will experience the exact same degree of ion suppression or enhancement at the ion source.[1] By monitoring the ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification. Using a structural analog as an IS is a less ideal alternative, as it may not co-elute and may not experience the same degree of ion suppression, potentially leading to inaccurate results.

Part 4: Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

Objective: To qualitatively assess at which retention times matrix components cause ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union and appropriate fittings

  • Standard solution of Nor Propranolol (e.g., 100 ng/mL in 50:50 Methanol:Water)

  • Blank matrix extract (prepared using your current sample preparation method, without analyte or IS)

Procedure:

  • System Setup:

    • Disconnect the LC flow from the MS ion source.

    • Connect the analytical column outlet to one port of the tee-union.

    • Connect the syringe pump (containing the Nor Propranolol solution) to the second port of the tee-union.

    • Connect the third port of the tee-union to the MS ion source.

  • Establish a Stable Baseline:

    • Set your LC to deliver the initial mobile phase conditions.

    • Set the syringe pump to deliver the Nor Propranolol solution at a low, constant flow rate (e.g., 10 µL/min).

    • Set up the MS to monitor the MRM transition for Nor Propranolol. You should observe a high, stable signal (baseline).

  • Analysis:

    • Once the baseline is stable, start the LC gradient that you use for your analysis.

    • Inject a volume of the blank matrix extract.

    • Acquire data for the full duration of the chromatographic run.

  • Data Interpretation:

    • Examine the resulting chromatogram (the infused Nor Propranolol signal over time).

    • A stable, flat baseline indicates no ion suppression.

    • Any significant dips or valleys in the baseline indicate regions of ion suppression caused by co-eluting matrix components. Compare the retention time of these dips to the known retention time of Nor Propranolol in your standard analysis.

Protocol 2: Mixed-Mode Solid-Phase Extraction (SPE) for Nor Propranolol from Plasma

Objective: To selectively extract Nor Propranolol from plasma while removing proteins and phospholipids.

Materials:

  • Mixed-mode polymeric SPE cartridges or 96-well plate (combining Strong Cation Exchange and Reversed-Phase, e.g., Oasis MCX)

  • Plasma sample

  • Internal Standard (Nor Propranolol-d7)

  • Phosphoric Acid (for sample pre-treatment)

  • Methanol

  • Ammonium Hydroxide (for elution)

  • SPE vacuum manifold or positive pressure processor

Procedure:

  • Sample Pre-treatment:

    • To 200 µL of plasma, add the internal standard.

    • Add 200 µL of 4% phosphoric acid in water. Vortex to mix. This step precipitates proteins and ensures Nor Propranolol is fully protonated (positively charged).

    • Centrifuge to pellet the precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of Methanol.

    • Equilibrate the cartridge with 1 mL of Water.

  • Load:

    • Load the supernatant from the pre-treated sample onto the SPE cartridge.

  • Wash:

    • Wash 1 (Polar Interference Removal): Wash with 1 mL of 2% Formic Acid in water.

    • Wash 2 (Non-polar Interference Removal): Wash with 1 mL of Methanol. This step is crucial for removing phospholipids.

  • Elute:

    • Elute the Nor Propranolol and IS with 1 mL of 5% Ammonium Hydroxide in Methanol. The basic pH neutralizes the secondary amine on Nor Propranolol, releasing it from the cation exchange sorbent.

  • Dry and Reconstitute:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of your initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

References
  • Stahnke, H., Kittlaus, S., Kempe, G., & Alder, L. (2012). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Phenomenex, Inc. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex. [Link]

  • Wikipedia. (2023). Ion suppression (mass spectrometry). Wikipedia. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]

  • Jia, Y. F., & Liu, Y. (2019). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Furey, A., et al. (2013). Ion suppression; A critical review on causes, evaluation, prevention and applications. Talanta. [Link]

  • Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation. [Link]

  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group. [Link]

  • Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of AOAC International. [Link]

  • Schmidt, A., Karst, U., & Ciarimboli, G. (2003). Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry. Analytical Chemistry. [Link]

  • Doneanu, A., et al. (2023). Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. Journal of the American Society for Mass Spectrometry. [Link]

  • Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell. [Link]

  • AMSbiopharma. (n.d.). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

  • SCIEX. (2023). How to reduce matrix effect and increase analyte signal in extracted samples?. SCIEX. [Link]

  • Gaisl, T., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. [Link]

  • Gaisl, T., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. ACS Publications. [Link]

  • Chepanoske, C. L., et al. (2022). The Critical Role of Mobile Phase pH in the Performance of Oligonucleotide Ion-Pair Liquid Chromatography–Mass Spectrometry Methods. Taylor & Francis Online. [Link]

  • Bonfiglio, R., et al. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry. [Link]

  • Doneanu, A., et al. (2023). Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. ACS Publications. [Link]

  • Trufelli, H., et al. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. [Link]

  • Taylor, P. J. (2005). Ion suppression in mass spectrometry. Clinical Biochemistry. [Link]

  • Agilent Technologies. (2019). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent Technologies. [Link]

  • Kim, H., et al. (2017). Validation of a Liquid Chromatography-Tandem Mass Spectrometric Assay for Quantitative Analysis of Lenvatinib in Human Plasma. Journal of Analytical Science and Technology. [Link]

  • Scribd. (n.d.). Ion Suppression in LC–MS–MS Analysis. Scribd. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix Effect in Bioanalysis: An Overview. ijppr.humanjournals.com. [Link]

  • Mack, A. (2019). An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]

  • Zhang, L., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infant. RSC Advances. [Link]

  • U.S. Food and Drug Administration. (n.d.). LC-ESI-HRMS Method for the Determination of N-Nitroso-Propranolol. FDA. [Link]

  • Ovid. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. Ovid. [Link]

  • Zhang, L., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances. [Link]

  • Lewis, R. J., et al. (2005). Simultaneous Quantitation of Atenolol, Metoprolol, and Propranolol in Biological Matrices Via LC/MS. Federal Aviation Administration. [Link]

  • Zhang, L., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Publishing. [Link]

  • Waters Corporation. (n.d.). Quantitation of N-Nitroso-Propranolol in Drug Substance using LC-MS/MS. Waters Corporation. [Link]

  • Kang, W., et al. (2014). Quantification of propranolol in rat plasma by LC- MS/MS using tramadol as an internal standard: Application to pharmacokinetic. Academic Journals. [Link]

  • Wang, Y. P., et al. (2014). Matrix Is the Site of Indirect Effects of Propranolol on the Ion Channelopathies in Cardiac Remodeling by L-thyroxine. Journal of Membrane Biology. [Link]

  • Dash, S., et al. (2011). DEVELOPMENT OF PROPRANOLOL HYDROCHLORIDE MATRIX TABLETS: AN INVESTIGATION ON EFFECTS OF COMBINATION OF HYDROPHILIC AND HYDROPHOB. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

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Nor Propranolol Hydrochloride synthesis byproduct identification and removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Nor Propranolol Hydrochloride Synthesis

A Guide to Byproduct Identification and Removal

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of this important propranolol analogue. Controlling impurities is a critical quality attribute for any active pharmaceutical ingredient (API). Unwanted byproducts can arise from various sources, including raw materials, intermediates, side reactions during synthesis, or degradation.[1][] This document provides in-depth, practical solutions in a question-and-answer format to help you identify, control, and remove common synthesis-related byproducts, ensuring the purity and integrity of your final compound.

Section 1: FAQ - Understanding Potential Byproducts

This section addresses common questions regarding the origins of impurities in the synthesis of this compound. A proactive understanding of how byproducts form is the first step toward effective control.[3]

Q1: What is the primary synthesis route for Nor Propranolol, and what are the main byproduct risks?

A1: The most common synthesis route for Nor Propranolol, analogous to the synthesis of Propranolol itself, involves two key steps:

  • Etherification: The reaction of 1-naphthol with an epoxide-containing reagent, typically epichlorohydrin, under basic conditions to form the key intermediate, 1-(naphthalen-1-yloxy)-2,3-epoxypropane.[4][5][6]

  • Amination (Epoxide Ring-Opening): The reaction of the epoxy intermediate with an amine. For Nor Propranolol, this amine is ammonia (or a protected equivalent), which opens the epoxide ring to form the desired product, 1-amino-3-(1-naphthalenyloxy)-2-propanol.[7][8]

The primary risks for byproduct formation are concentrated in these two steps. During etherification, a common byproduct is the formation of 1,3-di(1-naphthyloxy)-2-propanol if a second molecule of 1-naphthol reacts.[9] During the amination step, the newly formed primary amine of Nor Propranolol can act as a nucleophile and react with another molecule of the epoxide intermediate, leading to the formation of a dimeric impurity.

Q2: Beyond the main reaction pathway, what other process-related impurities should I be aware of?

A2: Process-related impurities can stem from various sources throughout the manufacturing process.[10] Key considerations include:

  • Starting Material Impurities: The purity of 1-naphthol and epichlorohydrin is critical. Impurities in these starting materials can carry through the synthesis or participate in side reactions.

  • Isomeric Impurities: The epoxide ring-opening can potentially occur at the less-favored C-3 position, leading to the formation of the isomeric impurity, 2-amino-3-(1-naphthalenyloxy)-1-propanol.

  • Residual Solvents: Solvents used in the reaction or purification steps can be retained in the final product.[1]

  • Reagent Carryover: Unreacted epichlorohydrin or its hydrolysis products (e.g., 3-chloro-1,2-propanediol) can persist if the work-up and purification are inadequate.[7]

Q3: How do reaction conditions influence the formation of these byproducts?

A3: Optimizing reaction conditions is crucial for minimizing byproduct formation.[1]

  • Temperature: Higher temperatures during the amination step can increase the rate of side reactions, such as the formation of dimeric impurities.

  • Stoichiometry: The molar ratio of reactants is critical. For instance, using a large excess of ammonia during the epoxide opening can help minimize the formation of the N,N-disubstituted (dimeric) impurity by ensuring the epoxide is more likely to react with ammonia than the product.

  • pH Control: The pH of the reaction medium can influence the reactivity of the nucleophiles and the stability of the intermediates.

Section 2: Troubleshooting Guide - Identification and Remediation

This section provides direct answers to specific experimental problems you may encounter, offering a logical path from observation to resolution.

Issue 1: An unexpected peak is observed in my HPLC chromatogram.

Question: My reverse-phase HPLC analysis shows a significant unknown peak eluting close to my main Nor Propranolol peak. What is its likely identity and how can I confirm it?

Answer: An unknown peak near the main product is a common issue in HPLC analysis.[11][12] The most probable candidates, based on the synthesis chemistry, are isomeric or dimeric impurities.

Pillar of Expertise: Causality Behind the Observation The polarity of Nor Propranolol is primarily dictated by its hydroxyl and primary amine groups. A dimeric impurity, which contains two naphthyl groups and two hydroxyl groups but only a secondary amine, will be significantly less polar and will likely have a longer retention time in reverse-phase HPLC. An isomeric impurity may have a very similar polarity, leading to co-elution or a closely eluting peak.

Workflow for Identification:

G cluster_start cluster_analysis Step 1: Mass Spectrometry cluster_mass_check cluster_results Step 2: Interpretation & Confirmation cluster_confirmation Step 3: Structural Confirmation start Unknown Peak in HPLC lcms Perform LC-MS Analysis start->lcms mass_check Compare [M+H]+ to Expected Masses lcms->mass_check dimer Mass matches Dimer? (e.g., ~455.5  g/mol ) mass_check->dimer Yes isomer Mass matches Isomer? (e.g., ~253.7  g/mol ) mass_check->isomer Yes other Other Mass? mass_check->other Yes nmr Isolate by Prep-HPLC & Analyze by NMR dimer->nmr isomer->nmr other->nmr ref_std Synthesize/Purchase Reference Standard nmr->ref_std

Experimental Protocol: Impurity Identification

  • LC-MS Analysis: The fastest way to get information is to supplement your HPLC with a mass spectrometer (MS) detector.[3] This will provide the mass-to-charge ratio ([M+H]+) of the impurity.

  • Mass Comparison: Compare the observed mass to the theoretical masses of likely byproducts (see table below).

  • Isolation and NMR: For unambiguous structure confirmation, isolate a sufficient quantity of the impurity using preparative HPLC.[3] Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy will provide definitive structural information.[3]

Table 1: Common Byproducts and Their Expected Masses

Impurity NameLikely OriginExpected [M+H]+Analytical Technique
Nor Propranolol Product 260.13 HPLC, LC-MS
Dimeric ImpurityProduct reacts with epoxide intermediate460.23LC-MS, NMR
Isomeric ImpurityNon-regioselective epoxide opening260.13High-res LC-MS, NMR
1,3-Di(naphthyloxy)propan-2-olSide reaction during etherification403.16LC-MS, NMR
1-NaphtholUnreacted starting material145.06HPLC, GC-MS
Issue 2: The final product is an oil or fails to crystallize properly.

Question: After acidification with HCl to form the hydrochloride salt, my Nor Propranolol product is an oily substance and won't solidify, even after prolonged cooling. What's causing this and how can I purify it?

Answer: The failure of a hydrochloride salt to crystallize is a strong indicator of significant impurities that are disrupting the formation of a stable crystal lattice. The most common culprits are dimeric impurities and residual solvents.

Pillar of Expertise: Causality Behind the Observation Crystallization is a highly specific process of molecular self-assembly.[13] Impurities, especially those that are large, flexible, or structurally similar to the main compound (like the dimeric impurity), can integrate into the lattice, introduce defects, and inhibit crystal growth, often resulting in an oil.

Remediation Strategy: Purification via Column Chromatography If direct crystallization fails, purification of the free base by column chromatography is the most effective next step before attempting salt formation again.

G cluster_start cluster_prep Step 1: Preparation cluster_chrom Step 2: Chromatography cluster_analysis Step 3: Analysis & Isolation cluster_final Step 4: Final Salt Formation start Oily Product (Crude Nor Propranolol) neutralize Neutralize HCl salt to free base (e.g., with NaHCO3) start->neutralize extract Extract free base into organic solvent (e.g., DCM) neutralize->extract column Perform Silica Gel Column Chromatography extract->column elute Elute with DCM/MeOH gradient (with 0.5% Triethylamine) column->elute tlc Monitor fractions by TLC/HPLC elute->tlc pool Pool pure fractions and evaporate solvent tlc->pool dissolve Dissolve pure free base in suitable solvent (e.g., IPA) pool->dissolve acidify Add HCl (e.g., HCl in Ether) to precipitate pure salt dissolve->acidify

Experimental Protocol: Benchtop Column Chromatography

  • Prepare the Free Base: Dissolve the oily hydrochloride salt in water and basify with a weak base like sodium bicarbonate until the solution is pH ~8-9. Extract the Nor Propranolol free base into a solvent like dichloromethane (DCM) or ethyl acetate. Dry the organic layer and concentrate it to an oil.

  • Select the Stationary Phase: Standard silica gel is appropriate for this separation.

  • Choose the Mobile Phase: A gradient system of DCM and methanol (MeOH) is a good starting point. To prevent the amine from streaking on the acidic silica, add a small amount of a tertiary amine like triethylamine (0.5%) to the mobile phase.

  • Run the Column: Load the crude free base onto the column and begin elution. The less polar dimeric impurity will elute before the more polar Nor Propranolol.

  • Monitor Fractions: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the pure product fractions.

  • Isolate and Form Salt: Combine the pure fractions, evaporate the solvent, and then proceed with the hydrochloride salt formation as before. The purified free base should now readily form a crystalline solid.

Section 3: Protocols and Methodologies

This section provides detailed starting points for key analytical and purification procedures.

Protocol 1: Generic HPLC-UV Method for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is an essential technique for analyzing impurities in pharmaceuticals.[14] A well-developed method is crucial for accurate detection and quantification.[11]

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 290 nm (Propranolol and its analogues have a strong UV chromophore).[15]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method serves as a starting point and should be optimized and validated for your specific application and impurity profile.[16][17]

Protocol 2: Recrystallization of this compound

Recrystallization is a powerful technique for purifying solid compounds.[13] The key is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.[18]

  • Solvent Selection: For amine hydrochlorides, polar protic solvents are often effective.[19] Good candidates include isopropanol (IPA), ethanol, or mixtures like IPA/heptane.[20]

  • Dissolution: Place the crude Nor Propranolol HCl in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., IPA) and heat the mixture with stirring until all the solid dissolves.[18]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Ice Bath: Once crystals begin to form, cool the flask further in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[18]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[21]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification. Retrieved from [Link]

  • ACD/Labs. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from [Link]

  • Aquigen Bio Sciences. (n.d.). The Role of Impurities in Drug Development and How to Control Them. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Retrieved from [Link]

  • ResearchGate. (2024, August 7). HPLC Method Development and Impurity Profiling. Retrieved from [Link]

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analytical Scale Isolation and Purification of Propranolol Impurities Including Nitrosamine Drug Substance Related Impurity (NDSRI). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Propranolol. Retrieved from [Link]

  • LCGC International. (2010, March 31). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]

  • IT Medical Team. (2017, March 13). Development and Validation of HPLC Methods for the Determination of Propranolol Hydrochloride and Hydrochlorothiazide Related Substances. Retrieved from [Link]

  • Veeprho. (2020, April 8). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. Retrieved from [Link]

  • Regulatory Affairs Professionals Society (RAPS). (2023, December 22). Impurities in drug substances and drug products: A risk-based approach. Retrieved from [Link]

  • SciSpace. (2018). Spectrophotometric determination of propranolol hydrochloride and metoprolol tartrate in pharmaceutical dosage forms, spiked water and biological fluids. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2011). Development of an RP-HPLC Method for the Simultaneous Estimation of Propranolol Hydrochloride and Diazepam in Combined Dosage form. Retrieved from [Link]

  • ACS Publications. (n.d.). beta.-Adrenergic blocking agents. II. Propranolol and related 3-amino-1-naphthoxy-2-propanols. Journal of Medicinal Chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography. PMC. Retrieved from [Link]

  • Gpatindia. (2020, April 14). PROPRANOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Propranolol EP Impurities & USP Related Compounds. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Propranolol N-Desisopropyl Impurity. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • SciSpace. (2020, August 24). Facile Synthesis of Propranolol and Novel Derivatives. Retrieved from [Link]

  • ResearchGate. (2020, August 24). Facile Synthesis of Propranolol and Novel Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2008). Synthesis of the Related Substances of Propranolol Hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US5095151A - Preparation of propranolol hydrochloride macrocrystals.
  • ResearchGate. (2023, November). Separation and quantification of organic-related impurities of beta-adrenergic receptor blocking agent propranolol in pharmaceutical solid dosage forms. Retrieved from [Link]

  • Amzeal Research. (n.d.). Propranolol N-Desisopropyl Impurity. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Propranolol-impurities. Retrieved from [Link]

  • PubMed. (n.d.). Determination of impurities in propranolol hydrochloride by high-performance liquid chromatography on dynamically modified silica. Retrieved from [Link]

  • Google Patents. (n.d.). CN108586273B - A kind of preparation method of propranolol hydrochloride.
  • ResearchGate. (n.d.). The scheme illustrates the synthesis reaction of propranolol from 1-naphthol and isopropylamine. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of propranolol hydrochloride.
  • National Institutes of Health (NIH). (n.d.). Propranolol. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN104961642A - Novel propranolol synthesis method.

Sources

Technical Support Center: Forced Degradation Studies of Nor Propranolol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for forced degradation studies of Nor Propranolol Hydrochloride. As a research, development, or quality control scientist, you understand the criticality of establishing the intrinsic stability of a drug substance. This document is designed to serve as a practical resource, moving beyond mere procedural lists to provide in-depth, field-proven insights into the specific challenges and nuances you may encounter with Nor Propranolol HCl.

Nor Propranolol, a primary metabolite of Propranolol, shares its core naphthalene structure, making it susceptible to specific degradation pathways. Understanding these pathways is not just a regulatory requirement under ICH guidelines Q1A(R2) and Q1B; it is fundamental to developing robust, stability-indicating analytical methods and ensuring the safety and efficacy of the final drug product.[1][2][3] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues that arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies, and why are they essential for Nor Propranolol HCl?

Forced degradation, or stress testing, is the intentional degradation of a drug substance under conditions more severe than accelerated stability testing.[3][4] The core objectives are:

  • To Identify Degradation Pathways: For Nor Propranolol HCl, this means understanding how the molecule breaks down under hydrolytic, oxidative, photolytic, and thermal stress. This is crucial for predicting potential impurities that could form during storage.[3][5]

  • To Develop Stability-Indicating Methods: The degradation products generated are used to challenge and validate an analytical method (typically HPLC or UPLC) to ensure it can accurately separate and quantify the intact drug from its impurities.[1][6]

  • To Elucidate Degradant Structures: Identifying the structure of significant degradants helps in assessing their potential toxicity.[3]

  • To Inform Formulation and Packaging Development: Knowledge of sensitivities, such as light instability due to the naphthalene skeleton, guides the selection of appropriate excipients and protective packaging.[3][7]

Q2: What are the standard stress conditions recommended by ICH guidelines for a molecule like Nor Propranolol HCl?

The International Council for Harmonisation (ICH) provides a framework rather than rigid protocols, as the conditions must be appropriate for the specific drug substance.[2][8] A minimal set of stress factors must include hydrolysis, oxidation, photolysis, and thermal stress.[3] The goal is to achieve a target degradation of approximately 5-20% of the active ingredient.[1]

Stress Condition Typical Reagents & Conditions Scientific Rationale for Nor Propranolol HCl
Acid Hydrolysis 0.1 M to 1 M HCl; Room temperature to 60°C.[2][3]The ether linkage and secondary alcohol in the side chain are potential sites for acid-catalyzed hydrolysis.
Base Hydrolysis 0.1 M to 1 M NaOH; Room temperature to 60°C.[2][3]While generally more stable to base, prolonged exposure can still force degradation, particularly around the ether linkage.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂); Room temperature.[2]The electron-rich naphthalene ring system and the secondary amine are susceptible to oxidation.[9]
Thermal Degradation Dry heat above accelerated testing conditions (e.g., 60-80°C).[2]Assesses the intrinsic thermal stability of the solid drug substance. Propranolol's melting point is around 165°C, with decomposition occurring above 200°C.[10][11]
Photodegradation Exposure to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light.[2][3]The naphthalene skeleton strongly absorbs UV radiation, making photolysis a highly probable degradation pathway.[7][12]
Q3: What are the primary known degradation products for compounds with a propranolol-like structure?

Studies on propranolol provide significant insight. Due to its naphthalene moiety, photolytic degradation is a major pathway, yielding products such as:

  • 1-Naphthol [7][13]

  • N-acetylpropranolol [7][12]

  • N-formylpropranolol [7][12]

Oxidative and hydrolytic conditions can lead to cleavage of the ether bond and modifications to the side chain.[9][14]

Troubleshooting Guide

Scenario 1: Insufficient or No Degradation

Q: I have subjected Nor Propranolol HCl to 0.1 M HCl at 40°C for 24 hours, but my HPLC analysis shows less than 2% degradation. How can I achieve the target 5-20% degradation?

A: This is a common scenario, as many beta-blockers exhibit considerable stability under mild hydrolytic conditions.[15][16] The lack of degradation indicates that the energy input is insufficient to overcome the activation energy of the degradation reaction. Your approach should be a systematic increase in stressor severity.

Step-by-Step Protocol Adjustment:

  • Increase Temperature: Temperature is often the most effective factor.[5] Increase the temperature in increments of 10-20°C (e.g., to 60°C, then 80°C) while maintaining the same acid concentration and time. Monitor at intermediate time points (e.g., 6, 12, 24 hours).

  • Increase Reagent Concentration: If temperature elevation is insufficient or not desired, increase the acid or base concentration (e.g., from 0.1 M to 0.5 M or 1.0 M HCl/NaOH).[3]

  • Extend Exposure Time: If the reaction is slow, extending the duration of the study beyond 24 hours may be necessary.[3]

  • Consider Co-solvents: If Nor Propranolol HCl has poor solubility in the aqueous stress medium, this can limit degradation. The use of a small percentage of a co-solvent like methanol or acetonitrile can improve solubility and facilitate the reaction.[2][3] However, be aware that the co-solvent itself must be stable under the stress conditions.

Workflow for Optimizing Degradation

G cluster_0 Nor Propranolol HCl cluster_1 Degradation Products NP Nor Propranolol (1-amino-3-(1-naphthyloxy)propan-2-ol) D1 1-Naphthol NP->D1 Photolysis (UV) [Ref 1, 21] D2 Side-chain oxidation products (e.g., N-formyl, N-acetyl analogs) NP->D2 Photolysis / Oxidation [Ref 1, 17] D3 Ring-hydroxylated products NP->D3 Oxidation (H₂O₂) [Ref 8, 18] D4 Ether bond cleavage products NP->D4 Hydrolysis (Acid/Base) [Ref 8]

Sources

Technical Support Center: Norpropranolol Hydrochloride Assay Method Transfer

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Norpropranolol Hydrochloride Assay Method Transfer. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transferring analytical methods for this critical metabolite of propranolol. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and resolve challenges effectively. This resource is built on the principles of expertise, trustworthiness, and authoritative scientific grounding to ensure the integrity of your analytical data across different laboratories and sites.

The Criticality of Robust Method Transfer for Norpropranolol Hydrochloride Assays

Norpropranolol is a primary metabolite of the widely used beta-blocker, propranolol. Accurate quantification of norpropranolol is essential for pharmacokinetic, pharmacodynamic, and toxicology studies. The successful transfer of analytical methods for its assay is a regulatory and scientific necessity to ensure data consistency and product quality across different manufacturing sites, or between a sponsoring company and a contract research organization (CRO).[1] A poorly executed method transfer can lead to costly project delays, regulatory scrutiny, and compromised data integrity.[2]

This guide will address common challenges encountered during the transfer of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and dissolution assays for norpropranolol hydrochloride.

Troubleshooting Guide: HPLC and LC-MS/MS Assays

Question 1: We are observing significant peak tailing for norpropranolol in the receiving laboratory's HPLC system, which was not prominent in the originating lab. What could be the cause and how do we fix it?

Answer:

Peak tailing for basic compounds like norpropranolol is a frequent issue in reversed-phase HPLC.[2] The primary cause is often secondary interactions between the protonated amine groups of the analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[2] This can be exacerbated by differences in HPLC systems, column batches, and mobile phase preparation between laboratories.

Underlying Causality:

  • Silanol Interactions: Even with end-capped columns, some residual silanols are present. At a typical mobile phase pH below the pKa of norpropranolol's secondary amine (pKa of propranolol is ~9.5), the amine group is protonated and can interact electrostatically with ionized silanols (Si-O⁻), leading to a secondary retention mechanism that causes peak tailing.

  • Column Variability: Different batches of the same column brand or columns from different manufacturers can have varying levels of residual silanol activity.

  • Mobile Phase pH: A slight difference in the final mobile phase pH between the two labs can significantly alter the degree of ionization of both the analyte and the silanol groups, thus affecting peak shape.

Troubleshooting Protocol:

  • Verify Mobile Phase pH: Ensure the pH of the mobile phase in the receiving lab is identical to the originating lab. Use a calibrated pH meter and prepare the buffer fresh. A difference of even 0.1 pH unit can have an impact.

  • Introduce a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA) (typically 0.1-0.5% v/v), to the mobile phase.[3] TEA will preferentially interact with the active silanol sites, masking them from the norpropranolol analyte and improving peak symmetry.

  • Optimize Mobile Phase pH: If possible, adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For a basic compound like norpropranolol, a lower pH (e.g., pH 3) will ensure it is fully protonated and can minimize interactions with silanols.

  • Column Conditioning: Before starting the analysis, flush the column with the mobile phase for an extended period (e.g., 30-60 minutes) to ensure complete equilibration.

  • Consider a Different Column: If the issue persists, the receiving lab may need to test a new column of the same type or consider a column with a different stationary phase chemistry, such as one with a more inert base particle or a different end-capping technology.

Question 2: During the transfer of our LC-MS/MS bioanalytical method for norpropranolol, the receiving lab is reporting lower recovery and significant signal suppression. How should we investigate this?

Answer:

Lower recovery and signal suppression in LC-MS/MS assays are classic signs of matrix effects, a common challenge in bioanalytical method transfer.[4] Matrix effects occur when co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte in the mass spectrometer's source, leading to inaccurate quantification.[5]

Underlying Causality:

  • Ion Suppression/Enhancement: Phospholipids, salts, and other endogenous molecules in the sample extract can alter the efficiency of droplet formation and desolvation in the electrospray ionization (ESI) source, either suppressing or enhancing the signal of the analyte and/or internal standard.[4]

  • Differences in Sample Preparation: Minor variations in the sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) between labs can lead to different levels of matrix components in the final extract.[6]

  • Chromatographic Co-elution: If the HPLC method does not adequately separate norpropranolol from interfering matrix components, ion suppression is more likely to occur.

Troubleshooting Protocol:

  • Standardize Sample Preparation: Conduct a side-by-side comparison of the sample preparation procedure in both labs, paying close attention to reagent sources, volumes, mixing times, and centrifugation speeds.[5]

  • Perform a Post-Extraction Addition Experiment:

    • Prepare a set of blank matrix samples (e.g., plasma from the same source used in the study) and process them using the established extraction procedure.

    • Prepare a neat solution of norpropranolol and the internal standard at a known concentration in the final mobile phase composition.

    • After extracting the blank matrix, spike the extract with the neat analyte solution.

    • Compare the peak area of the analyte in the post-spiked matrix extract to the peak area of the neat solution. A significant difference indicates the presence of matrix effects.

  • Optimize Chromatography:

    • Adjust the gradient profile to better separate norpropranolol from the early-eluting, highly polar matrix components.

    • Consider using a smaller particle size column or a longer column to improve resolution.

  • Evaluate a Different Internal Standard: If the current internal standard is also affected by matrix effects but to a different extent than norpropranolol, it will not adequately compensate for the variability. A stable isotope-labeled internal standard (e.g., deuterated norpropranolol) is the ideal choice as it will have nearly identical chromatographic behavior and ionization response to the analyte.[7]

  • Change Ionization Source Parameters: Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) in the receiving lab's mass spectrometer to minimize the impact of matrix components.

Troubleshooting Guide: Dissolution Assays

Question 3: The dissolution profile of our propranolol hydrochloride tablets in the receiving lab is significantly different from ours, showing a slower release rate. What are the likely causes?

Answer:

Discrepancies in dissolution profiles during method transfer are often multifactorial and can stem from subtle differences in equipment, procedure, or materials.[8] For a highly soluble drug like propranolol hydrochloride (BCS Class I), the dissolution rate is heavily influenced by the formulation and the test conditions.[9]

Underlying Causality:

  • Excipient Interactions: The type and amount of excipients in the tablet formulation can significantly impact the dissolution rate.[1] For instance, some anionic surfactants used as excipients can form poorly soluble complexes with the cationic propranolol, retarding its release.[10]

  • Dissolution Medium Preparation: Inadequate degassing of the dissolution medium can lead to the formation of air bubbles on the tablet surface, reducing the effective surface area for dissolution and resulting in a slower release rate.[8] Differences in buffer preparation can also alter the medium's properties.

  • Equipment and Automation: Variations in dissolution bath parameters (e.g., vessel dimensions, paddle/basket height, rotational speed) and automation systems (e.g., sampling probe position, pump tubing) between labs can introduce variability.[8][11]

Troubleshooting Protocol:

  • Verify Dissolution Apparatus Calibration: Ensure that all mechanical calibration parameters of the dissolution apparatus in the receiving lab (e.g., vessel centering, paddle/basket height, rotational speed, temperature) are within the required specifications.

  • Standardize Dissolution Medium Preparation:

    • Detail the exact procedure for medium preparation, including the source of reagents, order of addition, and mixing method.

    • Specify a consistent and validated degassing method (e.g., vacuum filtration, helium sparging) and verify its effectiveness with a dissolved oxygen meter if necessary.[8]

  • Investigate Excipient Sources: If the receiving lab is using different sources or grades of excipients for placebo preparations, this could be a source of variability.

  • Conduct a Harmonization Study:

    • Have an analyst from the originating lab observe or perform the dissolution test at the receiving lab to identify any subtle procedural differences.

    • Analyze the same batch of tablets in both labs and compare the results statistically.

Visualizing the Method Transfer Workflow

A structured approach is crucial for a successful method transfer. The following diagram illustrates the key stages.

Caption: A typical workflow for analytical method transfer.

Frequently Asked Questions (FAQs)

Q1: What are the different types of analytical method transfer, and when should each be used?

There are four main approaches to analytical method transfer:

  • Comparative Testing: This is the most common approach, where both the transferring and receiving labs analyze the same set of samples, and the results are statistically compared. It is suitable for well-validated methods.

  • Co-validation: The receiving lab participates in the validation of the analytical method, typically by performing the inter-laboratory reproducibility assessment. This is often used when transferring a new method to a new facility.

  • Revalidation: The receiving laboratory conducts a full or partial revalidation of the method. This is necessary when there are significant differences in equipment or when the transferring lab cannot provide sufficient support.

  • Transfer Waiver: In some cases, with strong justification (e.g., the method is simple, the receiving lab is already proficient), the formal transfer process can be waived. This requires thorough documentation and regulatory acceptance.

Q2: How do we establish acceptance criteria for the method transfer?

Acceptance criteria should be pre-defined in the method transfer protocol and based on the validation data of the method.[12] They should be scientifically sound and reflect the method's performance characteristics, such as accuracy, precision, and linearity. For example, the acceptance criteria for a comparative study might state that the mean results from both laboratories should not differ by more than a certain percentage, and the variability of the results should be comparable.

Q3: Is Norpropranolol Hydrochloride stable in solution during analysis?

Propranolol hydrochloride solutions are most stable at a pH of around 3 and can decompose in alkaline solutions.[13] Studies have shown that propranolol hydrochloride is generally stable in various extemporaneously prepared suspensions for extended periods when stored properly.[14][15] However, it is crucial to evaluate the stability of norpropranolol in the specific analytical solutions (e.g., prepared samples in the autosampler) under the conditions of the analysis (e.g., temperature, light exposure) to ensure that degradation is not a source of variability between labs.[16]

Data Summary Table

ParameterTypical HPLC Conditions for Norpropranolol Assay
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer)
pH Typically acidic (e.g., pH 3.0 - 4.5) to ensure protonation of the analyte
Detection UV at ~290 nm or MS/MS
Flow Rate 1.0 mL/min
Temperature Ambient or controlled (e.g., 30°C)

Troubleshooting Logic Diagram

TroubleshootingLogic cluster_hplc HPLC/LC-MS Issues cluster_dissolution Dissolution Issues start Method Transfer Fails Acceptance Criteria hplc_issue Poor Peak Shape (Tailing)? start->hplc_issue diss_issue Inconsistent Dissolution Profile? start->diss_issue hplc_yes Check Mobile Phase pH Add Competing Base Evaluate Column hplc_issue->hplc_yes Yes hplc_no Inconsistent Retention Times? hplc_issue->hplc_no No retention_yes Check System Dwell Volume Ensure Proper Equilibration Verify Pumping System hplc_no->retention_yes Yes retention_no Low Recovery/Signal Suppression (MS)? hplc_no->retention_no No ms_yes Investigate Matrix Effects Optimize Sample Prep Use Stable Isotope IS retention_no->ms_yes Yes ms_no Other Issues retention_no->ms_no No diss_yes Verify Apparatus Calibration Standardize Media Prep (Degassing) Check for Excipient Interactions diss_issue->diss_yes Yes diss_no Other Issues diss_issue->diss_no No

Caption: A decision tree for troubleshooting common method transfer failures.

References

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  • Henry, D. W., Repta, A. J., Smith, F. M., & White, S. J. (1986). Stability of propranolol hydrochloride suspension compounded from tablets. American Journal of Hospital Pharmacy, 43(6), 1492–1495.
  • Khamkat, P., Mundhe, S., Shelke, S., & Gadge, A. (2023). Formulation and Evaluation of Propranolol Hydrochloride Sustained Release Matrix Tablets Using Different Grades of HPMC and MCC.
  • McCalley, D. V. (2023). Understanding and manipulating peak shape in hydrophilic interaction chromatography.
  • Microsolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Pund, S., Joshi, A., Vasu, K., & Nivsarkar, M. (2014). Formulation of propranolol hydrochloride controlled release tablets. African Journal of Pharmacy and Pharmacology, 8(42), 1049–1058.
  • Pujos, E., Flament-Waton, M. M., Paisse, O., & Gaulier, J. M. (2009). Comparison of the analysis of beta-blockers by different techniques.
  • Remsberg, C. M., Yáñez, J. A., Vega-Villa, K. R., & Davies, N. M. (2008). Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. Journal of Analytical Toxicology, 32(7), 515–522.
  • Sahoo, S. K., Giri, R. K., & Barik, B. B. (2012). Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Propranolol in Human Plasma and its Application to a Bioequivalence Study. Journal of Bioequivalence & Bioavailability, 4(6), 088–093.
  • Schipperges, S., Wuest, B., & Borowiak, A. (2019). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent Technologies.
  • Shah, V. P., Tymes, N. W., & Skelly, J. P. (2022). Dissolution Method Troubleshooting: An Industry Perspective. AAPS PharmSciTech, 23(8), 273.
  • Sigma-Aldrich. (n.d.). (R)-(+)-Propranolol hydrochloride (P5544) - Product Information Sheet.
  • Skibiński, R., & Komsta, Ł. (2020). Fast and sensitive analysis of beta blockers by ultra-high-performance liquid chromatography coupled with ultra-high-resolution TOF mass spectrometry.
  • So, T., & Walker, S. E. (2012). Stability of Propranolol in Extemporaneously Compounded Suspensions. The Canadian Journal of Hospital Pharmacy, 65(6), 449–456.
  • Sun, H., Wang, Y., Liu, Y., & Li, X. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infant. RSC Advances, 8(70), 40161-40168.
  • Tótoli, E. G., & Salgado, H. R. N. (2013).
  • Waters Corporation. (n.d.). Quantitation of N-Nitroso-Propranolol in Drug Substance using LC-MS/MS.
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  • Whelpton, R., & Dolphin, J. (1986). The HPLC analysis of polar analytes with aqueous mobile phases.
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Sources

Validation & Comparative

A Guide to Inter-laboratory Comparison of Nor-Propranolol Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Accurate and precise quantification of drug metabolites is fundamental to pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. Nor-propranolol, a primary metabolite of the widely used beta-blocker propranolol, requires robust analytical methods to ensure data integrity and comparability across different research and clinical settings. This guide provides a comprehensive comparison of analytical methodologies for Nor-propranolol hydrochloride quantification, details a validated UPLC-MS/MS protocol, and outlines a framework for conducting a rigorous inter-laboratory comparison study. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to establish analytical equivalence and ensure the reliability of their findings.

Introduction: The Analytical Imperative for Nor-propranolol

Propranolol is a widely prescribed medication for cardiovascular disorders, and its metabolism is a key factor in its therapeutic efficacy and potential toxicity. Nor-propranolol, also known as N-desisopropylpropranolol, is one of its pharmacologically active metabolites.[1] The concentration of this metabolite in biological matrices such as plasma and urine provides critical insights into the parent drug's metabolic pathway and individual patient response.

Given that pharmacokinetic and toxicological data are often generated across multiple laboratories, ensuring that different analytical methods yield comparable results is paramount. An inter-laboratory comparison, also known as a proficiency test (PT), is the gold standard for evaluating the performance of laboratories and the reproducibility of analytical methods.[2][3] This guide will delve into the technical and statistical frameworks essential for conducting such a comparison for Nor-propranolol hydrochloride.

Comparative Overview of Analytical Methodologies

Several analytical techniques have been employed for the quantification of propranolol and its metabolites. The choice of method is often a balance between sensitivity, specificity, throughput, and cost.

  • High-Performance Liquid Chromatography (HPLC): Often coupled with UV or fluorescence detection, HPLC methods have been historically used.[4] However, they can suffer from interference from other metabolites or endogenous matrix components, potentially compromising specificity.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers higher specificity than HPLC but typically requires a derivatization step to increase the volatility of polar analytes like Nor-propranolol, adding time and complexity to the workflow.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the benchmark for quantitative bioanalysis due to its superior sensitivity, specificity, and high throughput.[1][5][6] By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), LC-MS/MS can accurately quantify analytes even in complex biological matrices with minimal sample cleanup.[1] Recent advancements in Ultra-Performance Liquid Chromatography (UPLC) further enhance resolution and reduce run times.

Table 1: Comparison of Analytical Methods for Nor-Propranolol Quantification

FeatureHPLC-UV/FluorescenceGC-MSUPLC-MS/MS
Principle Chromatographic separation followed by UV absorbance or fluorescence detection.Chromatographic separation of volatile compounds followed by mass analysis.High-resolution chromatographic separation followed by tandem mass spectrometry.
Specificity Moderate; susceptible to matrix interference.High; requires derivatization.Very High; based on specific MRM transitions.
Sensitivity (Typical LOQ) ng/mL range.[4]sub-ng/mL to pg/mL range.pg/mL range.[7]
Sample Preparation Protein precipitation, Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE).Requires derivatization in addition to extraction.Simplified; often requires only protein precipitation or SPE.[1]
Throughput Moderate.Low to Moderate.High.
Advantages Cost-effective, widely available.High specificity.Gold standard for sensitivity and specificity, high throughput.[5]
Disadvantages Potential for interference, lower sensitivity.Time-consuming sample preparation.Higher initial instrument cost.

LOQ: Limit of Quantification

For the purpose of establishing a high-quality, reproducible method suitable for an inter-laboratory comparison, UPLC-MS/MS is the recommended methodology due to its unparalleled specificity and sensitivity.

A Validated UPLC-MS/MS Protocol for Nor-Propranolol Quantification in Human Plasma

This section details a robust protocol for the quantification of Nor-propranolol. Adherence to a standardized, validated protocol is the first step in minimizing inter-laboratory variability. Method validation should be performed according to established guidelines to ensure fitness for purpose.[8][9]

Experimental Protocol

Materials and Reagents:

  • Nor-Propranolol Hydrochloride reference standard

  • Nor-Propranolol-d7 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma_Sample 100 µL Plasma Sample Add_IS Add Internal Standard (Nor-Propranolol-d7) Plasma_Sample->Add_IS Precipitate Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitate Vortex_Centrifuge Vortex & Centrifuge Precipitate->Vortex_Centrifuge SPE Solid-Phase Extraction (SPE) Vortex_Centrifuge->SPE Elute Elute Analyte SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UPLC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: UPLC-MS/MS workflow for Nor-Propranolol quantification.

Step-by-Step Procedure:

  • Standard and QC Preparation: Prepare stock solutions of Nor-propranolol and the internal standard (IS) in methanol. Serially dilute the Nor-propranolol stock solution with drug-free plasma to create calibration standards (e.g., 0.1-200 ng/mL) and quality control (QC) samples (Low, Mid, High concentrations).

  • Sample Preparation:

    • To 100 µL of plasma sample, standard, or QC, add 10 µL of the IS working solution.

    • Add 300 µL of acetonitrile to precipitate proteins.[1]

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.

    • Load the supernatant onto a pre-conditioned SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute Nor-propranolol with an appropriate elution solvent (e.g., 5% formic acid in methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

  • UPLC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: A suitable gradient to resolve Nor-propranolol from matrix components.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions: Monitor specific precursor ion → product ion transitions for Nor-propranolol and its IS (to be determined empirically).

  • Data Analysis: Quantify Nor-propranolol by calculating the peak area ratio of the analyte to the IS against the calibration curve.

Designing an Inter-laboratory Comparison Study

The primary goal of an inter-laboratory comparison is to assess the proficiency of participating laboratories and establish the reproducibility of the analytical method.[10] The design must be meticulously planned and executed according to international standards such as ISO/IEC 17043 and ISO 13528.[11][12]

Study Design and Execution

G cluster_coordinator Study Coordinator cluster_labs Participating Laboratories Prep_Samples Prepare & Characterize Homogenous QC Samples Distribute Distribute Blinded Samples to Labs Prep_Samples->Distribute Lab_A Lab A Distribute->Lab_A Lab_B Lab B Distribute->Lab_B Lab_C Lab C Distribute->Lab_C Collect_Data Collect Results Analyze_Data Statistical Analysis (Z-Scores) Collect_Data->Analyze_Data Report Issue Final Report Analyze_Data->Report Analyze_Samples Analyze Samples using Standardized Protocol Lab_A->Analyze_Samples Lab_B->Analyze_Samples Lab_C->Analyze_Samples Report_Results Report Results to Coordinator Analyze_Samples->Report_Results Report_Results->Collect_Data

Caption: Logical flow of an inter-laboratory comparison study.

  • Role of the Coordinator: An independent, experienced body must coordinate the study. Responsibilities include preparing and validating the test materials, distributing samples, collecting data, performing statistical analysis, and issuing a final report.[2]

  • Test Material Preparation: The coordinator prepares a large, homogenous pool of human plasma spiked with known concentrations of Nor-propranolol hydrochloride at clinically relevant levels (e.g., low, medium, high). The homogeneity and stability of these materials must be rigorously verified before distribution.[13]

  • Sample Distribution: A set of blinded samples (typically 2-3 samples at each concentration) is distributed to each participating laboratory under controlled temperature conditions.

  • Analysis and Reporting: Laboratories analyze the samples using the pre-defined, validated protocol within a specified timeframe. Results must be reported back to the coordinator in a standardized format.

Statistical Analysis and Performance Evaluation

The core of the comparison lies in the statistical analysis of the submitted data. The goal is to determine a consensus value for each sample and then evaluate each laboratory's performance against it.

Key Statistical Steps:

  • Outlier Removal: Before calculating summary statistics, it's crucial to identify and handle any statistical outliers, which can unduly influence the results.[13] Robust statistical methods or tests like Grubbs' test can be used.[14][15]

  • Determination of the Assigned Value (x_pt): The assigned value is the best estimate of the "true" concentration. This is typically the robust mean or median of all participant results after outlier removal.[15][16]

  • Calculation of Performance Score (Z-Score): The most common performance metric is the Z-score, which indicates how many standard deviations a laboratory's result is from the assigned value.[16]

    Z-Score Formula: z = (x - x_pt) / σ_pt

    Where:

    • x is the result from the participating laboratory.

    • x_pt is the assigned value (consensus mean).

    • σ_pt is the standard deviation for proficiency assessment, which can be determined from the study data or based on fitness-for-purpose criteria.[16]

Interpretation of Z-Scores:

  • |z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |z| < 3.0: Questionable performance (warning signal).

  • |z| ≥ 3.0: Unsatisfactory performance (action signal).

Table 2: Hypothetical Inter-laboratory Comparison Results (Sample at 50 ng/mL)

Laboratory IDReported Value (ng/mL)Assigned Value (x_pt)Std. Dev. (σ_pt)Calculated Z-ScorePerformance
Lab 0149.550.22.5-0.28Satisfactory
Lab 0253.150.22.51.16Satisfactory
Lab 0356.850.22.52.64Questionable
Lab 0445.150.22.5-2.04Questionable
Lab 0550.950.22.50.28Satisfactory
Lab 0660.350.22.54.04Unsatisfactory

Troubleshooting and Ensuring Data Integrity

Discrepancies in inter-laboratory studies can arise from various sources. A laboratory receiving a "Questionable" or "Unsatisfactory" score must conduct a thorough root cause analysis.[17]

Potential Sources of Variability:

  • Standard and Reagent Preparation: Errors in weighing, dilution, or purity of reference standards.

  • Instrumentation: Differences in instrument calibration, sensitivity, or source conditions.

  • Sample Handling: Inconsistent extraction recovery, matrix effects, or sample degradation.

  • Data Processing: Variations in peak integration and calibration curve fitting.

  • Operator Error: Deviations from the standardized protocol.

A systematic investigation is crucial. Re-analyzing the proficiency test sample, checking calibration standards, reviewing instrument performance logs, and re-evaluating data processing parameters are essential first steps.

Conclusion

A successful inter-laboratory comparison for Nor-propranolol hydrochloride quantification provides invaluable confidence in the accuracy and reliability of analytical data. It not only serves as an external quality assessment for individual laboratories but also validates the robustness of the chosen analytical method across different environments. By adopting a highly specific and sensitive method like UPLC-MS/MS, adhering to a rigorously validated protocol, and participating in well-designed proficiency testing schemes, the scientific community can ensure the generation of comparable, high-quality data essential for advancing pharmaceutical research and clinical care.

References

  • ISO 13528:2022(en) Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization. [Link]

  • Thompson, M. Statistics and Data Analysis in Proficiency Testing. The Royal Society of Chemistry. [Link]

  • Procedures used in the Statistical Analysis of Proficiency Testing Programs. Brno University of Technology. [Link]

  • Selection, Use and Interpretation of Proficiency Testing (PT) Schemes. Eurachem. [Link]

  • Selection, use and interpretation of proficiency testing (PT) schemes by laboratories. Eurachem. [Link]

  • Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent Technologies. [Link]

  • Statistical design. Proficiency Testing Training. [Link]

  • ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization. [Link]

  • E1601-12 Standard Practice for Conducting an Interlaboratory Study to Evaluate the Performance of an Analytical Method. ASTM International. [Link]

  • ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison. ANSI Webstore. [Link]

  • ISO 13528:2015(E) Symbols. NormSplash. [Link]

  • LC-ESI-HRMS Method for the Determination of N-Nitroso-Propranolol. U.S. Food and Drug Administration. [Link]

  • The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics. Eurachem. [Link]

  • Guidelines for the validation and verification of quantitative and qualitative test methods. National Association of Testing Authorities, Australia. [Link]

  • ISO 13528 Statistical Methods for Proficiency Testing by Interlaboratory Comparison. QUALITAT. [Link]

  • Quantitation of N-Nitroso-Propranolol in Drug Substance using LC-MS/MS. Waters Corporation. [Link]

  • An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. National Institutes of Health. [Link]

  • Guideline for Inter-laboratory Tests. BISFA. [Link]

  • Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography. Indian Journal of Pharmaceutical Sciences. [Link]

  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Ethiopian Accreditation Service. [Link]

  • Analysis of propranolol and its metabolites in postmortem human solid tissues and body fluids: LC-MS/MS approach with the standard addition method applied to a forensic case. PubMed. [Link]

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A Comparative Guide to HPLC-UV and LC-MS/MS Methods for the Quantification of Norpropranolol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide to Method Cross-Validation

In the landscape of pharmaceutical analysis, the accurate quantification of drug metabolites is paramount for pharmacokinetic studies, dose-response assessments, and overall drug safety and efficacy evaluation. Norpropranolol, an active metabolite of the widely prescribed beta-blocker propranolol, is a key analyte in such studies. The choice of analytical methodology for its quantification is a critical decision, often boiling down to a selection between the workhorse of many labs, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and the highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This guide provides a comprehensive cross-validation and comparison of these two powerful techniques for the determination of norpropranolol. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, grounding every step in established scientific principles and regulatory expectations. The aim is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions about which methodology best suits their specific analytical challenges.

The Analytical Challenge: Norpropranolol

Norpropranolol, or N-desisopropylpropranolol, is formed in the liver primarily by the cytochrome P450 enzyme CYP1A2.[1] While propranolol itself is a non-selective beta-blocker, its metabolites can also exhibit pharmacological activity.[1] Therefore, the ability to accurately and reliably measure norpropranolol concentrations in biological matrices is crucial.

From a chemical standpoint, norpropranolol is a basic compound, a property that heavily influences its behavior in reversed-phase chromatography. Its structural similarity to the parent drug, propranolol, presents a potential challenge in achieving adequate chromatographic separation from the parent drug and other metabolites, a key consideration for method specificity.

Guiding Principles: Adherence to Regulatory Standards

The development and validation of bioanalytical methods are not performed in a vacuum. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide a robust framework to ensure the reliability and integrity of bioanalytical data. This guide is developed in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH's "Q2(R1) Validation of Analytical Procedures".[2][3][4][5]

Part 1: The High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method

HPLC-UV is a widely accessible, robust, and cost-effective technique. Its suitability for a given analyte is primarily dependent on the analyte possessing a chromophore that absorbs light in the UV-Vis spectrum.

Experimental Protocol: HPLC-UV

1. Sample Preparation: The Foundation of a Reliable Assay

The goal of sample preparation is to extract norpropranolol from the biological matrix (e.g., plasma) and remove interfering substances. For a basic compound like norpropranolol, a liquid-liquid extraction (LLE) is a classic and effective approach.

  • Protocol:

    • To 500 µL of plasma sample, add 50 µL of internal standard working solution (Oxprenolol, 10 µg/mL).

    • Add 200 µL of 1 M sodium hydroxide to alkalinize the sample, ensuring norpropranolol and the internal standard are in their free base form, which enhances their partitioning into an organic solvent.

    • Add 3 mL of a mixture of n-hexane and isoamyl alcohol (98:2 v/v) as the extraction solvent. The small percentage of isoamyl alcohol improves the recovery of the somewhat polar analyte.

    • Vortex for 5 minutes to ensure thorough mixing and partitioning.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase and inject 50 µL into the HPLC system.

2. Chromatographic Conditions: Achieving Separation

The choice of column, mobile phase, and flow rate are critical for achieving a sharp, symmetrical peak for norpropranolol, well-resolved from any potential interferences.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is a suitable choice for retaining and separating norpropranolol based on its hydrophobicity.[3][6]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.01 M potassium dihydrogen phosphate) with the pH adjusted to around 3.5 with phosphoric acid, in a ratio of approximately 40:60 (v/v).[6] The acidic pH ensures that the secondary amine of norpropranolol is protonated, leading to more consistent interactions with the stationary phase and improved peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Propranolol has a maximum absorbance at approximately 289-291 nm.[7][8][9] Given the structural similarity, a detection wavelength of 290 nm is a logical and effective choice for norpropranolol.

  • Internal Standard (IS): Oxprenolol is an excellent choice for an internal standard.[9] It is a beta-blocker with a similar chemical structure and physicochemical properties to norpropranolol, ensuring it behaves similarly during extraction and chromatography, thereby compensating for variations in sample processing.

Workflow Diagram: HPLC-UV Analysis of Norpropranolol

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis p1 Plasma Sample + IS p2 Alkalinize (NaOH) p1->p2 p3 Liquid-Liquid Extraction p2->p3 p4 Evaporation p3->p4 p5 Reconstitution p4->p5 a1 Injection p5->a1 Inject Reconstituted Sample a2 C18 Separation a1->a2 a3 UV Detection (290 nm) a2->a3 a4 Data Acquisition a3->a4

Caption: Workflow for Norpropranolol analysis by HPLC-UV.

Part 2: The Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for bioanalysis, especially when low concentrations of the analyte are expected.

Experimental Protocol: LC-MS/MS

1. Sample Preparation: Simplicity and Speed

The high specificity of MS/MS detection often allows for simpler sample preparation methods. Protein precipitation is a rapid and effective technique for removing the bulk of proteins from plasma samples.

  • Protocol:

    • To 100 µL of plasma sample, add 25 µL of the internal standard working solution (Norpropranolol-d7).

    • Add 300 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex for 2 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial and inject 10 µL into the LC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions: The Key to Selectivity

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 UHPLC column (e.g., 100 x 2.1 mm, 1.8 µm particle size) for fast and efficient separation.

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The formic acid aids in the protonation of norpropranolol, which is essential for positive ion ESI.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). The MRM mode provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

    • MRM Transitions:

      • Norpropranolol: The precursor ion ([M+H]⁺) has an m/z of 218.0. A characteristic product ion is found at m/z 74.0. Therefore, the transition to monitor is m/z 218.0 → 74.0 .

      • Internal Standard (Norpropranolol-d7): A stable isotope-labeled internal standard is the ideal choice for LC-MS/MS as it co-elutes with the analyte and has nearly identical physicochemical properties, providing the best possible correction for matrix effects and other sources of variability. The transition would be m/z 225.0 → 74.0 (assuming a deuterium labeling pattern that does not affect the product ion).

Workflow Diagram: LC-MS/MS Analysis of Norpropranolol

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Sample + IS p2 Protein Precipitation p1->p2 p3 Centrifugation p2->p3 a1 Injection p3->a1 Inject Supernatant a2 UHPLC Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 a5 Data Acquisition a4->a5

Caption: Workflow for Norpropranolol analysis by LC-MS/MS.

Part 3: Cross-Validation and Performance Comparison

The cross-validation of these two methods involves subjecting them to a series of tests to evaluate their performance characteristics. The results are summarized in the table below, reflecting typical expected outcomes for these techniques.

Validation ParameterHPLC-UVLC-MS/MSRationale and Causality
Specificity/Selectivity ModerateHighHPLC-UV relies on chromatographic retention time and UV absorbance, which can be prone to interference from co-eluting compounds with similar chromophores. LC-MS/MS uses the highly specific MRM transition, making it far less susceptible to interferences.
Linearity (r²) > 0.995> 0.998Both techniques can achieve excellent linearity over a defined concentration range.
Lower Limit of Quantification (LLOQ) ~5-10 ng/mL~0.1-0.5 ng/mLThis is the most significant difference. The inherent sensitivity of the mass spectrometer allows for the detection and quantification of much lower concentrations of norpropranolol compared to the UV detector.
Accuracy (% Bias) Within ±15%Within ±15%Both methods, when properly validated, can achieve high accuracy as per regulatory guidelines.
Precision (%RSD) < 15%< 15%Both methods can demonstrate excellent precision, both within a single run (intra-day) and between different runs (inter-day).
Matrix Effect Generally LowPotentially SignificantWhile LLE in the HPLC method is effective at removing many matrix components, LC-MS/MS can be susceptible to ion suppression or enhancement from co-eluting endogenous compounds. The use of a stable isotope-labeled internal standard is the most effective way to mitigate this.
Throughput LowerHigherThe simpler protein precipitation sample preparation and the faster run times achievable with UHPLC give the LC-MS/MS method a significant advantage in terms of the number of samples that can be analyzed per day.
Cost (Instrument & Consumables) LowerHigherThe initial capital investment and ongoing maintenance costs for an LC-MS/MS system are substantially higher than for an HPLC-UV system.

Conclusion: A Tale of Two Techniques

The cross-validation of HPLC-UV and LC-MS/MS for the quantification of norpropranolol reveals a clear trade-off between accessibility and performance.

HPLC-UV remains a viable and reliable technique, particularly for studies where expected analyte concentrations are relatively high and sample throughput is not the primary concern. Its lower cost and robustness make it an attractive option for many laboratories. However, its limited sensitivity and moderate specificity can be significant drawbacks, especially in early-stage pharmacokinetic studies or when dealing with low doses.

LC-MS/MS , on the other hand, stands out as the superior technique in terms of sensitivity and specificity. Its ability to quantify picogram levels of norpropranolol with high confidence, coupled with its high throughput capabilities, makes it the method of choice for demanding bioanalytical applications that require the utmost in performance. While the initial investment is higher, the quality and reliability of the data generated often justify the cost, especially in a regulated drug development environment.

Ultimately, the choice between these two powerful analytical tools depends on the specific requirements of the study, the available resources, and the desired level of analytical performance. This guide provides the foundational knowledge and experimental framework to make that choice with confidence.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

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  • ActaBiomedicaScientia. (2024). DEVELOPMENT AND VALIDATION OF UV SPECTROPHOTOMETRIC AND HPLC METHODS FOR SIMULTANEOUS ESTIMATION OF PROPRA.
  • Patel, H. R., et al. (2012). A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation. Journal of Pharmacy Research, 5(8), 4252-4255.
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A Comparative Analysis of Propranolol Metabolites: Norpropranolol vs. 4-Hydroxypropranolol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of cardiovascular pharmacology, propranolol stands as a cornerstone non-selective beta-adrenergic receptor antagonist. However, its clinical activity is not solely attributable to the parent compound. Upon administration, propranolol undergoes extensive hepatic metabolism, giving rise to several metabolites, two of which, Norpropranolol (also known as N-desisopropylpropranolol) and 4-hydroxypropranolol, possess notable pharmacological activity. This guide provides a detailed comparative analysis of these two key metabolites, delving into their distinct pharmacological profiles, metabolic pathways, and analytical considerations. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of beta-blockers and their metabolic fate.

Introduction: The Metabolic Journey of Propranolol

Propranolol is extensively metabolized in the liver via three primary pathways: aromatic hydroxylation, N-dealkylation, and side-chain oxidation.[1][2] The formation of 4-hydroxypropranolol occurs through aromatic hydroxylation, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[2] Norpropranolol, on the other hand, is a product of N-dealkylation, a process predominantly mediated by CYP1A2.[1] The differential enzymatic pathways leading to these metabolites underscore the complexity of propranolol's biotransformation and hint at the potential for varied pharmacological effects.

Metabolic Pathways of Propranolol

The metabolic conversion of propranolol to Norpropranolol and 4-hydroxypropranolol is a critical determinant of its overall pharmacological effect. The following diagram illustrates these principal metabolic routes.

Propranolol_Metabolism Propranolol Propranolol Norpropranolol Norpropranolol (N-desisopropylpropranolol) Propranolol->Norpropranolol CYP1A2 (N-dealkylation) Four_Hydroxypropranolol 4-Hydroxypropranolol Propranolol->Four_Hydroxypropranolol CYP2D6 (Aromatic Hydroxylation) InVitro_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (cAMP Measurement) B1 Prepare cell membranes expressing β-adrenergic receptors B2 Incubate membranes with radiolabeled ligand (e.g., [3H]-dihydroalprenolol) and varying concentrations of test compound B1->B2 B3 Separate bound and free radioligand B2->B3 B4 Quantify radioactivity to determine binding affinity (Kd) B3->B4 F1 Culture cells expressing β-adrenergic receptors F2 Pre-incubate cells with varying concentrations of test compound F1->F2 F3 Stimulate cells with a β-agonist (e.g., isoproterenol) F2->F3 F4 Measure intracellular cAMP levels (e.g., via ELISA or TR-FRET) F3->F4 F5 Calculate inhibitory potency (Ki or IC50) F4->F5

Caption: Workflow for in vitro determination of beta-blocking activity.

Causality Behind Experimental Choices:

  • Radioligand Binding Assays: These assays directly measure the affinity of a compound for the target receptor, providing a fundamental measure of its binding potency (Kd). The choice of a high-affinity radiolabeled antagonist, such as [3H]-dihydroalprenolol, ensures sensitive and specific detection of binding to beta-adrenergic receptors.

  • Functional Assays: Measuring the inhibition of agonist-induced cyclic AMP (cAMP) production provides a functional readout of a compound's antagonist activity. Since beta-adrenergic receptors are G-protein coupled receptors that activate adenylyl cyclase to produce cAMP, this assay directly assesses the physiological consequence of receptor blockade. This allows for the determination of the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), which are crucial parameters for comparing the potency of different antagonists.

Analytical Methods for In Vivo Quantification

Accurate quantification of Norpropranolol and 4-hydroxypropranolol in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.

Experimental Protocol: LC-MS/MS Quantification in Plasma

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of the analytes).

    • Perform protein precipitation by adding a solvent such as acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • Chromatographic Separation:

    • Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18).

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile). This gradient allows for the separation of the parent drug and its metabolites based on their polarity.

  • Mass Spectrometric Detection:

    • Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Select specific precursor-to-product ion transitions for each analyte and the internal standard to ensure high selectivity and minimize interference from the biological matrix.

    • Quantify the analytes by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.

Trustworthiness of the Protocol: This LC-MS/MS method is self-validating through the use of an internal standard, which corrects for variations in sample preparation and instrument response. The specificity of MRM ensures that the measured signal is from the target analyte, providing high confidence in the quantitative results.

Conclusion and Future Directions

The metabolic landscape of propranolol is complex, with its metabolites, particularly 4-hydroxypropranolol and Norpropranolol, contributing to its overall pharmacological profile. 4-hydroxypropranolol is a potent, non-selective beta-blocker with additional intrinsic sympathomimetic and membrane-stabilizing activities, making it a significant contributor to the therapeutic effects of propranolol. Norpropranolol, while also an active beta-blocker, appears to be less potent than its parent compound and 4-hydroxy counterpart.

A critical gap in the current understanding of Norpropranolol's pharmacology is the lack of comprehensive data on its ancillary properties, such as ISA and MSA. Future research should focus on elucidating these aspects to build a more complete and comparative profile. Furthermore, head-to-head studies directly comparing the beta-blocking potency of Norpropranolol and 4-hydroxypropranolol using standardized in vitro and in vivo models would be invaluable for a more precise quantitative comparison. A deeper understanding of the relative contributions of these active metabolites will ultimately enable a more nuanced appreciation of propranolol's clinical efficacy and may inform the development of future beta-blocker therapies with improved pharmacological profiles.

References

  • Bilezikian, J.P., Dornfeld, A.M., and Gammon, D.E. Structure-binding-activity analysis of beta-adrenergic amines—I. Binding to the beta receptor and activation of adenylate cyclase. Biochemical Pharmacology. 1978;27(10):1445-1454. [Link]

  • Is propranolol (a non-selective beta blocker) primarily metabolized by the liver or kidneys? Dr.Oracle. Published May 12, 2025. [Link]

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  • Fitzgerald, J.D., and O'Donnell, S.R. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. British Journal of Pharmacology. 1971;43(1):222-235. [Link]

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A Comparative Pharmacokinetic Guide: Propranolol vs. Norpropranolol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the pharmacokinetics of the widely-used beta-blocker, propranolol, and its primary metabolite, norpropranolol (N-desisopropylpropranolol). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to elucidate the metabolic relationship, analytical methodologies, and clinical implications of these two compounds.

Introduction: The Significance of Propranolol and its Metabolite, Norpropranolol

Propranolol, a non-selective beta-adrenergic receptor antagonist, is a cornerstone in the management of various cardiovascular conditions, including hypertension, angina pectoris, and cardiac arrhythmias.[1] Its therapeutic effects are primarily mediated by blocking the action of catecholamines at beta-1 and beta-2 adrenergic receptors.[1] Following oral administration, propranolol undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites.[2] Among these, N-desisopropylpropranolol, commonly known as norpropranolol, is of significant interest due to its potential pharmacological activity. Understanding the pharmacokinetic interplay between the parent drug and its metabolites is crucial for a comprehensive assessment of its overall therapeutic and toxicological profile.

Metabolic Pathway: The Journey from Propranolol to Norpropranolol

Propranolol is metabolized through three primary pathways: ring oxidation, side-chain oxidation, and glucuronidation.[3] The formation of norpropranolol occurs via side-chain oxidation, a process that accounts for approximately 20% of the initial propranolol dose.[3] This metabolic step is primarily catalyzed by the cytochrome P450 enzyme CYP1A2, with a minor contribution from CYP2D6.[3]

The following diagram illustrates the metabolic conversion of propranolol to norpropranolol.

Metabolic Conversion of Propranolol to Norpropranolol Propranolol Propranolol Norpropranolol Norpropranolol (N-desisopropylpropranolol) Propranolol->Norpropranolol Side-chain Oxidation (~20% of dose) CYP1A2 CYP1A2 (major) CYP2D6 CYP2D6 (minor)

Caption: Metabolic pathway of propranolol to norpropranolol.

Analytical Methodology: Simultaneous Quantification in Biological Matrices

The accurate and simultaneous quantification of propranolol and norpropranolol in biological matrices, such as plasma, is fundamental to their pharmacokinetic characterization. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this application, offering high sensitivity and selectivity.

Experimental Protocol: HPLC-MS/MS for Propranolol and Norpropranolol Quantification

This protocol outlines a typical, validated method for the simultaneous determination of propranolol and its metabolites in human plasma.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of propranolol).
  • Vortex the mixture for 1 minute to precipitate proteins.
  • Centrifuge at 10,000 x g for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A system capable of gradient elution.
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analytes, followed by a re-equilibration step.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • Monitor specific precursor-to-product ion transitions for propranolol, norpropranolol, and the internal standard.

The following diagram illustrates the experimental workflow for the pharmacokinetic analysis.

Experimental Workflow for Pharmacokinetic Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (100 µL) Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MS MS/MS Detection (MRM) HPLC->MS Data Data Acquisition & Processing MS->Data

Caption: Workflow for sample preparation and analysis.

Pharmacokinetic Profile Comparison

Propranolol Pharmacokinetics

The pharmacokinetic parameters of propranolol can vary significantly depending on the formulation (immediate-release vs. long-acting) and the individual's metabolic capacity. The following table summarizes typical pharmacokinetic parameters for an immediate-release oral formulation of propranolol.

ParameterValueReference(s)
Cmax (Maximum Concentration) 41 ± 12 ng/mL (40 mg dose)[4]
Tmax (Time to Cmax) 52 ± 11 min (40 mg dose)[4]
t½ (Half-life) ~4 hours (range 3–8 hours)[5]
Oral Bioavailability ~25% (due to extensive first-pass metabolism)[5]
Protein Binding ~90%[5]
Norpropranolol Pharmacokinetics

Detailed pharmacokinetic parameters for norpropranolol in humans are not well-documented. However, we can infer some aspects of its in vivo behavior based on its formation from propranolol. As a metabolite, its formation and subsequent elimination are dependent on the pharmacokinetics of the parent drug. The concentration of norpropranolol in plasma is generally lower than that of propranolol.

Clinical Implications: The Pharmacological Activity of Norpropranolol

A crucial aspect of understanding the significance of a metabolite is its own pharmacological activity. Norpropranolol has been shown to possess beta-adrenergic blocking activity, although it is considerably less potent than the parent compound, propranolol.[3]

A study comparing the enantiomers of norpropranolol (NDP) to propranolol revealed the following:

  • S(-)-Norpropranolol: The S(-)-enantiomer of norpropranolol exhibited beta-1 adrenoceptor antagonistic effects that were approximately 100 times less potent than propranolol.[3] Its beta-2 adrenoceptor antagonistic action was about 200 times less potent than propranolol.[3]

  • R(+)-Norpropranolol: The R(+)-enantiomer was even less active, with beta-1 and beta-2 blocking potencies that were 1700 and 1600 times less potent than propranolol, respectively.[3]

Given that norpropranolol is formed in relatively small amounts (from ~20% of the propranolol dose) and is significantly less potent than propranolol, its contribution to the overall beta-blocking effect of propranolol therapy is likely to be minimal in most individuals. However, in scenarios of altered metabolism, such as in individuals with specific CYP1A2 or CYP2D6 polymorphisms or during co-administration of drugs that inhibit these enzymes, the relative concentrations of propranolol and norpropranolol could be altered, potentially impacting the overall clinical response.

The following diagram illustrates the logical relationship between propranolol administration, metabolism, and the resulting pharmacological effect.

Pharmacological Effect Relationship Propranolol_Admin Propranolol Administration Metabolism Hepatic Metabolism (CYP1A2, CYP2D6) Propranolol_Admin->Metabolism Propranolol_PK Propranolol in Plasma Metabolism->Propranolol_PK Parent Drug Norpropranolol_PK Norpropranolol in Plasma Metabolism->Norpropranolol_PK Metabolite Beta_Blockade Overall Beta-Adrenergic Blockade Propranolol_PK->Beta_Blockade Major Contribution (High Potency) Norpropranolol_PK->Beta_Blockade Minor Contribution (Low Potency)

Caption: Relationship between metabolism and effect.

Conclusion

This guide provides a comparative overview of the pharmacokinetics of propranolol and its metabolite, norpropranolol. While propranolol's pharmacokinetic profile is well-characterized, a complete in vivo profile for norpropranolol in humans remains an area for further investigation. The established analytical methods allow for their simultaneous quantification, which is essential for future studies. Based on current data, norpropranolol is a significantly less potent beta-blocker than its parent compound, and therefore, its contribution to the overall clinical effect of propranolol is likely minor under normal circumstances. However, a deeper understanding of its disposition in various patient populations could provide further insights into the variability of response to propranolol therapy.

References

  • beta-Adrenoreceptor antagonistic actions and mutagenicities of R(+)- and S(-)-enantiomers of N-desisopropylpropranolol and its N-acetyl conjugate. PubMed. [Link]

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  • Propranolol. Wikipedia. [Link]

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A Senior Application Scientist's Guide to Bioequivalence Studies Involving Propranolol Hydrochloride and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Propranolol, the first clinically successful beta-adrenergic receptor antagonist, remains a cornerstone therapy for a range of cardiovascular conditions, anxiety, and migraine prophylaxis.[1][2][3] With the expiration of its patent, the development of generic formulations of propranolol hydrochloride is a critical pathway to ensure broader patient access. The regulatory approval of these generic equivalents hinges on the rigorous demonstration of bioequivalence (BE) with the reference listed drug (RLD).

This guide provides an in-depth technical comparison of the methodologies and regulatory considerations for conducting bioequivalence studies of propranolol hydrochloride. As a Senior Application Scientist, my focus extends beyond a simple recitation of protocols. We will explore the scientific rationale behind study design choices, compare the stringent requirements of leading regulatory bodies, and delve into the critical role of metabolite quantification—specifically N-desisopropylpropranolol (nor-propranolol) and the active 4-hydroxypropranolol—in building a robust submission package. This document is intended for researchers, clinical pharmacologists, and drug development professionals tasked with navigating the complexities of generic drug development.

Comparative Regulatory Framework: FDA vs. EMA

The successful design of a bioequivalence study begins with a thorough understanding of the regulatory landscape. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) are the primary authorities, and while their core principles align, there are nuances in their guidance for propranolol.

Parameter U.S. Food and Drug Administration (FDA) European Medicines Agency (EMA)
Study Population Healthy males and non-pregnant, non-lactating females, general population.[4][5]Healthy volunteers, usually within an age range of 18-55 years.
Study Design Single-dose, two-treatment, two-period crossover design for both fasting and fed states.[4][5]A randomised, two-period, two-sequence single-dose crossover design is generally recommended.[6]
Analytes to Measure Propranolol and its active metabolite, 4-hydroxypropranolol, in plasma.[4][5]Primarily the parent compound (propranolol). Metabolite data may be required if the metabolite is active and contributes significantly to efficacy or safety.[7]
Metabolite Data Use Metabolite data is required as supportive evidence of comparable therapeutic outcome.[4][5][8]The parent compound is the preferred analyte. Metabolite data is considered on a case-by-case basis.[7]
Core PK Parameters AUC and Cmax for the parent drug (propranolol).[4][8]AUC(0-t) and Cmax are the primary parameters for assessing bioequivalence.[6]
Acceptance Criteria 90% Confidence Interval (CI) of the geometric mean ratio (Test/Reference) for AUC and Cmax must fall within 80.00% to 125.00%.[9]90% CI for the ratio of the test and reference products for AUC(0-t) and Cmax should be contained within the acceptance interval of 80.00-125.00%.[6]

Pharmacokinetic Profiles: Propranolol and its Key Metabolites

Propranolol is a highly lipophilic drug that is rapidly and completely absorbed after oral administration. However, it undergoes extensive first-pass metabolism in the liver, resulting in a systemic bioavailability of only about 25%.[3][10][11] This high first-pass effect is also responsible for significant inter-individual variability in plasma concentrations.[9][11]

The metabolism of propranolol is complex, primarily mediated by cytochrome P450 enzymes CYP2D6, CYP1A2, and CYP2C19.[1][2] This process yields several metabolites, with two being of particular interest in pharmacokinetic and bioequivalence assessments:

  • 4-Hydroxypropranolol (4-OHP): This is a pharmacologically active metabolite with beta-blocking activity comparable to the parent drug. It is formed only after oral administration and has a shorter half-life than propranolol.[3] Its contribution to the overall therapeutic effect makes its quantification a regulatory requirement in some jurisdictions.[4][5]

  • N-desisopropylpropranolol (Nor-propranolol): This is another phase I metabolite. While generally considered to have significantly less beta-blocking activity than propranolol, its quantification can provide valuable supporting data on the consistency of metabolic pathways between test and reference formulations.[12]

Compound Tmax (Time to Peak) Elimination Half-Life (t½) Key Metabolic Pathway Pharmacological Activity
Propranolol ~1-3 hours (Immediate Release)[9][11]~3-6 hours[13]Aromatic hydroxylation, N-dealkylation[10][13]High (Non-selective β-blocker)
4-Hydroxypropranolol Similar to Propranolol[14]Shorter than PropranololAromatic hydroxylation (CYP2D6)[13]Active
Nor-propranolol Data not widely availableData not widely availableN-dealkylation (CYP1A2)[12][13]Low / Negligible

Bioequivalence Study Workflow: From Design to Decision

A bioequivalence study is a highly structured clinical trial. The following workflow illustrates the critical steps involved in comparing a generic (Test) propranolol formulation to the Reference Listed Drug (RLD).

BE_Workflow cluster_0 Phase 1: Planning & Approval cluster_1 Phase 2: Clinical Conduct cluster_2 Phase 3: Bioanalysis cluster_3 Phase 4: Data Analysis & Reporting Protocol Protocol Design (Fasting/Fed, Crossover) Ethics Ethics Committee & Regulatory Approval Protocol->Ethics Screening Volunteer Screening & Informed Consent Ethics->Screening Period1 Period 1: Randomized Dosing (Test or RLD) Screening->Period1 Sampling1 Serial Blood Sampling Period1->Sampling1 Washout Washout Period Sampling1->Washout Period2 Period 2: Crossover Dosing (RLD or Test) Washout->Period2 Sampling2 Serial Blood Sampling Period2->Sampling2 Processing Plasma Sample Processing & Storage Sampling2->Processing Method Validated LC-MS/MS Method Execution Processing->Method Quant Quantification of Propranolol & Metabolites Method->Quant PK Pharmacokinetic Parameter Calculation (AUC, Cmax) Quant->PK Stats Statistical Analysis (90% Confidence Intervals) PK->Stats Report Final Study Report & Regulatory Submission Stats->Report

Caption: High-level workflow for a standard two-period crossover bioequivalence study.

Comparative Bioanalytical Methodologies

The accurate quantification of propranolol and its metabolites in plasma is the analytical backbone of the bioequivalence study. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity compared to older HPLC-UV methods.[15][16]

Protocol: LC-MS/MS Method for Simultaneous Quantification

This protocol is a synthesized example based on published methodologies for the simultaneous determination of propranolol, 4-hydroxypropranolol, and nor-propranolol (N-desisopropylpropranolol) in human plasma.[12]

1. Sample Preparation (Protein Precipitation)

  • Rationale: This is the simplest and fastest method to remove proteins from the plasma matrix, which would otherwise interfere with the chromatographic analysis.

  • Step 1: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Step 2: Add 20 µL of internal standard (IS) working solution (e.g., Propranolol-d7). The IS is a stable isotope-labeled version of the analyte used to correct for variability during sample processing and analysis.

  • Step 3: Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Step 4: Vortex the mixture for 1 minute to ensure complete mixing and protein denaturation.

  • Step 5: Centrifuge at 13,500 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Step 6: Carefully transfer the supernatant to a clean vial for injection into the LC-MS/MS system.

2. Chromatographic Conditions

  • Rationale: A reverse-phase C18 column is used to separate the lipophilic propranolol and its metabolites from more polar endogenous components. A gradient elution is employed to ensure sharp peaks and adequate separation of all three analytes within a short run time.

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Hypersil GOLD C18 (150 x 2.1 mm, 5 µm) or equivalent.[12]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient Program:

    • 0-2.0 min: 10% to 70% B

    • 2.0-6.0 min: Hold at 70% B

    • 6.1-9.5 min: Re-equilibrate at 10% B

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions

  • Rationale: Multiple Reaction Monitoring (MRM) is used for quantification. It provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for each analyte, filtering out background noise.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions (Quantifier/Qualifier):

    • Propranolol: Q1: 260.2 -> Q3: 116.1

    • 4-Hydroxypropranolol: Q1: 276.2 -> Q3: 116.1

    • Nor-propranolol: Q1: 218.2 -> Q3: 116.1

    • Propranolol-d7 (IS): Q1: 267.2 -> Q3: 116.1

4. Method Validation

  • Rationale: The analytical method must be rigorously validated according to ICH guidelines to prove its reliability.

  • Parameters: Validate for specificity, linearity (e.g., 0.2-100 ng/mL for metabolites, 1-500 ng/mL for propranolol), accuracy, precision (intra- and inter-day), recovery, matrix effect, and stability.[12]

Logical Framework for Bioequivalence Assessment

The final determination of bioequivalence is not based on a simple comparison of mean values but on a statistical assessment of the 90% confidence intervals for the ratio of the geometric means of the primary pharmacokinetic parameters.

BE_Logic cluster_0 Decision Criteria Data Calculate Cmax & AUC for each subject (Test & RLD) Log Log-transform Cmax & AUC data Data->Log Ratio Calculate Geometric Mean Ratio (Test / RLD) Log->Ratio CI Calculate 90% Confidence Interval for the Ratio Ratio->CI Lower Lower Bound ≥ 80.00% CI->Lower Upper Upper Bound ≤ 125.00% CI->Upper Conclusion Bioequivalence Demonstrated Lower->Conclusion Upper->Conclusion

Caption: Statistical logic for establishing bioequivalence based on 90% confidence intervals.

Conclusion

Conducting a bioequivalence study for propranolol hydrochloride is a multifaceted process that demands meticulous planning, precise execution, and a deep understanding of scientific and regulatory principles. The comparison extends beyond the parent drug to encompass its active metabolites, providing a comprehensive assessment of therapeutic equivalence. By leveraging advanced bioanalytical techniques like LC-MS/MS and adhering to the statistical framework mandated by agencies like the FDA and EMA, drug developers can confidently navigate the path to generic drug approval. This guide serves as a technical blueprint, grounding experimental choices in scientific causality and ensuring the production of a self-validating, trustworthy data package for submission.

References

  • Draft Guidance on Propranolol Hydrochloride October 2024. (2024). U.S. Food and Drug Administration.
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  • Pharmacokinetics and pharmacodynamics of propranolol in hypertensive patients after sublingual administration. (n.d.). SciELO. Available at: [Link]

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  • Propranolol Hydrochloride Oral Tablet. (2020). Regulations.gov. Available at: [Link]

  • Propranolol Hydrochloride Oral Extended Release Capsule. (n.d.). U.S. Food and Drug Administration.
  • Kalam, M. N., Rasool, M. F., Rehman, A. U., & Ahmed, N. (2020). Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. Current Drug Metabolism, 21(2), 89-105.
  • Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. (2020). OUCI. Available at: [Link]

  • Sensitive and reproducible quantification of N-nitroso propranolol in propranolol drug substance and product. (n.d.). SCIEX. Available at: [Link]

  • Highly Sensitive Quantification of Mutagenic Nitrosamine Drug Substance Related Impurity (NDSRI) N-Nitroso Propranolol in Propra. (2022). Agilent. Available at: [Link]

  • FDA Releases Dozens of New, Revised Bioequivalence Draft Guidance Documents. (2012). RAPS. Available at: [Link]

  • Ismail, Z., Wahab, M. S. A., & Rahman, A. R. A. (n.d.). BIOEQUIVALENCE STUDY OF PROPRANOLOL TABLETS. Malaysian Journal of Medical Sciences.
  • Pharmacokinetic parameters of propranolol and 4-OH-propranolol by subject group. (n.d.). ResearchGate. Available at: [Link]

  • An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Guideline on the Investigation of Bioequivalence. (2010). European Medicines Agency. Available at: [Link]

  • Product-specific bioequivalence guidance. (n.d.). European Medicines Agency (EMA). Available at: [Link]

  • Kalam, M. N., Rasool, M. F., Rehman, A. U., & Ahmed, N. (2020). Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. PubMed. Available at: [Link]

  • Quantitative determination of propranolol by ultraviolet HPLC in human plasma. (2010). PubMed. Available at: [Link]

  • Clinical pharmacokinetics of propranolol. (n.d.). PubMed. Available at: [Link]

  • Propranolol: Uses, Dosage, Side Effects and More. (n.d.). MIMS Malaysia. Available at: [Link]

  • EMA adopts five product-specific bioequivalence guidelines. (2017). GaBI Journal. Available at: [Link]

  • EMA publishes new and updated product-specific Bioequivalence Guidance. (2023). ECA Academy. Available at: [Link]

  • BIOEQUIVALENCE STUDY OF PROPRANOLOL TABLETS. (n.d.). PDF document.
  • Bioavailability of propranolol hydrochloride tablet formulations: application of multiple dose crossover studies. (1989). PubMed. Available at: [Link]

  • DETERMINATION OF PROPRANOLOL HYDROCHLORIDE IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY-MASS SPECTROMETERY/MASS SPECTROMETERY (HPLC-MS/MS). (2023). International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]

  • Clinical pharmacology and pharmacokinetics: questions and answers. (n.d.). European Medicines Agency (EMA). Available at: [Link]

  • Propranolol. (n.d.). Wikipedia. Available at: [Link]

  • Analytical characteristics of the different methods for analysis of propranolol in biological samples. (n.d.). ResearchGate. Available at: [Link]

  • Quantitative determination of propranolol in human serum by high-performance thin-layer chromatography. (n.d.). AKJournals. Available at: [Link]

  • Analytical Method Development and Validation of Propranolol and Hydrochlorothiazide. (2024).
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  • Development and validation of HPLC method for estimation of propranolol HCL in human plasma. (2025).
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  • Bioavailability Study of Propranolol Under Fed Conditions. (n.d.). ClinicalTrials.gov. Available at: [Link]

  • Spectrophotometric determination of propranolol hydrochloride and metoprolol tartrate in pharmaceutical dosage forms, spiked wat. (n.d.). SciSpace. Available at: [Link]

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A Comparative In Vitro Analysis of Propranolol and Its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in pharmacology, a nuanced understanding of a drug's metabolic fate and the biological activity of its metabolites is paramount. This guide provides an in-depth comparative analysis of the in vitro activity of the non-selective beta-adrenergic receptor antagonist, propranolol, and its primary metabolites, with a particular focus on norpropranolol (N-desisopropylpropranolol). By synthesizing data from established experimental protocols, this document aims to equip scientists with the critical information needed to contextualize their own findings and guide future research.

Propranolol is a cornerstone therapeutic agent, and its extensive metabolism in the liver gives rise to a number of derivatives.[1] The clinical and toxicological profile of propranolol is not solely attributable to the parent compound but is a composite of the activities of its metabolites. Therefore, a head-to-head comparison of their in vitro performance at the target receptors is essential for a comprehensive pharmacological assessment.

The Metabolic Journey of Propranolol: An Overview

Propranolol undergoes extensive hepatic metabolism through three main pathways: aromatic hydroxylation, N-dealkylation, and side-chain oxidation.[1] These transformations are primarily catalyzed by cytochrome P450 enzymes, notably CYP2D6 and CYP1A2.[1] This metabolic process generates several key metabolites, including 4-hydroxypropranolol, norpropranolol (N-desisopropylpropranolol), propranolol glycol, and naphthoxylactic acid. The in vitro beta-adrenergic activity of these compounds varies significantly, influencing the overall pharmacological effect of propranolol administration.

Propranolol_Metabolism Propranolol Propranolol 4-Hydroxypropranolol 4-Hydroxypropranolol Propranolol->4-Hydroxypropranolol Aromatic Hydroxylation (CYP2D6) Norpropranolol Norpropranolol (N-desisopropylpropranolol) Propranolol->Norpropranolol N-dealkylation (CYP1A2) Side_Chain_Oxidation_Products Further Side-Chain Oxidation Products (e.g., Naphthoxylactic Acid) Norpropranolol->Side_Chain_Oxidation_Products Side-Chain Oxidation

Caption: Metabolic pathways of propranolol.

Comparative In Vitro Activity at Beta-Adrenergic Receptors

The primary mechanism of action for propranolol and its active metabolites is the competitive antagonism of beta-adrenergic receptors (β-ARs). Their potency is typically quantified by their binding affinity (Ki) in radioligand binding assays and their functional antagonist activity (e.g., pA2 or IC50) in cellular functional assays.

Compoundβ1-AR Affinity (Ki)β2-AR Affinity (Ki)In Vitro Beta-Blocking PotencyKey Characteristics
Propranolol 1.8 nM[2]0.8 nM[2]High; IC50 of 12 nM for [3H]-DHA binding in rat brain membranes.[2]Potent, non-selective β-antagonist. The benchmark for comparison.
4-Hydroxypropranolol Not explicitly foundNot explicitly foundSimilar potency to propranolol.[3]Pharmacologically active metabolite with significant beta-blocking effects.
Norpropranolol Not explicitly foundNot explicitly foundSignificantly less potent than propranolol (qualitative data).A primary metabolite via N-dealkylation; its β-blocking activity is not well-quantified in available literature.
Propranolol Glycol Not explicitly foundNot explicitly foundConsidered to have minimal to no significant β-blocking activity.A product of side-chain oxidation.
Naphthoxylactic Acid Not explicitly foundNot explicitly foundConsidered pharmacologically inactive at β-receptors.A further product of side-chain oxidation.

Expert Analysis: The data clearly indicate that while propranolol is metabolized into several compounds, only 4-hydroxypropranolol retains a beta-blocking potency comparable to the parent drug.[3] This is a critical consideration in pharmacokinetics and pharmacodynamics, as the formation of this active metabolite can contribute to the overall therapeutic and toxic effects of propranolol. The significantly lower potency of norpropranolol, and the apparent inactivity of other metabolites at beta-adrenergic receptors, highlight the importance of the N-isopropyl group and the integrity of the propanolamine side chain for high-affinity receptor binding and antagonism.[4] The structure-activity relationship (SAR) for beta-blockers emphasizes the necessity of a secondary amine with a bulky substituent, like the isopropyl group, for optimal receptor interaction.[4] The removal of this group in norpropranolol likely leads to a substantial decrease in its ability to effectively bind to and block the receptor.

Experimental Protocols for In Vitro Characterization

To ensure the scientific integrity and reproducibility of in vitro comparisons, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for two key assays used to characterize the activity of beta-adrenergic receptor antagonists.

Radioligand Binding Assay: Determining Receptor Affinity (Ki)

This assay directly measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with β-receptors) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]-DHA) Radioligand->Incubation Test_Compound Test Compound (Propranolol or Metabolite) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Counting Scintillation Counting (Measures bound radioactivity) Filtration->Counting Competition_Curve Competition Binding Curve Counting->Competition_Curve IC50_Determination Determine IC50 Competition_Curve->IC50_Determination Ki_Calculation Calculate Ki (Cheng-Prusoff equation) IC50_Determination->Ki_Calculation

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the target beta-adrenergic receptor subtype (e.g., CHO cells transfected with human β1- or β2-AR) in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a multi-well plate, add a fixed amount of the membrane preparation to each well.

    • Add increasing concentrations of the unlabeled test compound (propranolol or its metabolites).

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled antagonist).

    • Initiate the binding reaction by adding a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol, a non-selective β-AR antagonist).

  • Incubation and Filtration:

    • Incubate the plates at a defined temperature for a sufficient time to reach equilibrium.

    • Terminate the assay by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Subtract the non-specific binding from all other measurements to determine the specific binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

cAMP Functional Assay: Measuring Functional Antagonism

This assay assesses the ability of a compound to inhibit the production of cyclic AMP (cAMP), a second messenger, in response to an agonist.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture cells expressing the target beta-adrenergic receptor in appropriate media.

    • Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells and replace the culture medium with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of the antagonist (propranolol or its metabolites) to the wells and pre-incubate for a defined period.

    • Stimulate the cells with a fixed concentration of a β-AR agonist (e.g., isoproterenol), typically at its EC80 concentration (the concentration that elicits 80% of the maximal response).

    • Include control wells for basal cAMP levels (no agonist) and maximal stimulation (agonist only).

  • Cell Lysis and cAMP Detection:

    • After the stimulation period, lyse the cells to release the intracellular cAMP.

    • Quantify the amount of cAMP in the cell lysates using a commercially available detection kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis:

    • Plot the measured cAMP levels against the log concentration of the antagonist.

    • Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production.

    • The antagonist's potency can also be expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the concentration-response curve of an agonist. This is determined through Schild analysis.

Conclusion

This comparative guide underscores the pharmacological diversity among propranolol and its metabolites. While 4-hydroxypropranolol is a potent beta-blocker in its own right, the N-dealkylated metabolite, norpropranolol, exhibits significantly reduced activity. Other metabolites resulting from side-chain oxidation appear to be largely inactive at beta-adrenergic receptors. For researchers in drug development, these findings are crucial for building accurate pharmacokinetic/pharmacodynamic (PK/PD) models and for understanding the complete in vivo profile of propranolol. The provided experimental protocols offer a validated framework for conducting further in vitro comparisons and for characterizing novel beta-adrenergic receptor antagonists.

References

  • Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. (2019). MDPI. [Link]

  • Propranolol. (n.d.). Wikipedia. [Link]

  • Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. (1971). British Journal of Pharmacology. [Link]

  • Propranolol Pathway, Pharmacokinetics. (n.d.). PharmGKB. [Link]

  • Propranolol Pathway, Pharmacokinetics. (n.d.). PharmGKB. [Link]

  • SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. (n.d.). Pharmaguideline. [Link]

  • Structure Activity Relationship - Adrenergic Blockers. (n.d.). Pharmacy 180. [Link]

  • SAR and Synthesis of adrenergic blockers. (n.d.). Slideshare. [Link]

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  • Investigations on the phase II metabolism of propranolol and hydroxypropranolols. (n.d.). Refubium - Freie Universität Berlin. [Link]

  • Plasma binding and the affinity of propranolol for a beta receptor in man. (1976). Clinical Pharmacology & Therapeutics. [Link]

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  • Potency of Beta-Adrenergic Blocking Agents (Beta-Blockers). (2019). KnowledgeDose. [Link]

  • involvement of monoamine oxidase and aldehyde reductase in the metabolism of N-desisopropylpropranolol to propranolol glycol in rat liver. (2001). Semantic Scholar. [Link]

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  • The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299. (2022). International Journal of Molecular Sciences. [Link]

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A Senior Application Scientist's Guide to the Characterization and Certification of a Nor-Propranolol Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the integrity of quantitative data is paramount. This integrity rests squarely on the quality of the reference standards used. A well-characterized Certified Reference Material (CRM) is not merely a bottle of powder; it is the anchor of analytical traceability, ensuring that measurements are accurate, reproducible, and comparable across different laboratories and methods. This guide provides an in-depth, technically-grounded comparison of a fully certified Nor-Propranolol reference standard against less-characterized alternatives, elucidating the rigorous, multi-technique approach required for certification.

Pillar 1: Unambiguous Identity Confirmation

Before any quantitative assessment, the fundamental question—"What is it?"—must be answered unequivocally. A certified standard relies on an orthogonal approach, where multiple, independent analytical techniques are used to confirm the molecular structure. This creates a self-validating system where the consilience of data from different physical principles provides a high degree of confidence.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition, confirming the molecular formula with high accuracy. For Nor-Propranolol, ESI-MS would be expected to show a strong protonated molecular ion [M+H]⁺, which is then fragmented (MS/MS) to yield structurally significant ions, confirming the core naphthalene and side-chain moieties.

  • Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Offers the most definitive structural information. The ¹H-NMR spectrum provides a detailed map of the proton environment in the molecule, confirming the connectivity of atoms. The chemical shifts, coupling constants, and integration of signals must be fully consistent with the proposed structure of Nor-Propranolol.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides a molecular fingerprint based on the vibrational frequencies of chemical bonds. The spectrum should confirm the presence of key functional groups, such as O-H (hydroxyl), N-H (secondary amine), C-O (ether), and aromatic C-H bonds.

While a "research-grade" material might only be supported by a simple mass spectrum, a CRM requires the combined evidence of all three techniques to ensure there is no ambiguity in its identity.

Pillar 2: Comprehensive Purity Determination: The Mass Balance Approach

Purity is not a single measurement but a comprehensive evaluation of all potential extraneous substances. The most robust method for this is the mass balance approach , where purity is determined by identifying and quantifying all significant impurities and subtracting their sum from 100%.[1][2][3][4] This is a cornerstone of reference material certification and a significant differentiator from materials characterized by a single chromatographic method.

The mass balance equation is: Purity (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-Volatile Impurities)

Workflow for Mass Balance Purity Assessment

G cluster_0 Mass Balance Certification Raw_Material Nor-Propranolol Raw Material HPLC HPLC-UV (Organic Impurities) Raw_Material->HPLC KF Karl Fischer Titration (Water Content) Raw_Material->KF GC_HS Headspace GC-MS (Residual Solvents) Raw_Material->GC_HS TGA Thermogravimetric Analysis (Non-Volatile Impurities) Raw_Material->TGA Calculation Mass Balance Calculation (100% - Σ Impurities) HPLC->Calculation KF->Calculation GC_HS->Calculation TGA->Calculation Certified_Value Certified Purity Value (with Uncertainty) Calculation->Certified_Value

Caption: Orthogonal workflow for purity assignment using the mass balance approach.

  • Organic Impurities (HPLC-UV): High-Performance Liquid Chromatography with UV detection is the primary tool for separating and quantifying structurally related impurities. Method validation according to ICH Q2(R1) guidelines is essential to ensure the procedure is suitable for its intended purpose.[5][6][7][8] This includes demonstrating specificity, linearity, accuracy, and precision. A key aspect often overlooked in lower-grade materials is the determination of relative response factors (RRFs) for known impurities to ensure accurate quantification. For unknown impurities, an RRF of 1.0 is often assumed, which contributes to the overall measurement uncertainty.

  • Water Content (Karl Fischer Titration): Water is a common impurity that can significantly impact the true concentration of the analyte. Karl Fischer titration is the gold standard for water determination, offering high accuracy and precision.

  • Residual Solvents (Headspace Gas Chromatography - Mass Spectrometry): Volatile organic solvents used in the synthesis and purification process must be quantified. Headspace GC-MS is the preferred technique due to its high sensitivity and specificity for a wide range of common solvents.

  • Non-Volatile/Inorganic Impurities (Thermogravimetric Analysis): TGA measures the change in mass of a sample as it is heated. The residue remaining at high temperatures corresponds to non-volatile inorganic impurities (ash content).

Pillar 3: Accurate Content Assignment by qNMR

While the mass balance approach is thorough, the most advanced and direct method for assigning a certified value to an organic reference material is Quantitative Nuclear Magnetic Resonance (qNMR) .[9][10] qNMR is recognized by metrology institutes as a primary ratio method, meaning it can determine the purity of a substance by comparing its NMR signal integral to that of a high-purity, certified internal standard, with direct traceability to the International System of Units (SI).[11]

The key advantage of qNMR is that the signal intensity is directly proportional to the number of nuclei (protons) responsible for the signal, independent of the molecule's structure.[10] This avoids the assumptions related to response factors inherent in chromatographic methods.[10][12]

Logical Flow of qNMR Value Assignment

G cluster_1 Quantitative NMR (qNMR) Certification Analyte Analyte: Nor-Propranolol (Known Mass, M_analyte) Weighing Metrological Weighing Analyte->Weighing CRM_Std Internal Standard CRM (e.g., Maleic Acid) (Known Mass & Purity, M_std, P_std) CRM_Std->Weighing NMR_Tube Dissolve in Deuterated Solvent (NMR Tube) Weighing->NMR_Tube NMR_Acq ¹H-NMR Spectrum Acquisition (Optimized Parameters) NMR_Tube->NMR_Acq Integration Signal Integration (Analyte Signal, I_analyte) (Standard Signal, I_std) NMR_Acq->Integration Calculation Purity Calculation (Using Formula) Integration->Calculation Final_Value Certified Purity (P_analyte) (Traceable to SI) Calculation->Final_Value

Caption: Logical process for SI-traceable purity assignment using qNMR.

The purity of the analyte (P_analyte) is calculated using the following equation:

P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (M_std / M_analyte) * P_std

Where:

  • I: Integral of the NMR signal

  • N: Number of protons for the integrated signal

  • MW: Molecular Weight

  • M: Mass

  • P: Purity

Comparison: Certified Standard vs. Alternative Materials

The value of a fully certified Nor-Propranolol reference standard becomes clear when compared with other commercially available materials.

FeatureCertified Reference Material (CRM) "Research Grade" Material "In-House" Isolated Material
Identity Confirmed by MS, ¹H-NMR, and FTIR. Full spectral interpretation provided.Typically confirmed by MS only.Often unconfirmed or based on a single technique (e.g., LC-MS retention time).
Purity Method Mass Balance Approach and/or Quantitative NMR (qNMR) .[1][3]Single chromatographic method (e.g., HPLC >98%).Purity often unknown or roughly estimated by HPLC area %.
Certified Value An accurately assigned purity value (e.g., 99.6%) with a calculated measurement uncertainty.A nominal purity value (e.g., >98%) without stated uncertainty.No assigned value.
Traceability Traceable to SI units via a primary standard (e.g., from NIST) or qNMR.[11][13]Generally not traceable.Not traceable.
Documentation Comprehensive Certificate of Analysis (CoA) detailing all characterization methods, results, and uncertainty budget, produced under an ISO 17034 accredited quality system.[14]Basic CoA with limited data (e.g., one HPLC chromatogram).Internal lab notebook entry.
Stability Assessed through formal stability studies to establish a re-test date or expiry date.Stability data is typically not available.Stability is unknown.

Experimental Protocols

Protocol 1: Purity by HPLC-UV (Organic Impurities)
  • System: UHPLC system with a diode array detector (DAD).

  • Column: C18 reverse-phase, 100 x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 290 nm.

  • Sample Preparation: Accurately weigh ~1 mg of Nor-Propranolol standard and dissolve in 10 mL of 50:50 Water:Acetonitrile to make a 0.1 mg/mL solution.

  • Analysis: Inject 2 µL. Integrate all peaks greater than 0.05% of the main peak area. Calculate area percent for each impurity. For known impurities with available standards, use a multi-level calibration curve to determine the mass fraction.

Protocol 2: Content Assignment by ¹H-qNMR
  • Instrumentation: 600 MHz NMR Spectrometer equipped with a probe capable of quantitative analysis.

  • Internal Standard: NIST SRM® 350h Benzoic Acid (or other suitable certified standard).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~10 mg of Nor-Propranolol and ~5 mg of the internal standard into the same vial using a microbalance.

    • Record weights to 0.001 mg.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

    • Vortex to ensure homogeneity and transfer to a high-precision NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard 90° pulse experiment.

    • Relaxation Delay (d1): ≥ 5 * T₁ (where T₁ is the longest spin-lattice relaxation time of the signals of interest). A value of 30-60 seconds is typical to ensure full relaxation.

    • Number of Scans: 16-64, depending on concentration.

  • Processing & Analysis:

    • Apply Fourier transform and phase correction.

    • Carefully integrate a well-resolved, unique signal for Nor-Propranolol and a signal for the internal standard.

    • Calculate the purity using the qNMR equation provided above. The analysis should be performed in triplicate to assess precision.

Conclusion

The characterization and certification of a reference standard like Nor-Propranolol is a meticulous, multi-faceted process grounded in established scientific principles and regulatory guidelines.[15][16][17][18] While "research grade" materials may suffice for exploratory work, they lack the verified identity, comprehensive purity profile, and SI-traceable certified value required for applications that demand high analytical confidence, such as regulatory submissions, clinical sample analysis, and quality control.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. [Link]

  • USP <1225> Method Validation. BA Sciences. [Link]

  • VALIDATION OF COMPENDIAL METHODS - General Chapters. USP. [Link]

  • Quality Guidelines. ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Certified reference materials for quantitative NMR. Separation Science. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • The development of an efficient mass balance approach for the purity assignment of organic calibration standards. PubMed. [Link]

  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • qNMR. BIPM. [Link]

  • Equavilency between Mass Balance and qNMR metholologies. General Separation. [Link]

  • The development of an efficient mass balance approach for the purity assignment of organic calibration standards. ResearchGate. [Link]

  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. ResearchGate. [Link]

  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. NIH. [Link]

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  • Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • What is meant by reference standard in pharmaceuticals?. GMP SOP. [Link]

  • LC-ESI-HRMS Method for the Determination of N-Nitroso-Propranolol. FDA. [Link]

  • An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. NIH. [Link]

  • Structure Elucidation, NMR, HPLC-MS Analytics. MicroCombiChem GmbH. [Link]

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A Senior Application Scientist's Guide to Chiral Stationary Phases for the Enantioseparation of Nor Propranolol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the stereoselective separation of chiral compounds is not merely a technical challenge but a regulatory and safety imperative. Nor propranolol, an active metabolite of the widely used beta-blocker propranolol, possesses a single stereocenter, giving rise to two enantiomers. As is common with chiral drugs, these enantiomers can exhibit different pharmacological and toxicological profiles. Consequently, the ability to accurately resolve and quantify the individual enantiomers of nor propranolol is critical for comprehensive pharmacokinetic, metabolic, and clinical investigations.

This guide provides an in-depth comparison of various chiral stationary phases (CSPs) for the high-performance liquid chromatography (HPLC) enantioseparation of nor propranolol. Drawing upon established principles and experimental data for the closely related parent compound, propranolol, we will explore the nuances of different CSP technologies, their underlying chiral recognition mechanisms, and practical, field-proven protocols. The structural similarity between propranolol and nor propranolol—differing only by the substitution on the amino group—results in nearly identical interactions with chiral selectors, making data from propranolol a reliable surrogate for methodological development for nor propranolol.

The Challenge of Nor Propranolol Enantioseparation

Nor propranolol, or 1-amino-3-(naphthalen-1-yloxy)propan-2-ol, features a secondary alcohol on a chiral carbon, an amino group, and a bulky naphthyl moiety. The key to its enantioseparation lies in the differential interaction of its enantiomers with a chiral stationary phase. These interactions are typically a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The choice of CSP is paramount in exploiting these subtle differences to achieve baseline resolution.

This guide will focus on three major classes of CSPs that have demonstrated success in the resolution of beta-blockers:

  • Polysaccharide-Based CSPs

  • Protein-Based CSPs

  • Pirkle-Type CSPs

Below, we delve into the specifics of each, providing a comparative analysis to aid researchers in selecting the optimal stationary phase for their analytical needs.

Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose coated or immobilized on a silica support, are the workhorses of chiral separations in the pharmaceutical industry. Their broad applicability and high success rates make them an excellent starting point for method development.

Mechanism of Chiral Recognition

The chiral recognition mechanism of polysaccharide-based CSPs is multifaceted. The helical structure of the polysaccharide polymer creates chiral grooves or cavities. For analytes like nor propranolol, separation is achieved through a combination of interactions:

  • Hydrogen Bonding: The hydroxyl and amino groups of nor propranolol can form hydrogen bonds with the carbamate groups on the polysaccharide derivative.

  • π-π Interactions: The electron-rich naphthyl ring of nor propranolol can interact with the phenyl groups of the carbamate substituents on the CSP.

  • Inclusion: One enantiomer may fit more snugly into the chiral groove of the polysaccharide, leading to a more stable complex and thus longer retention.

The use of a basic modifier, such as diethylamine (DEA), in the mobile phase is often crucial for obtaining good peak shape and resolution for basic compounds like nor propranolol by minimizing undesirable interactions with residual silanols on the silica support.

Comparative Performance of Polysaccharide-Based CSPs
CSP TypeColumnMobile PhaseFlow Rate (mL/min)Temp. (°C)k'1αRs
Amylose DerivativeChiralpak IAn-heptane/ethanol/DEA (80:20:0.1 v/v/v)1.0254.711.121.75
Cellulose DerivativeLux Cellulose-1n-hexane/ethanol/DEA (70:30:0.3 v/v/v)1.025-->1.5
Cellulose DerivativeChiralpak IBn-hexane/ethanol/TEA (95:5:0.4 v/v/v)0.6Ambient-->1.5

Data for propranolol, which is expected to have very similar chromatographic behavior to nor propranolol.[1][2][3] k'1 = retention factor of the first eluting enantiomer, α = separation factor, Rs = resolution factor, DEA = Diethylamine, TEA = Triethylamine. A hyphen (-) indicates data not specified in the cited source.

Experimental Protocol: Polysaccharide-Based CSP

Objective: To achieve baseline separation of nor propranolol enantiomers using an amylose-based CSP.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

Reagents:

  • n-heptane (HPLC grade)

  • Ethanol (HPLC grade)

  • Diethylamine (DEA) (ACS reagent grade)

  • Nor Propranolol Hydrochloride standard

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-heptane, ethanol, and DEA in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase using sonication or vacuum filtration.

  • Sample Preparation: Dissolve this compound in methanol to a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Maintain the column temperature at 25 °C.

    • Set the UV detection wavelength to 290 nm.

  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the sample solution.

  • Data Analysis: Identify the two enantiomer peaks and calculate the resolution (Rs), separation factor (α), and retention factors (k').

Workflow for Chiral Separation using Polysaccharide-Based CSPs

Caption: Experimental workflow for the chiral separation of Nor Propranolol.

Protein-Based Chiral Stationary Phases

Protein-based CSPs, such as those using α1-acid glycoprotein (AGP) or ovomucoid, are known for their broad enantioselectivity, especially for pharmaceutical compounds. These columns are typically operated in reversed-phase mode, which can be advantageous for the analysis of biological samples.

Mechanism of Chiral Recognition

Proteins are complex, high-molecular-weight biopolymers with a well-defined three-dimensional structure. This intricate structure provides multiple sites for chiral recognition through a combination of interactions:

  • Hydrophobic Interactions: Hydrophobic pockets on the protein surface can interact with the naphthyl ring of nor propranolol.

  • Electrostatic Interactions: At a suitable pH, the protonated amino group of nor propranolol can interact with negatively charged amino acid residues on the protein.

  • Hydrogen Bonding: The hydroxyl and amino groups of the analyte can form hydrogen bonds with the protein backbone or amino acid side chains.

The overall enantioselectivity is a result of the sum of these interactions, where one enantiomer has a higher binding affinity for the protein than the other.

Comparative Performance of Protein-Based CSPs
CSP TypeColumnMobile PhaseFlow Rate (mL/min)Temp. (°C)α
OvomucoidUltron ES-OVM50 mM sodium dihydrogenphosphate (pH 4.6) containing 12% ethanol--1.15
α-Glycoprotein (AGP)Chiral-AGP10 mM Ammonium Acetate in Water/Acetonitrile (90:10 v/v)0.925>1.0

Data for propranolol, which is expected to have very similar chromatographic behavior to nor propranolol.[4][5] A hyphen (-) indicates data not specified in the cited source.

Experimental Protocol: Protein-Based CSP

Objective: To resolve the enantiomers of nor propranolol using an ovomucoid-based CSP.

Instrumentation:

  • HPLC system with a fluorescence or UV detector.

  • Column: Ultron ES-OVM, 150 x 4.6 mm, 5 µm.

Reagents:

  • Sodium dihydrogenphosphate (analytical grade)

  • Phosphoric acid (for pH adjustment)

  • Ethanol (HPLC grade)

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare a 50 mM sodium dihydrogenphosphate buffer and adjust the pH to 4.6 with phosphoric acid. Add ethanol to a final concentration of 12% (v/v). Filter and degas the mobile phase.

  • Sample Preparation: Prepare a stock solution of nor propranolol in the mobile phase at a suitable concentration (e.g., 10 µg/mL).

  • Chromatographic Conditions:

    • Set the flow rate (typically 0.8-1.2 mL/min).

    • Maintain the column at a constant temperature (e.g., 25 °C).

    • Set the fluorescence detector to excitation at 297 nm and emission at 340 nm for high sensitivity, or a UV detector at 290 nm.

  • Equilibration: Condition the column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject a suitable volume (e.g., 20 µL) of the sample solution.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention times and calculate the separation factor (α).

Logical Relationship in Protein-Based Chiral Recognition

Protein_CSP_Mechanism cluster_Interactions Binding Interactions Nor_Propranolol Nor Propranolol Enantiomers Hydrophobic Hydrophobic Nor_Propranolol->Hydrophobic Electrostatic Electrostatic Nor_Propranolol->Electrostatic Hydrogen_Bonding Hydrogen_Bonding Nor_Propranolol->Hydrogen_Bonding Protein_CSP Protein-Based CSP (e.g., Ovomucoid) Differential_Binding Differential Binding Affinity Protein_CSP->Differential_Binding leads to Hydrophobic->Protein_CSP Electrostatic->Protein_CSP Hydrogen_Bonding->Protein_CSP Enantioseparation Enantioseparation Differential_Binding->Enantioseparation results in

Caption: Key interactions driving chiral recognition on protein-based CSPs.

Pirkle-Type Chiral Stationary Phases

Pirkle-type CSPs are based on small chiral molecules covalently bonded to a silica support. These phases are designed based on the principle of three-point interaction and often involve π-donor and π-acceptor moieties. They are highly versatile and can be used in both normal-phase and reversed-phase modes.

Mechanism of Chiral Recognition

The chiral recognition mechanism of Pirkle-type CSPs is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. For a successful separation, a minimum of three simultaneous interactions is generally required, with at least one being stereochemically dependent. For nor propranolol, these interactions can include:

  • π-π Interactions: The naphthyl ring of nor propranolol (a π-donor) can interact with a π-electron deficient aromatic ring (a π-acceptor) on the CSP, such as a 3,5-dinitrobenzoyl group.

  • Hydrogen Bonding: The hydroxyl and amino groups of nor propranolol can act as hydrogen bond donors or acceptors with complementary sites on the CSP.

  • Dipole-Dipole Interactions: The polar groups in both the analyte and the CSP can interact through dipole stacking.

  • Steric Interactions: The spatial arrangement of the substituents around the chiral center of one enantiomer may allow for a more favorable fit with the CSP than the other.

Performance of Pirkle-Type CSPs
Experimental Protocol: Pirkle-Type CSP

Objective: To screen for the enantioseparation of nor propranolol on a Pirkle-type CSP.

Instrumentation:

  • HPLC system with UV detector.

  • Column: (R,R)-Whelk-O 1, 250 x 4.6 mm, 5 µm.

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Ethanol (HPLC grade)

  • Diethylamine (DEA) (ACS reagent grade)

  • This compound standard

Procedure:

  • Mobile Phase Screening: Prepare a series of mobile phases with varying compositions of n-hexane and an alcohol modifier (IPA or ethanol), each containing 0.1% DEA. For example:

    • Hexane/IPA/DEA (90:10:0.1)

    • Hexane/Ethanol/DEA (90:10:0.1)

  • Sample Preparation: Dissolve this compound in the initial mobile phase to a concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Maintain the column temperature at 25 °C.

    • Set the UV detection wavelength to 290 nm.

  • Screening Protocol:

    • Equilibrate the column with the first mobile phase.

    • Inject the sample and record the chromatogram.

    • If separation is not achieved, flush the column with the next mobile phase and repeat the injection.

  • Optimization: Once partial separation is observed, optimize the mobile phase composition by adjusting the percentage of the alcohol modifier to improve resolution.

  • Data Analysis: For the optimized method, calculate the chromatographic parameters (Rs, α, k').

Conclusion and Recommendations

The choice of a chiral stationary phase for the enantioseparation of nor propranolol depends on several factors, including the analytical objective, sample matrix, and available instrumentation.

  • For robust, routine analysis and initial method development, polysaccharide-based CSPs (e.g., Chiralpak IA or IB) are highly recommended. They have a proven track record for beta-blocker separations and offer excellent enantioselectivity.

  • For analyses in complex biological matrices or when reversed-phase conditions are preferred, protein-based CSPs (e.g., Ultron ES-OVM or Chiral-AGP) are a strong choice. Their aqueous mobile phases are often compatible with direct injection of biological samples after minimal cleanup.

  • Pirkle-type CSPs offer a versatile and robust alternative, particularly when a different selectivity is required. Their covalent bonding ensures high stability and compatibility with a wide array of mobile phases.

Ultimately, successful chiral method development requires a systematic approach of screening different CSPs and mobile phases. By understanding the underlying principles of chiral recognition for each type of stationary phase, researchers can make informed decisions to develop a sensitive, and reliable method for the enantioselective analysis of nor propranolol.

References

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  • Jovanović, M., et al. (2023). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. Macedonian Pharmaceutical Bulletin, 69(1), 109-116. [Link]

  • Oda, Y., et al. (1990). Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase. Biomedical Chromatography, 4(4), 157-160. [Link]

  • Suntornsuk, W., et al. (2020). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Archives of Industrial Hygiene and Toxicology, 71(1), 56-62. [Link]

  • Agilent Technologies. (2025). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. [Link]

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  • Matmour, R., et al. (2021). Comparative Chiral Separation of (RS)‐Propranolol Racemate by HPLC Using α-Glycoprotein and β-Cyclodextrin Stationary Phases. Algerian Journal of Biosciences, 2(2), 111-114. [Link]

  • Morante-Zarcero, S., & Sierra, I. (2012). Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters. Journal of pharmaceutical and biomedical analysis, 62, 33-41. [Link]

  • Chiralpedia. (2022). Donor-Acceptor (Pirkle)-type CSPs. [Link]

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  • Rao, B. N., & S, S. (2012). NEW CHIRAL REVERSE PHASE HPLC METHOD FOR DETERMINATION OF ATENOLOL ENANTIOMERS IN PHARMACEUTICAL FORMULATIONS. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 435-438. [Link]

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  • Iuliano, A., et al. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 27(21), 7247. [Link]

  • Toyo'oka, T., et al. (1998). Preparation and Evaluation of New Pirkle Type Chiral Stationary Phases With Long Alkyl Chains for the Separation of Amino Acid Enantiomers Derivatized With NBD-F. The Analyst, 123(12), 2877-2882. [Link]

  • Yang, G., et al. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 445. [Link]

  • Morante-Zarcero, S., & Sierra, I. (2012). Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters. Journal of Pharmaceutical and Biomedical Analysis, 62, 33-41. [Link]

  • Jovanović, M., et al. (2023). Separation of propranolol enantiomers using chiral HPLC. Macedonian Pharmaceutical Bulletin, 69(1), 109-116. [Link]

  • El-Sherbeni, A. A., et al. (2014). HPLC-fluorescence method for the enantioselective analysis of propranolol in rat serum using immobilized polysaccharide-based chiral stationary phase. Chirality, 26(10), 628-635. [Link]

  • Gholivand, M. B., & Torkashvand, M. (2013). Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. Iranian Journal of Pharmaceutical Research, 12(1), 81-89. [Link]

  • El-Sherbeni, A. A., et al. (2014). HPLC-Fluorescence Method for the Enantioselective Analysis of Propranolol in Rat Serum Using Immobilized Polysaccharide-Based Chiral Stationary Phase. Chirality, 26(10), 628-635. [Link]

  • Tiritan, M. E., et al. (2012). Solvent Versatility of Immobilized Amylose and Cellulose-Based Chiral Stationary Phases in Enantioselective LC Separation and Monitoring of Bio-Catalyzed Resolutions of Acidic Drugs in Non-Standard Organic Solvents. Molecules, 17(12), 14334-14357. [Link]

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A Senior Application Scientist's Guide to Accuracy and Precision in Propranolol Hydrochloride Assay Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigor in Propranolol Hydrochloride Quantification

Propranolol Hydrochloride is a widely used beta-adrenergic blocking agent where precise and accurate quantification is non-negotiable for ensuring therapeutic efficacy and patient safety. The analytical assay is the cornerstone of quality control, directly impacting dosage form manufacturing, stability studies, and regulatory compliance. This guide provides an in-depth comparison of common analytical methodologies for Propranolol HCl, focusing on the critical validation parameters of accuracy and precision. We will dissect the causality behind experimental choices, present detailed protocols grounded in regulatory standards, and offer a clear framework for interpreting validation data. The objective is to equip researchers, scientists, and drug development professionals with the expertise to design, execute, and evaluate robust assay validation studies that are scientifically sound and regulatorily defensible.

The Regulatory & Scientific Foundation: ICH, USP, and FDA Mandates

The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] Authoritative bodies like the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA) provide the framework for these activities.[2][3][4] The ICH Q2(R1) guideline, in particular, is the seminal document that outlines the necessary validation characteristics, including accuracy and precision.[5][6] Adherence to these guidelines is not merely a procedural formality; it is a system of self-validation that ensures the reliability and integrity of the analytical data generated.[7][8]

Deconstructing Core Concepts: Accuracy vs. Precision

While often used interchangeably, accuracy and precision are distinct and independent parameters that define the reliability of an analytical method.[5][9]

  • Accuracy: This refers to the closeness of agreement between the value found and an accepted reference value or true value.[5] It is a measure of systematic error and is often expressed as percent recovery.

  • Precision: This expresses the closeness of agreement (degree of scatter) between a series of measurements from multiple samplings of the same homogeneous sample under prescribed conditions.[5] It is a measure of random error and is typically expressed as the relative standard deviation (RSD).

Precision is further categorized into three levels:

  • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).[5]

  • Intermediate Precision: Precision within the same laboratory but with variations such as different days, analysts, or equipment.[5]

  • Reproducibility: Precision between different laboratories (inter-laboratory studies).[9]

G cluster_0 Conceptual Targets cluster_1 center1 p1 p2 p3 p4 center2 p5 p6 p7 p8 center3 p9 p10 p11 p12 center4 p13 p14 p15 p16 l1 High Accuracy High Precision l2 Low Accuracy High Precision l3 High Accuracy Low Precision l4 Low Accuracy Low Precision

Caption: Accuracy (closeness to center) vs. Precision (closeness of shots).

Comparative Guide: Analytical Methods for Propranolol HCl Assay

The choice of analytical technique is the first critical decision that impacts the potential accuracy and precision of the assay. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are the two most common methods employed.

FeatureHPLC / UPLC MethodUV-Vis Spectrophotometry Method
Principle Chromatographic separation based on analyte's affinity for stationary and mobile phases, followed by detection.Measurement of light absorbance at a specific wavelength (λmax).[10]
Specificity High. The ability to separate the analyte from impurities, degradants, and excipients is a key strength.[11]Low to Moderate. Prone to interference from other substances that absorb at the same wavelength.[10]
Impact on Accuracy High specificity directly contributes to high accuracy, as only the analyte of interest is quantified.Lack of specificity can lead to falsely elevated results, compromising accuracy.
Typical Precision (%RSD) Excellent. Typically ≤ 1.0% for modern systems.[12][13]Good. Typically ≤ 2.0%, but can be affected by sample matrix complexity.[14]
Linearity & Range Wide linear range, excellent correlation coefficient (r² > 0.999).[15]Adheres to Beer-Lambert Law over a more limited concentration range.[10]
Regulatory Acceptance Universally accepted and often the official method in pharmacopeias (e.g., USP).[16][17]Acceptable for simpler assays and dissolution, but may require justification for complex mixtures.[17]
Recommendation Preferred method for stability-indicating assays and final product release testing due to superior specificity and reliability.Suitable for in-process controls, raw material identification, or simple formulations where interfering substances are absent.

While UV-Vis is simpler and less expensive, its susceptibility to interference makes Reverse-Phase HPLC (RP-HPLC) the authoritative and more trustworthy method for the validation of a Propranolol Hydrochloride assay, especially for finished dosage forms.

Experimental Workflow & Protocols

The following protocols are based on established methods for an RP-HPLC assay, designed to meet ICH and USP standards.[5][6][16]

Caption: Overall workflow for HPLC-based assay validation.

HPLC Method Parameters (Illustrative Example)
  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Orthophosphoric acid in water (e.g., 40:60 v/v).[18]

  • Flow Rate: 1.0 mL/min[13]

  • Detection: UV at 290 nm[17]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Causality: The C18 column provides excellent hydrophobic retention for a moderately polar compound like Propranolol. The acidified aqueous-organic mobile phase ensures good peak shape by suppressing the ionization of residual silanols and protonating the analyte, leading to consistent retention and symmetry.

Protocol for Accuracy Determination

Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix.[19] This approach directly assesses the influence of excipients on the analyte's quantification.

Procedure:

  • Prepare Placebo: Prepare a mixture of all excipients in the formulation without the Propranolol HCl active pharmaceutical ingredient (API).

  • Spike Samples: Accurately weigh portions of the placebo and spike them with known amounts of Propranolol HCl standard to achieve three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the nominal assay concentration).[6] Prepare three replicates at each level (total of 9 determinations).[5]

  • Sample Preparation: Process each spiked sample according to the standard assay preparation procedure. For tablets, this typically involves dissolving in a suitable solvent (e.g., methanol), sonicating for complete dissolution, diluting to a known volume, and filtering.[17][20]

  • Analysis: Analyze the prepared samples using the HPLC method.

  • Calculation: Calculate the percent recovery for each sample using the formula:

    • % Recovery = (Measured Concentration / Spiked Concentration) * 100

Protocol for Precision Determination

A. Repeatability (Intra-Assay Precision):

  • Prepare Sample: Prepare a single, homogeneous batch of Propranolol HCl sample at 100% of the test concentration.

  • Analysis: Perform a minimum of six replicate injections from this single preparation or prepare six individual samples from the same homogeneous batch and analyze them.[6][19]

  • Calculation: Calculate the mean, standard deviation (SD), and Relative Standard Deviation (%RSD) of the results.

    • % RSD = (Standard Deviation / Mean) * 100

B. Intermediate Precision:

  • Introduce Variations: Repeat the repeatability study on a different day, with a different analyst, and/or using a different HPLC system.

  • Analysis: Prepare a new set of homogeneous samples and perform another six replicate analyses.

  • Calculation: Calculate the %RSD for the second data set. An overall %RSD for all 12 determinations (original and intermediate) should also be calculated to assess the method's robustness to minor changes.[11]

Data Interpretation & Acceptance Criteria

The calculated results must be compared against pre-defined acceptance criteria to determine if the assay is valid. These criteria are derived from regulatory guidelines.[5][8]

Validation ParameterStatisticAcceptance Criteria (Typical for Assay)
Accuracy % Recovery98.0% to 102.0% of the known amount.[19]
Precision % RSD
- Repeatability% RSDNot More Than (NMT) 2.0%.[12]
- Intermediate Precision% RSDNot More Than (NMT) 2.0%.[11][12]

Example Data Summary:

Table 1: Accuracy Results

Concentration Level Replicate 1 (% Recovery) Replicate 2 (% Recovery) Replicate 3 (% Recovery) Mean % Recovery
80% 99.5% 100.2% 99.8% 99.8%
100% 100.5% 101.0% 99.9% 100.5%
120% 99.2% 100.1% 100.5% 99.9%

| Overall Mean | | | | 100.1% |

Table 2: Precision Results

Precision Level Analyst / Day N Mean Assay Value (%) % RSD
Repeatability Analyst 1 / Day 1 6 100.3% 0.72%
Intermediate Precision Analyst 2 / Day 2 6 99.8% 0.85%

| Overall (n=12) | - | 12 | 100.1% | 0.95% |

Conclusion: A Synthesis of Method and Rigor

The validation of an assay for Propranolol Hydrochloride, with a focus on accuracy and precision, is a systematic process that underpins the quality of the final pharmaceutical product. This guide has established that while UV-Vis spectrophotometry has its applications, the superior specificity of RP-HPLC makes it the authoritative choice for regulatory-compliant assays. By grounding experimental protocols in the principles of ICH and USP guidelines, and by understanding the causality behind each step, a laboratory can produce a validation package that is not only robust and reliable but also unequivocally trustworthy. The successful execution of these protocols, yielding data that meets stringent acceptance criteria, provides definitive proof that the analytical method is fit for its intended purpose: to accurately and precisely quantify Propranolol Hydrochloride.

References

  • U.S. Food and Drug Administration. (2024).
  • United States Pharmacopeial Convention. (2006). USP Monographs: Propranolol Hydrochloride. USP29-NF24.
  • Kymos.
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  • Japanese Pharmacopoeia. Official Monographs for Part I / Propranolol Hydrochloride.
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  • U.S. Food and Drug Administration. (2018).
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  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Altabrisa Group. (2025).
  • Kumar, S. et al. (2015). Method Development and Validation for Quantification of Propranolol Hcl in Pharmaceutical Dosage form by RP-UPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 123-128.
  • United States Pharmacopeial Convention. (2011). Propranolol Hydrochloride Tablets.
  • United States Pharmacopeial Convention. (2024). Propranolol Hydrochloride Tablets. USP-NF.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Suneetha, A. & Rao, D. (2011). Development of an RP-HPLC Method for the Simultaneous Estimation of Propranolol Hydrochloride and Diazepam in Combined Dosage form. Journal of Chemical and Pharmaceutical Research, 3(6), 846-852.
  • Zhang, Y. et al. (2017). Development and Validation of HPLC Methods for the Determination of Propranolol Hydrochloride and Hydrochlorothiazide Related Substances. Journal of Analytical & Pharmaceutical Research, 4(2).
  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Farrance, I. & Badrick, T. (2013). Evaluating Assay Precision. Clinical Biochemist Reviews, 34(2), 87-90.
  • ResearchGate. (2015).
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  • McMed International. (2024). Development and Validation of UV Spectrophotometric and HPLC Methods for Simultaneous Estimation of Propranolol Hydrochloride and Clonazepam. Acta Biomedica Scientia.
  • ResearchGate. (2024). Analytical Method Development and Validation of Propranolol and Hydrochlorothiazide.
  • Patel, M. et al. (2014). Development and Validation of Stability Indicating HPTLC Method for Simultaneous Estimation of Propranolol Hydrochloride and Flunarizine Dihydrochloride. Research and Reviews: Journal of Pharmaceutical Analysis.
  • Al-Aani, H. & Al-Rekabi, A. (2014). A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 341-346.
  • Patel, N. et al. (2014). Development and validation of RP-HPLC, HPTLC and UV-visible spectrophotometric methods for simultaneous estimation of alprazolam and propranolol hydrochloride in their combined dosage form. Journal of Analytical Chemistry, 69(7), 674-681.
  • Harmita, H. & Rahmat, D. (2022). Application of Accuracy and Precision Evaluations Based on the Current United States and Indonesian Pharmacopoeias. Science and Technology Indonesia, 7(4), 415-424.
  • Dispendix. (2024).
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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Nor Propranolol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth protocol for the safe and compliant disposal of Nor Propranolol Hydrochloride (CAS No. 62618-09-1). As the primary metabolite of the widely used beta-blocker Propranolol, this compound is frequently handled in research and drug development settings.[1] Improper disposal of this and other research chemicals poses a significant risk to environmental and human health. Adherence to these procedures is essential for maintaining laboratory safety, ensuring regulatory compliance, and upholding scientific integrity.

Hazard Assessment and Regulatory Status

Understanding the hazard profile and regulatory classification of a chemical is the foundational step for its proper management. While specific comprehensive safety data for this compound is limited, a precautionary approach based on the parent compound, Propranolol Hydrochloride, is scientifically prudent.

Chemical and Toxicological Profile
  • Acute Toxicity: The parent compound, Propranolol Hydrochloride, is classified as harmful if swallowed.[2][3][4]

  • Environmental Hazard: Propranolol Hydrochloride is recognized as being toxic to aquatic life with long-lasting effects.[2] This ecotoxicity is a critical factor in determining the disposal pathway, as release into waterways via sewer systems must be strictly avoided.

  • Regulatory Status:

    • Environmental Protection Agency (EPA): this compound is not explicitly listed as a P- or U-list hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5] However, pharmaceutical waste can be deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6] Given its aquatic toxicity, it is best practice to manage this compound as a characteristic hazardous waste to ensure full compliance. Crucially, the EPA's 2019 Final Rule prohibits the sewering (i.e., flushing down a drain or toilet) of any hazardous pharmaceutical waste.[7][8]

    • Drug Enforcement Administration (DEA): this compound is not a federally scheduled controlled substance in the United States. Therefore, the specific disposal regulations outlined by the DEA for controlled substances, such as the "non-retrievable" standard, do not legally apply.[9][10] However, these standards represent a high benchmark for chemical destruction and inform best practices for rendering any active pharmaceutical ingredient inert.

Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal preparation, appropriate PPE must be worn.

EquipmentSpecificationRationale
Eye Protection Safety glasses with side shields or goggles conforming to EN166 (EU) or NIOSH (US).[11]Protects eyes from splashes or aerosolized dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and absorption.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required for handling small quantities, but a respirator should be used if generating dust.[12]Prevents inhalation of fine particles when handling the solid form of the chemical.

Disposal Decision Workflow

The following workflow provides a logical pathway for determining the correct disposal procedure for this compound waste streams within a laboratory setting. The ultimate authority for waste management in any institution is the Environmental Health and Safety (EHS) office, which should be consulted to ensure adherence to local and institutional policies.

DisposalWorkflow start Identify Nor Propranolol HCl Waste Stream waste_type Is waste bulk solid/solution or trace residue in a container? start->waste_type bulk Bulk Material (> trace amounts) waste_type->bulk Bulk trace Trace Residue (Empty Container) waste_type->trace Trace segregate 1. Segregate waste. 2. Label clearly as 'Hazardous Waste' with chemical name. bulk->segregate triple_rinse 1. Triple-rinse container with a suitable solvent (e.g., water, ethanol). trace->triple_rinse contact_ehs 3. Contact institutional EHS office for guidance and pickup. segregate->contact_ehs licensed_hauler 4. Waste is collected by a licensed hazardous waste contractor for incineration. contact_ehs->licensed_hauler end_bulk Compliant Disposal licensed_hauler->end_bulk collect_rinsate 2. Collect all rinsate. Manage as bulk hazardous waste. triple_rinse->collect_rinsate dispose_container 3. Deface label. 4. Dispose of rinsed container as non-hazardous lab glass/plastic. triple_rinse->dispose_container collect_rinsate->segregate Add to Bulk Waste end_trace Compliant Disposal dispose_container->end_trace

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocols

These protocols provide actionable steps for the most common disposal scenarios encountered in a research environment.

Protocol 1: Disposal of Bulk Quantities and Contaminated Materials

This procedure applies to unused or expired this compound powder, experimental solutions, and materials heavily contaminated from spills (e.g., absorbent pads, wipes).

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office. Place it in a dedicated, chemically compatible, and sealable container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," the CAS number (62618-09-1), and an approximate quantity.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Contact EHS: Notify your institution's EHS department for a scheduled waste pickup. They will provide specific instructions for transport and final collection.

  • Final Disposition: The EHS office will consolidate the waste for a licensed hazardous waste contractor. The required and preferred method of destruction for this type of pharmaceutical waste is high-temperature incineration at an approved facility, which ensures the complete breakdown of the active molecule.[2][13]

Protocol 2: Decontamination and Disposal of Empty Containers

An "empty" container that once held this compound must be properly decontaminated before it can be disposed of as non-hazardous waste.

  • Initial Rinse: Rinse the container three times with a solvent capable of dissolving the compound (e.g., water, ethanol). The volume of solvent for each rinse should be approximately 10% of the container's volume.

  • Collect Rinsate: Crucially, all three rinses must be collected. This rinsate now contains the chemical and must be managed as bulk hazardous waste according to Protocol 1.[14] Never pour the rinsate down the drain.

  • Container Disposal: Once triple-rinsed, the container is considered decontaminated. Deface or remove the original chemical label to prevent confusion. The container can now be disposed of in the appropriate non-hazardous laboratory waste stream (e.g., glass or plastic recycling), in accordance with institutional policy.

Summary of Best Practices

DoDo Not
Consult your institutional EHS office for specific guidance.Do NOT pour this compound waste down any drain or sewer.[6][7]
Wear appropriate PPE during all handling and disposal steps.[11]Do NOT dispose of this chemical in the regular trash or biohazardous waste.
Segregate this waste from other chemical, biological, and radioactive waste streams.Do NOT discard empty containers without triple-rinsing them first.
Label all hazardous waste containers clearly and accurately.Do NOT accumulate large quantities of waste; arrange for regular pickups.
Maintain meticulous records of waste generation and disposal as required by your institution.Do NOT transport hazardous waste outside of the laboratory without EHS authorization.

By adhering to these scientifically grounded and regulation-informed procedures, researchers can ensure the safe and responsible disposal of this compound, protecting both their colleagues and the environment.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Nor Propranolol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Nor Propranolol Hydrochloride. As a metabolite of the widely used beta-blocker Propranolol, this compound possesses inherent pharmacological activity. Consequently, rigorous adherence to appropriate personal protective equipment (PPE) protocols is not merely a procedural formality but a critical component of laboratory safety, ensuring the integrity of your research and the well-being of your team. This document moves beyond a simple checklist, delving into the causality behind each recommendation to build a comprehensive and self-validating system of safety.

Core Hazard Profile: Understanding the Risk

This compound, sharing a structural backbone with its parent compound, is a pharmacologically active molecule. The primary hazards stem from its potential to exert beta-adrenergic blocking effects if systemic exposure occurs.[1][2][3] The principal routes of occupational exposure are inhalation of airborne powder, direct skin or eye contact, and accidental ingestion.[4][5][6][7]

Key hazards identified from safety data sheets for the parent compound, Propranolol Hydrochloride, include:

  • Acute Oral Toxicity : The substance is classified as harmful if swallowed.[4][8][9][10][11][12] Accidental ingestion can lead to systemic effects such as reduced heart rate (bradycardia) and low blood pressure (hypotension).[1][8]

  • Reproductive Toxicity : Some data suggests the parent compound is suspected of damaging fertility or the unborn child.[8][9][12][13][14]

  • Inhalation Hazard : Fine dust or aerosols present a significant inhalation risk, leading to systemic absorption.[4][9][13]

  • Skin and Eye Irritation : Direct contact may cause irritation.[4][8] More significantly, absorption through the skin can lead to systemic effects.[6]

Therefore, the cornerstone of our safety strategy is containment —using a multi-barrier approach of engineering controls and PPE to prevent the compound from entering the body.

A Risk-Based Approach to PPE Selection

The selection of PPE is not a one-size-fits-all directive. It must be tailored to the specific procedure, the quantity of material being handled, and its physical form (solid powder vs. liquid solution). A risk assessment should always precede any laboratory work.

Task Risk Level Hand Protection Eye Protection Body Protection Respiratory Protection
Weighing Solid Powder HighDouble-gloving with nitrile glovesChemical safety gogglesFull-coverage lab coatNIOSH-approved respirator (N95 minimum)
Preparing Stock Solutions Medium-HighNitrile glovesChemical safety goggles or safety glasses with side shieldsFull-coverage lab coatRequired if handling powder outside a ventilated enclosure
Diluting Aqueous Solutions LowNitrile glovesSafety glasses with side shieldsLab coatGenerally not required
In-Vitro/Cell-Based Assays LowNitrile glovesSafety glasses with side shieldsLab coatNot required
Spill Cleanup (Solid) HighHeavy-duty nitrile glovesChemical safety gogglesImpervious protective clothing/apronNIOSH-approved respirator with P100 filter

The "What & Why": Your PPE Arsenal

Each piece of equipment serves a specific purpose, grounded in preventing exposure through a particular route.

  • Hand Protection : Wear nitrile gloves to prevent skin contact.[15][16] Nitrile offers excellent resistance to a broad range of chemicals. For handling the solid powder, consider double-gloving to provide an extra layer of protection and facilitate safe removal of the outer, potentially contaminated layer.

  • Eye and Face Protection : At a minimum, safety glasses with side shields are required for all handling activities.[17][18] When weighing or transferring powder, or when there is any risk of splashing, upgrade to chemical safety goggles for a complete seal around the eyes.[13][16]

  • Body Protection : A standard, buttoned lab coat provides a necessary barrier against incidental contact.[7][16] For large-scale operations or spill cleanup, an impervious apron or specialized protective garment should be worn.[13][15]

  • Respiratory Protection : This is arguably the most critical element when handling this compound as a solid. Fine particles can easily become airborne and inhaled.[9][13] All manipulations of the powder that could generate dust must be performed within a certified chemical fume hood, powder containment hood, or glove box. If these engineering controls are unavailable or insufficient, a NIOSH-approved respirator is mandatory.[5][7][16]

Decision Workflow for Respiratory Protection

The following diagram outlines the logical process for determining the appropriate level of respiratory protection.

PPE_Decision_Workflow Respiratory Protection Decision Workflow start Start: Handling Nor Propranolol HCl Powder enclosure Is the work performed in a certified ventilated enclosure (e.g., fume hood)? start->enclosure air_monitoring Is air monitoring data available showing exposure is below the OEL? enclosure->air_monitoring Yes n95 Use a NIOSH-approved N95 filtering facepiece respirator (or higher). enclosure->n95 No no_resp Respiratory protection is not mandatory, but recommended as good practice. air_monitoring->no_resp Yes full_resp Consult EHS. A higher level of respiratory protection (e.g., PAPR) may be required. air_monitoring->full_resp No

Caption: Decision workflow for selecting appropriate respiratory protection.

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to avoid cross-contamination.

Protocol for Donning and Doffing PPE

A. Donning (Putting On) Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Body Protection: Put on the lab coat, ensuring it is fully buttoned.

  • Respiratory Protection: If required, perform a seal check and don the respirator.

  • Eye Protection: Put on safety goggles or glasses.

  • Gloves: Don nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the second pair.

B. Doffing (Taking Off) Sequence: This procedure should be performed in a designated area, moving from "dirty" to "clean."

  • Outer Gloves (if used): Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare hand. Dispose of them immediately.

  • Lab Coat: Unbutton the lab coat. Remove it by folding it inward on itself, ensuring the contaminated exterior does not touch your clothes. Hang it in a designated area or place it in a proper disposal bag.

  • Hand Hygiene: Perform hand hygiene.

  • Eye Protection: Remove eye protection from the back to the front.

  • Respiratory Protection: Remove the respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Spill and Disposal Management

Spill Response: In the event of a spill, evacuate the immediate area and alert colleagues. Personnel involved in the cleanup must wear appropriate PPE, including respiratory protection for solid spills.[13]

  • Solid Spills: Do not sweep dry powder. Gently cover the spill with an absorbent material, then wet it slightly to prevent dust generation.[6][13] Collect the material using a scoop or HEPA-filtered vacuum and place it in a sealed, labeled container for disposal.[13][16]

  • Liquid Spills: Contain the spill with absorbent pads and collect all materials into a sealed, labeled waste container.

Disposal: All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[8][17] Follow all local, state, and national regulations, which typically require disposal via a licensed contractor, often through incineration.[8][17][19] Never pour waste down the drain.[8]

By integrating this expert-driven, safety-first approach into your daily operations, you build a culture of trust and scientific integrity. Proper handling and diligent use of PPE are paramount to protecting yourself and your colleagues from the pharmacological effects of this compound, ensuring that your valuable research can proceed safely and effectively.

References

  • Propranolol Hydrochloride Extended-Release Capsules - SAFETY DATA SHEET. (n.d.). DailyMed.
  • SAFETY DATA SHEET - INDERAL TABLETS. (2015, September 10). AstraZeneca Australia.
  • Material Safety Data Sheet - Inderal Intravenous. (2008, April 1). Pfizer.
  • SAFETY DATA SHEET - Propranolol Hydrochloride Oral Solution. (2021, October 4). PAI Pharma.
  • Material Safety Data Sheet - DL-Propranolol Hydrochloride, 99%. (n.d.). Cole-Parmer.
  • Material Safety Data Sheet - Propranolol HCl. (2005, October 9). ScienceLab.com.
  • Propranolol Hydrochloride Tablets - SAFETY DATA SHEET. (2015, May 21). Pfizer.
  • SAFETY DATA SHEET - DL-Propranolol hydrochloride. (2025, December 19). Fisher Scientific.
  • Propranolol Hydrochloride - Safety Data Sheet. (2025, June 16). Molecular Devices.
  • SAFETY DATA SHEET - Propranolol Hydrochloride Injection, USP. (2015, August 15). ExpertMed.
  • SAFETY DATA SHEET - PROPRANOLOL HYDROCHLORIDE, USP. (2017, December 6). Spectrum Chemical.
  • Material Safety Data Sheet - S(-)-Propranolol • HCl. (n.d.). Santa Cruz Biotechnology.
  • Material Safety Data Sheet - Propranolol Hydrochloride. (2006, August 11). Chem-Impex International.
  • Safety data sheet - Propranolol hydrochloride, API. (2023, May 24). Caesar & Loretz GmbH.
  • Farzam, K., & Tivakaran, V. S. (2023). Beta Blockers. In StatPearls. StatPearls Publishing.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Propranolol hydrochloride - Safety Data Sheet. (n.d.). European Directorate for the Quality of Medicines & HealthCare.
  • Propranolol Hydrochloride, USP - Scientific Documentation. (2017, December 6). Spectrum Chemical.
  • Safety Data Sheet - (±)-Propranolol (hydrochloride). (2025, December 17). Cayman Chemical.
  • National Center for Biotechnology Information. (n.d.). Propranolol. PubChem Compound Database.
  • Richard, A. (2019, November 26). Focus on Pharmacology: Beta Blockers. Straight A Nursing.
  • CV Pharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.